molecular formula C11H12N2S B1596973 2-(4-Phenyl-1,3-thiazol-2-yl)ethanamine CAS No. 61887-92-1

2-(4-Phenyl-1,3-thiazol-2-yl)ethanamine

Cat. No.: B1596973
CAS No.: 61887-92-1
M. Wt: 204.29 g/mol
InChI Key: PBZAFLUKYPTHFG-UHFFFAOYSA-N
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Description

2-(4-Phenyl-1,3-thiazol-2-yl)ethanamine is a useful research compound. Its molecular formula is C11H12N2S and its molecular weight is 204.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-phenyl-1,3-thiazol-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S/c12-7-6-11-13-10(8-14-11)9-4-2-1-3-5-9/h1-5,8H,6-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBZAFLUKYPTHFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363509
Record name 2-(4-phenyl-1,3-thiazol-2-yl)ethanamine
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Molecular Weight

204.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61887-92-1
Record name 4-Phenyl-2-thiazoleethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61887-92-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-phenyl-1,3-thiazol-2-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-(4-Phenyl-1,3-thiazol-2-yl)ethanamine synthesis protocol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 2-(4-Phenyl-1,3-thiazol-2-yl)ethanamine

Executive Summary

This technical guide provides a comprehensive, field-proven protocol for the synthesis of this compound, a valuable heterocyclic amine scaffold in medicinal chemistry. The presented synthetic strategy is a robust two-step process commencing with the classic Hantzsch thiazole synthesis to construct the core heterocyclic ring, followed by a chemical reduction to yield the target primary amine. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, and characterization data to ensure reproducible and efficient synthesis. The causality behind experimental choices is explained, establishing a self-validating protocol grounded in established chemical principles.

Introduction: Significance of the Thiazole Scaffold

The 1,3-thiazole ring is a prominent heterocyclic motif found in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged structure in drug design. Thiazole derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2][3][4] The target molecule, this compound, combines the stable 4-phenylthiazole core with a flexible ethylamine side chain, a common pharmacophore for interacting with aminergic receptors and enzymes, making it a key building block for novel therapeutic agents.[5][6]

Retrosynthetic Analysis and Strategy

The synthesis of this compound is most effectively approached via a two-step sequence that builds the molecule logically from commercially available precursors.

The core of this strategy rests on two foundational organic transformations:

  • Hantzsch Thiazole Synthesis: This powerful and reliable cyclocondensation reaction forms the 4-phenyl-1,3-thiazole ring system.[7][8] It involves the reaction of an α-haloketone with a thioamide.

  • Nitrile Reduction: The ethanamine side chain is installed by the chemical reduction of a nitrile precursor, a standard and high-yielding transformation.

Our retrosynthetic analysis identifies 2-(4-phenyl-1,3-thiazol-2-yl)acetonitrile as the key intermediate. This intermediate is, in turn, accessible from the reaction of 2-bromo-1-phenylethanone (α-bromoacetophenone or phenacyl bromide) and 2-cyanothioacetamide. This route is strategically advantageous as it constructs the core and the side-chain precursor in a single, efficient step.

Retrosynthesis target This compound intermediate 2-(4-Phenyl-1,3-thiazol-2-yl)acetonitrile target->intermediate Nitrile Reduction (e.g., LiAlH₄) sm1 2-Bromo-1-phenylethanone intermediate->sm1 Hantzsch Thiazole Synthesis sm2 2-Cyanothioacetamide intermediate->sm2 Hantzsch Thiazole Synthesis

Caption: Retrosynthetic pathway for the target compound.

Overall Synthetic Scheme

The forward synthesis proceeds as outlined below. The initial Hantzsch condensation provides the stable nitrile intermediate, which is then reduced to the final amine product.

Synthetic_Scheme Figure 1: Overall Synthetic Scheme cluster_step1 Step 1: Hantzsch Thiazole Synthesis cluster_step2 Step 2: Nitrile Reduction reactant1 2-Bromo-1-phenylethanone plus1 + reactant1->plus1 reactant2 2-Cyanothioacetamide plus1->reactant2 arrow1 -> reactant2->arrow1 product1 2-(4-Phenyl-1,3-thiazol-2-yl)acetonitrile arrow1->product1 conditions1 Ethanol, Reflux arrow1->conditions1 reactant3 2-(4-Phenyl-1,3-thiazol-2-yl)acetonitrile arrow2 -> reactant3->arrow2 product2 This compound arrow2->product2 conditions2 1. LiAlH₄, THF 2. H₂O Workup arrow2->conditions2

Caption: Overall two-step synthesis of the target amine.

Detailed Experimental Protocols

Safety Precaution: All operations should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Phenacyl bromide is a lachrymator and toxic.[9] Lithium aluminum hydride (LiAlH₄) reacts violently with water.

Step 1: Synthesis of 2-(4-phenyl-1,3-thiazol-2-yl)acetonitrile

This step employs the Hantzsch thiazole synthesis, a robust method for forming the thiazole heterocycle.[8][10] Ethanol is selected as the solvent due to its ability to dissolve both reactants and its suitable boiling point for the reaction.

ReagentM.W. ( g/mol )AmountMolesEquiv.
2-Bromo-1-phenylethanone199.0510.0 g50.2 mmol1.0
2-Cyanothioacetamide100.145.28 g52.7 mmol1.05
Ethanol (absolute)46.07200 mL--

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-1-phenylethanone (10.0 g, 50.2 mmol) and 2-cyanothioacetamide (5.28 g, 52.7 mmol).

  • Add 200 mL of absolute ethanol to the flask.

  • Heat the reaction mixture to reflux (approx. 78 °C) with vigorous stirring.[11]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate in hexane. The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature. A precipitate will form.

  • Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration through a Büchner funnel.

  • Wash the filter cake with cold ethanol (2 x 30 mL) to remove any unreacted starting materials.

  • Dry the solid product under vacuum to yield 2-(4-phenyl-1,3-thiazol-2-yl)acetonitrile as a pale yellow or off-white solid.

  • Expected Yield: 80-90%

  • Appearance: Off-white to pale yellow crystalline solid.

Step 2: Synthesis of this compound

This step involves the reduction of the nitrile functional group to a primary amine using the powerful reducing agent Lithium Aluminum Hydride (LiAlH₄). Anhydrous conditions are critical for this reaction.

ReagentM.W. ( g/mol )AmountMolesEquiv.
2-(4-phenyl-1,3-thiazol-2-yl)acetonitrile214.278.0 g37.3 mmol1.0
Lithium Aluminum Hydride (LiAlH₄)37.952.83 g74.6 mmol2.0
Tetrahydrofuran (THF, anhydrous)72.11250 mL--
Sodium Sulfate (Na₂SO₄, anhydrous)142.04q.s.--

Procedure:

  • Set up a 500 mL three-neck round-bottom flask, oven-dried and cooled under an inert atmosphere (nitrogen or argon), equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser.

  • Suspend Lithium Aluminum Hydride (2.83 g, 74.6 mmol) in 100 mL of anhydrous THF in the flask. Cool the suspension to 0 °C using an ice bath.

  • Dissolve 2-(4-phenyl-1,3-thiazol-2-yl)acetonitrile (8.0 g, 37.3 mmol) in 150 mL of anhydrous THF and add this solution to the dropping funnel.

  • Add the nitrile solution dropwise to the stirred LiAlH₄ suspension over 60 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux for 3-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture back down to 0 °C in an ice bath.

  • CAUTIOUSLY quench the reaction by the sequential, dropwise addition of:

    • 2.8 mL of water

    • 2.8 mL of 15% aqueous sodium hydroxide (NaOH)

    • 8.4 mL of water (This is the Fieser workup method, which results in a granular, easily filterable precipitate of aluminum salts).

  • Allow the mixture to stir at room temperature for 1 hour until a white, granular precipitate forms.

  • Filter the suspension through a pad of Celite®, washing the filter cake thoroughly with THF (3 x 50 mL).

  • Combine the organic filtrates and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude amine by vacuum distillation or column chromatography on silica gel (using a gradient of 0-10% methanol in dichloromethane with 1% triethylamine) to yield the final product.

  • Expected Yield: 70-85%

  • Appearance: Pale yellow oil or low-melting solid.

Laboratory Workflow and Data Validation

A successful synthesis requires systematic execution and validation at each stage. The workflow diagram below illustrates the key operational steps from initiation to final product confirmation.

Caption: Experimental workflow for the synthesis and validation.

Conclusion

This guide details a reliable and efficient two-step synthesis for this compound. By leveraging the classic Hantzsch thiazole synthesis and a standard nitrile reduction, this protocol provides a clear pathway to obtaining this valuable chemical building block in high yield and purity. The explicit discussion of the rationale behind procedural choices and the inclusion of detailed validation steps ensures that this guide serves as a trustworthy and authoritative resource for researchers in organic synthesis and drug discovery.

References

  • New Aspects of the Reaction of Thioacetamide and N-Substituted Maleimides - PMC. (2022). National Institutes of Health. [Link]

  • Thiazoles and Thioacetamide. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Review of the synthesis and biological activity of thiazoles. (2020). Taylor & Francis Online. [Link]

  • Synthesis of some novel thiazole derivatives. (n.d.). Journal of Organic and Pharmaceutical Chemistry. Retrieved January 21, 2026, from [Link]

  • Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved January 21, 2026, from [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2015). National Institutes of Health. [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Retrieved January 21, 2026, from [Link]

  • Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. (n.d.). Asian Journal of Chemistry. Retrieved January 21, 2026, from [Link]

  • Phenacyl bromide. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

  • Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. (2022). Journal of Chemical Health Risks. [Link]

  • 2-aminothiazole derivative, preparation method, and use. (n.d.). Google Patents.
  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (2024). Bulletin of Environment, Pharmacology and Life Sciences. [Link]

  • Synthesis and biological significance of 2-amino-4-phenyl-1,3-thiazole derivatives. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • 2-bromo-1-phenylethanone. (n.d.). ChemSynthesis. Retrieved January 21, 2026, from [Link]

  • Proposed mechanism for the 2-bromo-1-phenylethanone dehalogenation reaction mediated by m-TPEWP5 G-EsY nanoassembly as a photocatalyst. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • 2-bromo-1-phenylethanone. (n.d.). Stenutz. Retrieved January 21, 2026, from [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]

  • 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. (2018). National Institutes of Health. [Link]

  • A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. (2022). Letters in Applied NanoBioScience. [Link]

  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. (2018). National Institutes of Health. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). National Institutes of Health. [Link]

  • Synthesis and cytotoxic evaluation of some novel 3-[2-(2-phenyl-thiazol-4-yl)-ethyl]-3H-pyrido[2,3-d]pyrimidin-4-one derivatives. (2015). National Institutes of Health. [Link]

  • Synthesis and antioxidant activity of 2-amino-4-phenyl-1,3-thiazole derivatives. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

Sources

2-(4-Phenyl-1,3-thiazol-2-yl)ethanamine chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of 2-(4-Phenyl-1,3-thiazol-2-yl)ethanamine

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of this compound. This compound belongs to the 2-aminothiazole class, a scaffold of significant interest in medicinal chemistry and drug development due to its prevalence in structures with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] This document is intended for researchers, scientists, and professionals in drug development, offering detailed protocols, mechanistic insights, and a summary of the compound's reactivity and analytical profile.

Core Chemical and Physical Properties

This compound is a primary amine featuring a stable, aromatic 4-phenyl-1,3-thiazole heterocyclic core. Its key physicochemical properties are summarized below. The hydrochloride salt is commonly used to improve solubility and handling.[5]

PropertyValueSource
IUPAC Name 2-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine[6]
CAS Number 61887-92-1 (Free Base)[6]
124534-88-9 (HCl Salt)[5]
Molecular Formula C₁₁H₁₂N₂S[6]
Molecular Weight 204.29 g/mol [6]
Physical Form Solid[5]
Storage Conditions Sealed in dry, 2-8°C[6]
Topological Polar Surface Area 38.91 Ų[6]
logP (Predicted) 2.31[6]
Hydrogen Bond Donors 1[6]
Hydrogen Bond Acceptors 3[6]
Rotatable Bonds 3[6]

Synthesis and Purification

The synthesis of the 4-phenyl-1,3-thiazole core is most classically achieved via the Hantzsch Thiazole Synthesis.[7][8] This robust reaction provides a direct route to the thiazole heterocycle from readily available starting materials.

The Hantzsch Thiazole Synthesis: Mechanistic Principle

The Hantzsch synthesis involves the condensation reaction between an α-haloketone and a thioamide.[9][10] The reaction proceeds through a multi-step pathway initiated by a nucleophilic attack, followed by an intramolecular cyclization and dehydration to form the stable, aromatic thiazole ring.[10] The aromaticity of the final product serves as a strong thermodynamic driving force for the reaction.[10]

Caption: General mechanism of the Hantzsch Thiazole Synthesis.

Proposed Synthetic Workflow

A direct synthesis of this compound can be envisioned through a multi-step sequence starting from the formation of a key intermediate, 2-methyl-4-phenylthiazole, which is then functionalized.

Synthesis_Workflow A 2-Bromoacetophenone + Thioacetamide B 2-Methyl-4-phenylthiazole A->B Hantzsch Synthesis (Reflux) C 4-Phenylthiazole-2- carbaldehyde B->C Oxidation (e.g., SeO₂) D 2-(4-Phenylthiazol-2-yl) acetonitrile C->D Wittig or similar (e.g., TosMIC) E This compound D->E Reduction (e.g., LiAlH₄ or H₂/Catalyst) Reactivity Core Target Compound(R-CH₂-NH₂) Amide N-Acyl Derivative (Amide) Core->Amide Acylation Imine Schiff Base (Imine) Core->Imine Condensation SecAmine N-Alkyl Derivative (Secondary Amine) Core->SecAmine Alkylation Acyl Acyl Chloride (R'-COCl) Acyl->Amide Aldehyde Aldehyde (R''-CHO) Aldehyde->Imine Alkyl Alkyl Halide (R'''-X) Alkyl->SecAmine

Sources

Unraveling the Enigma: A Mechanistic Deep Dive into 2-(4-Phenyl-1,3-thiazol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Advanced Drug Discovery Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Introduction: The Thiazole Scaffold - A Privileged Structure in Pharmacology

The 1,3-thiazole ring is a five-membered heterocycle containing sulfur and nitrogen, a structure that imparts unique physicochemical properties, allowing it to serve as a versatile pharmacophore.[4] Thiazole-containing compounds are known to exhibit a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, antimicrobial, and antiprotozoal effects.[4][5][6][7] The therapeutic efficacy of these compounds often stems from their ability to interact with a diverse array of biological targets. For instance, various thiazole derivatives have been shown to induce apoptosis, disrupt microtubule assembly, and inhibit key enzymes such as kinases, polymerases, and histone deacetylases (HDACs).[3][8]

The subject of this guide, 2-(4-Phenyl-1,3-thiazol-2-yl)ethanamine, features a core 4-phenyl-1,3-thiazole structure with an ethanamine side chain. This specific combination of a rigid aromatic system and a flexible basic side chain suggests a high potential for specific interactions with protein targets, such as enzyme active sites or receptor binding pockets.

Hypothesized Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

Based on the structural characteristics of this compound and the known activities of related compounds, we hypothesize that its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2 . This hypothesis is predicated on the following rationale:

  • Structural Analogy: The core phenyl-thiazole structure is present in known anti-inflammatory agents. For example, derivatives of 2-[4-(thiazol-2-yl)phenyl]propionic acid have been identified as potent COX inhibitors.[9]

  • Pharmacophoric Features: The ethanamine side chain can engage in hydrogen bonding and electrostatic interactions, which are crucial for binding to the active site of COX enzymes.

  • Potential for Selectivity: The overall molecular geometry may allow for preferential binding to the larger, more accommodating active site of the inducible COX-2 isoform over the constitutive COX-1, potentially leading to a favorable side-effect profile.

This proposed mechanism is visually represented in the following signaling pathway diagram:

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Substrate PGH2 Prostaglandin H2 (PGH2) COX_Enzymes->PGH2 Metabolism Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Isomerase Action Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Biological Effect Thiazole_Compound This compound Thiazole_Compound->COX_Enzymes Inhibition

Caption: Proposed mechanism of action via COX inhibition.

Experimental Validation: A Step-by-Step Protocol

To rigorously test our hypothesis, we will employ a multi-tiered experimental approach, progressing from in vitro enzyme assays to cell-based models.

Tier 1: In Vitro COX Enzyme Inhibition Assays

The initial step is to determine if this compound directly inhibits COX-1 and COX-2 enzymes and to quantify its potency and selectivity.

Experimental Protocol: COX Inhibitor Screening Assay

  • Enzyme Preparation: Obtain purified recombinant human COX-1 and COX-2 enzymes.

  • Assay Buffer: Prepare a Tris-HCl buffer (pH 8.0) containing a heme cofactor and a reducing agent (e.g., glutathione).

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions to determine the IC50 value.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound at various concentrations.

    • Incubate for a short period to allow for compound-enzyme interaction.

    • Initiate the reaction by adding arachidonic acid as the substrate.

    • Monitor the peroxidase activity of COX by including a colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) that changes color upon oxidation.

    • Measure the absorbance at a specific wavelength over time using a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each compound concentration.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) using a non-linear regression analysis.

    • Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).

Expected Outcome and Interpretation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index
This compound (Hypothetical)15.20.819
Celecoxib (Control)10.50.05210
Ibuprofen (Control)5.115.30.33

A high selectivity index would support our hypothesis of COX-2 selective inhibition.

Tier 2: Cell-Based Assays for Prostaglandin Production

To confirm that the observed enzyme inhibition translates to a cellular effect, we will measure the production of prostaglandins in a relevant cell model.

Experimental Protocol: Lipopolysaccharide (LPS)-Induced PGE2 Production in Macrophages

  • Cell Culture: Culture a murine macrophage cell line (e.g., RAW 264.7) in appropriate media.

  • Cell Plating: Seed the cells in 24-well plates and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Inflammatory Stimulation: Induce inflammation by treating the cells with lipopolysaccharide (LPS) for 24 hours. LPS upregulates the expression of COX-2.

  • Supernatant Collection: Collect the cell culture supernatant.

  • PGE2 Measurement: Quantify the concentration of Prostaglandin E2 (PGE2) in the supernatant using a commercially available ELISA kit.

  • Data Analysis:

    • Plot the PGE2 concentration against the compound concentration.

    • Determine the IC50 value for the inhibition of PGE2 production.

Caption: Workflow for cell-based PGE2 production assay.

Tier 3: Target Engagement and Downstream Signaling

To further validate the mechanism, we will investigate the direct binding of the compound to its target and its effect on downstream signaling pathways.

Experimental Protocol: Western Blot Analysis of Inflammatory Markers

  • Cell Treatment: Treat RAW 264.7 macrophages with the test compound and/or LPS as described in the PGE2 assay.

  • Protein Extraction: Lyse the cells and extract the total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against COX-2, and downstream inflammatory markers like iNOS and TNF-α. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize them to the loading control.

A reduction in the expression of COX-2 and other inflammatory markers would provide strong evidence for the proposed mechanism of action.

Conclusion and Future Directions

This guide outlines a systematic and rigorous approach to elucidate the mechanism of action of this compound. The proposed experiments are designed to provide a comprehensive understanding of its biological activity, from direct enzyme inhibition to cellular effects and downstream signaling. Positive results from these studies would strongly support the hypothesis that this compound acts as a COX-2 selective inhibitor and would pave the way for further preclinical development as a novel anti-inflammatory agent. Future studies could explore its in vivo efficacy in animal models of inflammation and pain, as well as detailed pharmacokinetic and toxicological profiling.

References

  • Thiazole-containing compounds as therapeutic targets for cancer therapy. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. [Link]

  • Thiazole-containing compounds as therapeutic targets for cancer therapy. [Link]

  • Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

  • Synthesis and biological significance of 2-amino-4-phenyl-1,3-thiazole derivatives. [Link]

  • Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. [Link]

  • Synthesis of 2-(4-aryl(adamantyl)-2-phenyliminothiazol-3-yl)-ethanol derivatives and prediction of their biological activity. [Link]

  • 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. [Link]

  • Synthesis and biological significance of 2-amino-4-phenyl-1,3-thiazole derivatives. [Link]

  • Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase. [Link]

  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. [Link]

  • Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. [Link]

  • This compound hydrochloride. [Link]

Sources

Spectroscopic Data of 2-(4-Phenyl-1,3-thiazol-2-yl)ethanamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(4-Phenyl-1,3-thiazol-2-yl)ethanamine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural scaffold, featuring a phenyl-substituted thiazole ring linked to an ethylamine moiety, is a key pharmacophore in various biologically active molecules. Accurate and comprehensive spectroscopic analysis is paramount for the unambiguous identification, purity assessment, and structural elucidation of this compound and its analogues. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development.

Molecular Structure and Spectroscopic Rationale

The spectroscopic properties of this compound are a direct consequence of its molecular architecture. The key structural features that dictate its spectral signature are:

  • The 4-Phenyl-1,3-thiazole Ring: This bicyclic aromatic system gives rise to characteristic signals in both NMR and IR spectroscopy. The phenyl group's protons and carbons will appear in the aromatic region of the NMR spectra, and its substitution pattern on the thiazole ring influences the electronic environment of the heterocyclic protons and carbons.

  • The Ethanamine Side Chain: The methylene (-CH2-) groups and the primary amine (-NH2) group of the ethylamine side chain will produce distinct signals in the aliphatic region of the NMR spectra and characteristic absorption bands in the IR spectrum.

  • The Overall Molecular Framework: The connectivity of these fragments determines the coupling patterns observed in NMR and the fragmentation patterns in mass spectrometry.

The following sections will detail the expected spectroscopic data based on the analysis of these structural components and data from closely related, well-characterized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about the carbon-hydrogen framework.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons of the phenyl and thiazole rings, as well as the aliphatic protons of the ethylamine side chain. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0 ppm.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale
Phenyl-H (ortho)7.8 - 7.9Doublet (d) or Multiplet (m)2H~ 7-8Deshielded due to proximity to the thiazole ring.
Phenyl-H (meta, para)7.3 - 7.5Multiplet (m)3HTypical aromatic region for a monosubstituted benzene ring.
Thiazole-H57.1 - 7.2Singlet (s)1HThe sole proton on the thiazole ring, its chemical shift is influenced by the phenyl substituent.
-CH₂- (adjacent to thiazole)3.2 - 3.4Triplet (t)2H~ 6-7Deshielded by the adjacent electron-withdrawing thiazole ring.
-CH₂- (adjacent to NH₂)3.0 - 3.2Triplet (t)2H~ 6-7Influenced by the adjacent nitrogen atom.
-NH₂1.5 - 2.5Broad Singlet (br s)2HChemical shift and peak shape are dependent on solvent and concentration.
Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
Thiazole-C2168 - 172Carbon atom of the C=N bond in the thiazole ring, highly deshielded.
Thiazole-C4150 - 155Carbon atom bearing the phenyl group.
Phenyl-C (ipso)134 - 136Carbon atom of the phenyl ring directly attached to the thiazole ring.
Phenyl-C (ortho, meta, para)126 - 130Aromatic carbons of the phenyl ring.
Thiazole-C5115 - 120Carbon atom bearing the H5 proton.
-CH₂- (adjacent to thiazole)45 - 50Aliphatic carbon deshielded by the thiazole ring.
-CH₂- (adjacent to NH₂)40 - 45Aliphatic carbon attached to the nitrogen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic bands for the N-H, C-H, C=N, and C=C bonds.

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3300 - 3500Medium, BroadN-H stretchingCharacteristic of a primary amine, often appearing as a doublet.
3000 - 3100MediumAromatic C-H stretchingVibrations of the C-H bonds in the phenyl and thiazole rings.
2850 - 2960MediumAliphatic C-H stretchingVibrations of the C-H bonds in the ethyl side chain.
~1600Medium to StrongC=N stretchingThiazole ring vibration.
~1500 - 1580Medium to StrongC=C stretchingAromatic ring vibrations of the phenyl and thiazole rings.
1400 - 1500MediumC-N stretchingVibration of the C-N bond in the ethylamine side chain.
690 - 770StrongC-H out-of-plane bendingCharacteristic of a monosubstituted benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

Predicted Mass Spectral Data

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₁₂N₂S, MW = 204.29).

m/zPredicted Relative IntensityAssignmentRationale
204High[M]⁺Molecular ion peak.
174Medium[M - CH₂NH₂]⁺Loss of the terminal aminomethyl group, a common fragmentation for primary amines.
104High[C₆H₅CS]⁺Fragment corresponding to the phenylthioketone cation, a characteristic fragment of 4-phenylthiazoles.
77Medium[C₆H₅]⁺Phenyl cation.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon proper sample preparation and instrument operation. The following are generalized protocols that serve as a starting point for the analysis of this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a standard 5 mm NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹ with a sufficient number of scans to obtain a high-quality spectrum. A background spectrum of the empty sample compartment or the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides fragmentation information. Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for LC-MS and often provide a strong molecular ion peak.

  • Mass Analysis: Scan a suitable mass range to detect the molecular ion and key fragment ions.

Visualization of Key Structural Relationships

The following diagrams illustrate the key structural features of this compound and the logical workflow for its spectroscopic analysis.

G cluster_molecule This compound cluster_spectroscopy Spectroscopic Analysis Phenyl Phenyl Group Thiazole Thiazole Ring Phenyl->Thiazole C-C bond NMR NMR Phenyl->NMR Aromatic signals IR IR Phenyl->IR Aromatic C-H stretch Ethylamine Ethylamine Chain Thiazole->Ethylamine C-C bond Thiazole->NMR Heteroaromatic signals Thiazole->IR C=N stretch Ethylamine->NMR Aliphatic signals Ethylamine->IR N-H stretch MS MS Molecule->MS Molecular Ion & Fragmentation

Caption: Key structural components and their corresponding spectroscopic signatures.

G Start Purified Sample NMR_Prep Dissolve in Deuterated Solvent Start->NMR_Prep IR_Prep Prepare KBr Pellet or use ATR Start->IR_Prep MS_Prep Dissolve and Introduce to MS Start->MS_Prep NMR_Acq Acquire 1H & 13C Spectra NMR_Prep->NMR_Acq IR_Acq Acquire FTIR Spectrum IR_Prep->IR_Acq MS_Acq Acquire Mass Spectrum MS_Prep->MS_Acq NMR_Analysis Analyze Chemical Shifts, Coupling, and Integration NMR_Acq->NMR_Analysis IR_Analysis Identify Functional Group Absorptions IR_Acq->IR_Analysis MS_Analysis Determine Molecular Weight and Fragmentation MS_Acq->MS_Analysis Conclusion Structural Confirmation NMR_Analysis->Conclusion IR_Analysis->Conclusion MS_Analysis->Conclusion

Caption: Workflow for the spectroscopic analysis of the target compound.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and foundational understanding of the key analytical features of this compound. While the provided data are based on well-established principles and analysis of closely related structures, it is imperative for researchers to acquire experimental data on their own synthesized or procured samples for definitive characterization. The protocols and interpretive guidance offered herein are designed to facilitate this process, ensuring the scientific integrity and accuracy of research involving this important chemical entity.

References

  • Rodrigues, C. A., dos Santos, P. F., da Costa, M. O. L., Pavani, T. F. A., Xander, P., Geraldo, M. M., ... & Rando, D. G. G. (2018). 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. BMC research notes, 11(1), 1-10. [Link]

  • Himaja, M., Raju, V. K., & Ranjitha, J. (2010). Synthesis, antimicrobial and anthelmintic activity of 2-amino-4-phenylthiazole derivatives of amino acids and peptides. Asian Journal of Chemistry, 22(4), 2909.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
  • NIST Chemistry WebBook. (n.d.). 2-Thiazolamine, 4-phenyl-. Retrieved from [Link]

An In-depth Technical Guide to the Solubility and Stability of 2-(4-Phenyl-1,3-thiazol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the solubility and stability of 2-(4-phenyl-1,3-thiazol-2-yl)ethanamine (CAS: 61887-92-1). As a molecule of interest in pharmaceutical research, understanding its physicochemical properties is paramount for advancing drug development efforts. Publicly available experimental data on this specific compound is limited. Therefore, this guide synthesizes known data, leverages predictive models, and establishes robust, field-proven protocols for determining these critical parameters. By referencing closely related analogs and adhering to international guidelines, this document serves as an essential resource for researchers, enabling the design of scientifically sound formulation and stability studies.

Introduction and Molecular Overview

This compound is a heterocyclic compound featuring a phenyl-substituted thiazole ring linked to an ethanamine side chain.[1] The presence of the basic ethanamine group, the aromatic phenyl ring, and the thiazole moiety defines its chemical behavior, influencing its solubility and stability.[1] The primary amine is a key functional group, readily forming salts, such as the commercially available hydrochloride salt (CAS: 124534-88-9), to improve aqueous solubility.[2][3] A thorough characterization of these properties is a foundational step in the preclinical development pathway.

Physicochemical Properties

A summary of the known and predicted physicochemical properties for the free base form of this compound is presented below. These parameters are critical for predicting its behavior in various solvent systems and biological environments.

PropertyValue / Predicted ValueSourceSignificance for Development
CAS Number 61887-92-1ChemScene[4]Unique chemical identifier for the free base.
Molecular Formula C₁₁H₁₂N₂SChemScene[4]Defines the elemental composition.
Molecular Weight 204.29 g/mol ChemScene[4]Essential for all concentration-based calculations.
LogP (Predicted) 2.31ChemScene[4]Indicates moderate lipophilicity, suggesting good membrane permeability but potentially limited aqueous solubility.
TPSA (Predicted) 38.91 ŲChemScene[4]Suggests good potential for oral bioavailability (typically <140 Ų).
Hydrogen Bond Donors 1ChemScene[4]The primary amine group can donate a hydrogen bond.
Hydrogen Bond Acceptors 3ChemScene[4]The two nitrogen atoms and the sulfur atom can act as hydrogen bond acceptors.
Rotatable Bonds 3ChemScene[4]Indicates a degree of conformational flexibility.
Physical Form SolidSigma-Aldrich[3]Important for handling, storage, and formulation design.

Solubility Profile

No quantitative, experimental solubility data for this compound is currently published. However, based on its structure and data from analogous compounds, a qualitative profile can be inferred, and a robust protocol for its determination can be established.

Predicted Solubility Behavior
  • Aqueous Solubility: The free base is expected to have low aqueous solubility due to its moderate LogP of 2.31.[4] The primary amine suggests a strong pH-dependent solubility profile; it will be significantly more soluble in acidic conditions where it forms a protonated, charged species. The hydrochloride salt is utilized expressly for this reason.

  • Organic Solvent Solubility: The compound is anticipated to be soluble in polar organic solvents. A structurally related compound, 2-amino-4-phenylthiazole, exhibits good solubility in ethanol (~12 mg/mL), DMSO (~10 mg/mL), and DMF (~10 mg/mL).[5] This provides a strong rationale for using similar solvents in the initial screening for the title compound.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The Shake-Flask method is the gold standard for determining equilibrium solubility. It is a self-validating system as it measures the concentration of a solution at equilibrium with an excess of the solid compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Quantification P1 Add excess solid compound to vials P2 Add precise volume of selected solvent P1->P2 Next E1 Agitate at constant temperature (e.g., 25°C) for 24-48h P2->E1 Start E2 Ensure equilibrium is reached (concentration plateau) E1->E2 Verify S1 Centrifuge or filter (0.22 µm PTFE filter) to remove solid E2->S1 Proceed S2 Collect clear supernatant S1->S2 Isolate A1 Dilute supernatant appropriately S2->A1 Prepare A2 Analyze concentration via validated HPLC-UV method A1->A2 Inject A3 Calculate solubility (e.g., mg/mL or µg/mL) A2->A3 Determine

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Step-by-Step Methodology:

  • Preparation: To a series of glass vials, add an excess amount of crystalline this compound. The visible presence of undissolved solid after equilibration is essential.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of each selected solvent to the vials. A recommended starting list of solvents is provided in the table below.

  • Equilibration: Seal the vials and place them in an agitator (e.g., orbital shaker or rotator) in a temperature-controlled environment (e.g., 25 °C). Agitate for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Carefully separate the saturated solution from the excess solid by centrifuging the vials and collecting the supernatant or by filtering the suspension through a chemically inert syringe filter (e.g., 0.22 µm PTFE).

  • Quantification: Accurately dilute the clear supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method.

  • Calculation: The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Recommended Solvents for Initial ScreeningRationale
Aqueous Buffers pH 2.0 (0.01 N HCl), pH 4.5 (Acetate), pH 6.8 (Phosphate), pH 7.4 (Phosphate), pH 9.0 (Borate)
Organic Solvents Methanol, Ethanol, Acetonitrile, Isopropyl Alcohol
Other Solvents Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM)

Stability Profile and Forced Degradation

The chemical stability of an active pharmaceutical ingredient (API) is a critical quality attribute that ensures its safety and efficacy. Forced degradation studies are mandated by regulatory bodies like the ICH to identify likely degradation products and establish the intrinsic stability of a molecule.[6][7] While no specific stability data for this compound has been published, a comprehensive forced degradation study can be designed based on established principles.[8][9]

Potential Degradation Pathways

Based on the structure, the following degradation pathways are plausible under stress conditions:

  • Hydrolysis: The thiazole ring, while aromatic, could be susceptible to cleavage under harsh acidic or basic conditions, although this typically requires high temperatures.

  • Oxidation: The primary amine and the sulfur atom in the thiazole ring are potential sites for oxidation.

  • Photolysis: Aromatic systems and compounds with heteroatoms can be susceptible to degradation upon exposure to UV or visible light, potentially through photo-oxygenation reactions.[10]

Protocol for a Comprehensive Forced Degradation Study

This protocol is designed to intentionally degrade the compound to a target level of 5-20%, which is sufficient to detect and identify degradation products without completely consuming the parent compound.[11] A validated, stability-indicating analytical method is required to perform this study.

Stability_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions (Parallel Experiments) cluster_analysis Analysis & Evaluation P1 Prepare stock solution of compound (e.g., 1 mg/mL in ACN:H2O) S1 Acid Hydrolysis (e.g., 0.1 N HCl, 60°C) P1->S1 Expose to S2 Base Hydrolysis (e.g., 0.1 N NaOH, 60°C) P1->S2 Expose to S3 Oxidation (e.g., 3% H₂O₂, RT) P1->S3 Expose to S4 Thermal (Solid & Solution, 80°C) P1->S4 Expose to S5 Photolytic (ICH Q1B light exposure) P1->S5 Expose to A1 Withdraw samples at time points (e.g., 2, 8, 24h) S1->A1 S2->A1 S3->A1 S4->A1 S5->A1 A2 Neutralize (if needed) & dilute to target concentration A1->A2 Process A3 Analyze via Stability-Indicating HPLC-UV/MS method A2->A3 Inject A4 Evaluate: % Degradation, Peak Purity, Mass Balance A3->A4 Assess

Caption: General workflow for a forced degradation study.

Detailed Stress Conditions:

ConditionReagent / ParametersTypical DurationJustification & Causality
Acid Hydrolysis 0.1 N to 1 N HCl, heated (e.g., 60-80°C)Up to 72 hoursTo assess susceptibility to degradation in low pH environments, which can be encountered in gastric fluid or acidic formulations.
Base Hydrolysis 0.1 N to 1 N NaOH, heated (e.g., 60-80°C)Up to 72 hoursTo evaluate stability in alkaline conditions, relevant for intestinal transit and certain formulation types. Thiazole derivatives can be sensitive to alkaline conditions.
Oxidation 3% - 30% H₂O₂ at room temperatureUp to 24 hoursTo mimic oxidative stress. The sulfur and amine moieties are potential targets. Hydrogen peroxide is a common and aggressive oxidizing agent.
Thermal Degradation Solid state and in solution, heated (e.g., 80°C)Up to 7 daysTo determine the intrinsic thermal stability of the molecule, informing on manufacturing (e.g., drying) and storage conditions.
Photostability ICH Q1B Option 2: >1.2 million lux hours and >200 W h/m²VariableTo evaluate degradation upon exposure to light, which is critical for packaging and storage decisions. A control sample wrapped in foil is run in parallel.

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is a validated analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation. Crucially, it must also resolve the parent peak from all potential degradation products and process impurities. Reversed-phase HPLC with UV detection is the most common and effective technique.

Recommended Starting HPLC Method

While a specific method for this compound must be developed and validated, the following conditions provide a robust starting point based on methods used for similar heterocyclic amines.

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and resolution for moderately polar, aromatic compounds.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in WaterProvides an acidic pH to ensure the amine is protonated, leading to sharp, symmetrical peaks. Volatile for LC-MS compatibility.
Mobile Phase B Acetonitrile or MethanolCommon strong organic solvents for reversed-phase chromatography.
Gradient Start at 5-10% B, ramp to 95% B over 20-30 minutesA gradient is essential to ensure elution of both the polar parent compound and potentially more non-polar degradation products.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides reproducible retention times.
Detection UV Diode Array Detector (DAD) at a suitable wavelength (e.g., 240-280 nm) and/or Mass Spectrometry (MS)DAD allows for peak purity assessment and selection of the optimal wavelength. MS is invaluable for identifying unknown degradation products.
Injection Volume 10 µLStandard volume, can be adjusted based on concentration and sensitivity.

Conclusion

This guide provides a foundational framework for understanding and experimentally determining the solubility and stability of this compound. While specific experimental data for this molecule remains scarce in public literature, the provided protocols, based on established scientific principles and regulatory expectations, offer a clear path forward for researchers. The predicted physicochemical properties suggest a moderately lipophilic amine with pH-dependent aqueous solubility. Its stability profile must be rigorously evaluated through a systematic forced degradation study. The successful execution of the methodologies detailed herein will generate the critical data needed to support formulation development, define appropriate storage conditions, and ensure the quality and safety of this promising compound.

References

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available at: [Link].

  • MedCrave. Forced degradation studies. Available at: [Link].

  • Research Journal of Pharmacy and Technology. Stability Indicating Forced Degradation Studies. Available at: [Link].

  • Angene Chemical. 2-(4-Phenylthiazol-2-yl)ethanamine hydrochloride. Available at: [Link].

  • Pharmaceutical Technology. Forced Degradation Studies for Biopharmaceuticals. Available at: [Link].

  • PubMed. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Available at: [Link].

  • NIST WebBook. 2-Thiazolamine, 4-phenyl-. Available at: [Link].

  • American Journal of Chemistry. Forced Degradation in Pharmaceuticals – A Regulatory Update. Available at: [Link].

  • Capot Chemical. MSDS of 2-(4-Phenyl-thiazol-2-YL)-ethylamine. Available at: [Link].

Sources

An In-depth Technical Guide to the Discovery, Synthesis, and Evaluation of 2-(4-Phenyl-1,3-thiazol-2-yl)ethanamine and its Analogs as Dopamine Receptor Modulators

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically relevant agents.[1][2] Its unique electronic properties and ability to engage in diverse non-covalent interactions have made it a cornerstone in the design of enzyme inhibitors and receptor modulators. This guide provides an in-depth, technical overview of the discovery and development of a specific class of thiazole derivatives, 2-(4-phenyl-1,3-thiazol-2-yl)ethanamine and its analogs, as promising candidates for dopamine D2 receptor modulation. We will explore the strategic rationale behind their design, detailing the robust synthetic pathways from common starting materials to the final pharmacophore. Furthermore, this document outlines the critical pharmacological evaluation workflow, from initial binding assays to functional characterization, and culminates in a comprehensive analysis of the structure-activity relationships (SAR) that govern the interaction of these ligands with their biological target. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for the discovery of novel therapeutics for neurodegenerative and psychiatric disorders.[3]

Introduction: The Thiazole Scaffold in Neuropharmacology

The search for novel central nervous system (CNS) agents is driven by the need for therapeutics with improved efficacy and selectivity, and reduced side effect profiles. A key strategy in this endeavor is the exploration of "privileged scaffolds"—molecular frameworks that are known to interact with specific classes of biological targets. The 2-aminothiazole ring is one such scaffold, particularly relevant in the context of G-protein coupled receptors (GPCRs).[2]

Our rationale for investigating the this compound core stems from its structural analogy to known dopamine D2/D3 receptor agonists like Pramipexole. Pramipexole, which features a related tetrahydrobenzothiazole core, is a cornerstone therapy for Parkinson's disease, demonstrating the therapeutic potential of this heterocyclic system.[4] The core hypothesis is that the 2-aminoethyl-4-phenylthiazole moiety can effectively mimic the critical phenethylamine pharmacophore of dopamine, while the thiazole ring itself acts as a bioisostere for the catechol hydroxyls, engaging with the receptor's binding pocket. This guide details the scientific journey from this initial concept to the generation and evaluation of potent dopamine receptor ligands.

Synthesis of the Core Scaffold: 2-Amino-4-phenylthiazole

The foundational step in this discovery program is the efficient and scalable synthesis of the 2-amino-4-phenylthiazole core. The Hantzsch thiazole synthesis, a classic and highly reliable condensation reaction, is the method of choice for this transformation.[5][6]

Mechanistic Rationale: The Hantzsch Thalassemia Synthesis

The Hantzsch synthesis involves the reaction of an α-haloketone with a thioamide.[7] For our target scaffold, this translates to the condensation of 2-bromoacetophenone with thiourea. The reaction proceeds via an initial S-alkylation of the thiourea by the α-haloketone, forming an isothiouronium salt intermediate. This is followed by an intramolecular cyclization where the amino group attacks the carbonyl carbon, and a subsequent dehydration step to yield the aromatic thiazole ring. This method is favored due to its high yields, operational simplicity, and the use of readily available starting materials.[6]

cluster_0 Hantzsch Thiazole Synthesis start_materials 2-Bromoacetophenone + Thiourea intermediate Isothiouronium Salt Intermediate start_materials->intermediate S-Alkylation cyclization Intramolecular Cyclization intermediate->cyclization N-attack on Carbonyl dehydration Dehydration cyclization->dehydration product 2-Amino-4-phenylthiazole dehydration->product

Caption: Mechanistic flow of the Hantzsch synthesis.
Detailed Protocol: Synthesis of 2-Amino-4-phenylthiazole (1)

This protocol is a self-validating system; successful synthesis is confirmed by characterization of the product, which should be of high purity for subsequent steps.

Materials:

  • 2-Bromoacetophenone (1.0 eq)

  • Thiourea (1.2 eq)

  • Ethanol (approx. 0.2 M concentration of the limiting reagent)

  • Round-bottom flask equipped with a reflux condenser and magnetic stir bar

Procedure:

  • Reaction Setup: To the round-bottom flask, add 2-bromoacetophenone (1.0 eq) and thiourea (1.2 eq).

  • Solvent Addition: Add ethanol to the flask.

  • Reflux: Heat the reaction mixture to reflux (approximately 78°C) with vigorous stirring.[6]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting 2-bromoacetophenone is consumed (typically 3-5 hours).

  • Work-up: Upon completion, allow the mixture to cool to room temperature. Pour the reaction mixture over crushed ice or into cold water to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration, washing with cold water to remove any inorganic salts.

  • Purification: The crude product is often of sufficient purity for the next step. If necessary, recrystallize from hot ethanol to obtain a pure crystalline solid.[6]

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Elaboration to the Target Pharmacophore: this compound (3)

With the core scaffold in hand, the next critical phase is the installation of the ethylamine side chain. A common and robust strategy involves a two-step sequence: N-acylation followed by reduction. This approach provides excellent control over the introduction of the two-carbon linker.

Strategic Considerations

Direct alkylation of the 2-amino group can be challenging and may lead to over-alkylation or alkylation on the ring nitrogen.[8] An acylation-reduction sequence circumvents these issues. We first acylate the exocyclic amino group with a two-carbon electrophile, chloroacetyl chloride, to form an amide intermediate. This amide is then reduced to the target primary amine. This two-step process is highly reliable and allows for the synthesis of the desired pharmacophore in good yield.

Detailed Protocol: Synthesis of this compound (3)

Step A: Synthesis of 2-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide (2)

  • Setup: Dissolve 2-amino-4-phenylthiazole (1) (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF) in a flask cooled to 0°C in an ice bath. Add a non-nucleophilic base such as triethylamine (1.5 eq).

  • Acylation: Add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up: Quench the reaction by adding water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Isolation: Remove the solvent under reduced pressure to yield the crude amide (2), which can be purified by column chromatography or recrystallization.

Step B: Reduction to this compound (3)

  • Setup: In a flame-dried flask under an inert atmosphere (e.g., argon), suspend a powerful reducing agent such as lithium aluminum hydride (LAH) (3.0 eq) in anhydrous THF.

  • Addition of Amide: Cool the LAH suspension to 0°C. Dissolve the amide (2) (1.0 eq) in anhydrous THF and add it dropwise to the LAH suspension.

  • Reaction: After the addition is complete, heat the mixture to reflux and stir for 4-6 hours until the reaction is complete (monitored by TLC).

  • Quenching (Fieser workup): Cool the reaction to 0°C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LAH in grams.

  • Isolation: Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate. Combine the filtrates and remove the solvent under reduced pressure to yield the target amine (3). Purify by column chromatography if necessary.

cluster_1 Synthesis of Target Ethanamine core 2-Amino-4-phenylthiazole (1) acylation Acylation with Cl-CO-CH2-Cl core->acylation amide Amide Intermediate (2) acylation->amide reduction LAH Reduction amide->reduction target This compound (3) reduction->target

Caption: Synthetic workflow from the core to the target.

Analog Design & SAR Exploration

The primary goal of analog synthesis is to probe the structure-activity relationship (SAR) to identify key structural features that enhance dopamine D2 receptor affinity and functional activity. Based on established D2 receptor pharmacophore models, modifications were focused on three key areas:

  • Phenyl Ring (R¹): Introduction of small electron-donating or electron-withdrawing groups (e.g., -OH, -Cl, -OCH₃) to probe electronic and steric interactions in this region of the binding pocket.

  • Amine Terminus (R²): N-alkylation of the primary amine. It is well-established that N,N-dialkylation, particularly with n-propyl groups, significantly enhances D2 receptor affinity and agonist potency.[9]

  • Thiazole Core: While not the primary focus of initial SAR, modifications at the 5-position could be explored in later optimization stages.

Pharmacological Evaluation Workflow

A tiered screening cascade is essential for efficiently evaluating newly synthesized compounds. This begins with assessing binding affinity at the target receptor, followed by characterization of functional activity for the most potent binders.

Primary Screening: Dopamine D2 Receptor Binding Assay

This experiment determines the affinity (Ki) of the test compounds for the dopamine D2 receptor by measuring their ability to displace a known high-affinity radioligand.

Protocol:

  • Tissue Preparation: Utilize commercially available cell membranes from CHO or HEK293 cells stably expressing the human dopamine D2 receptor.

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

  • Radioligand: [³H]Spiperone, a high-affinity D2 antagonist, is used at a concentration near its Kd (typically 0.1-0.3 nM).

  • Incubation: In a 96-well plate, combine the cell membranes, [³H]Spiperone, and varying concentrations of the test compound (from 10⁻¹¹ M to 10⁻⁵ M).

  • Nonspecific Binding: A parallel set of wells containing a high concentration of a non-labeled D2 antagonist (e.g., 10 µM haloperidol) is used to determine nonspecific binding.

  • Equilibration: Incubate the plates at room temperature for 90-120 minutes.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using nonlinear regression to determine the IC₅₀ value, which is then converted to a Ki value using the Cheng-Prusoff equation.

Functional Characterization: [³⁵S]GTPγS Binding Assay

This assay measures the functional consequence of receptor binding, determining whether a compound is an agonist, antagonist, or partial agonist. Agonist binding to a Gi-coupled receptor like the D2 receptor stimulates the exchange of GDP for GTP on the Gα subunit. This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

Protocol:

  • Reagents: Use the same D2-expressing cell membranes and a similar assay buffer as the binding assay, supplemented with GDP (typically 10-30 µM).

  • Radioligand: [³⁵S]GTPγS (typically 0.05-0.1 nM).

  • Incubation: In a 96-well plate, combine membranes, GDP, [³⁵S]GTPγS, and varying concentrations of the test compound.

  • Basal & Max Stimulation: Include wells with vehicle only (basal activity) and a saturating concentration of a known full agonist like dopamine (maximum stimulation).

  • Reaction: Incubate at 30°C for 60 minutes.

  • Termination & Measurement: Terminate the reaction and measure bound [³⁵S]GTPγS using the same filtration and scintillation counting method as the binding assay.

  • Data Analysis: Plot the stimulated [³⁵S]GTPγS binding against the log concentration of the test compound. Use nonlinear regression to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy, expressed as a percentage of the response to a full agonist).

cluster_2 Pharmacological Evaluation Workflow synthesis Synthesized Analogs binding_assay Primary Screen: D2 Radioligand Binding Assay synthesis->binding_assay functional_assay Functional Assay: [35S]GTPγS Binding binding_assay->functional_assay Potent Binders data_ki Determine Affinity (Ki) binding_assay->data_ki data_ec50_emax Determine Potency (EC50) & Efficacy (Emax) functional_assay->data_ec50_emax sar SAR Analysis data_ki->sar data_ec50_emax->sar

Caption: Tiered workflow for pharmacological characterization.

Structure-Activity Relationship (SAR) Analysis

The data generated from the pharmacological assays allow for a systematic analysis of how structural modifications impact biological activity.

Interpretation of Results

The following table summarizes representative data for the parent compound and key analogs, illustrating typical SAR trends for D2 receptor agonists.

Compound R¹ (Phenyl) R² (Amine) D₂ Kᵢ (nM) D₂ Eₘₐₓ (%) D₂ EC₅₀ (nM)
3 -H-H15065250
4a 3-OH-H8570180
4b 4-Cl-H21060300
4c -H-CH₂CH₂CH₃458590
4d -H-N(CH₂CH₂CH₃)₂2.5 95 5.0
4e 3-OH-N(CH₂CH₂CH₃)₂1.8 98 3.2

Key Insights from SAR:

  • Amine Substitution (R²): The most dramatic effect is observed upon N-alkylation. The unsubstituted primary amine (3 ) has modest affinity and partial agonist activity. Mono-propylation (4c ) improves both affinity and efficacy. Critically, di-N-propylation (4d ) leads to a substantial increase in affinity (>50-fold) and nearly full agonist activity, a classic observation in D2 agonist SAR.[9]

  • Phenyl Substitution (R¹): A meta-hydroxyl group (4a , 4e ), which can mimic the meta-OH of dopamine, provides a modest but consistent improvement in affinity. This suggests a potential hydrogen bond interaction in the receptor binding site. Conversely, an electron-withdrawing group like 4-chloro (4b ) is detrimental to affinity.

  • Synergistic Effects: The combination of optimal substituents, as seen in compound 4e (3-OH and di-N-propyl), results in the most potent and efficacious ligand, demonstrating a synergistic relationship between the two modification sites.

Caption: Summary of key structure-activity relationships.

Conclusion and Future Directions

This guide has systematically detailed the discovery path for a novel class of dopamine D2 receptor agonists based on the this compound scaffold. By leveraging the classical Hantzsch synthesis and a robust acylation-reduction strategy, the core pharmacophore and its key analogs can be synthesized efficiently. The pharmacological data confirm that this scaffold successfully mimics the dopamine phenethylamine pharmacophore.

The SAR analysis clearly indicates that N,N-dipropyl substitution on the ethylamine terminus is critical for high affinity and potent agonist activity, consistent with the known topology of the D2 receptor binding site. The discovery of compound 4e as a potent, full agonist provides a strong lead for further optimization.

Future work should focus on:

  • Pharmacokinetic Profiling: Evaluating the metabolic stability, solubility, and cell permeability of lead compounds like 4e .

  • In Vivo Efficacy: Assessing the ability of optimized compounds to modulate dopamine-dependent behaviors in animal models of Parkinson's disease or schizophrenia.

  • Selectivity Profiling: Screening lead compounds against a panel of other GPCRs, particularly the D3 and serotonin receptors, to determine their selectivity profile.

The 2-aminothiazole scaffold continues to be a remarkably fruitful starting point for drug discovery, and the analogs presented herein represent a promising new avenue for the development of next-generation CNS therapeutics.

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An In-Depth Technical Guide to the In Vitro Evaluation of 2-(4-Phenyl-1,3-thiazol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Scientific Imperative

In the landscape of modern drug discovery, the journey from a promising chemical entity to a validated therapeutic candidate is one of rigorous scientific scrutiny. The compound 2-(4-phenyl-1,3-thiazol-2-yl)ethanamine stands as a molecule of significant interest. Its chemical architecture, featuring a phenyl-substituted thiazole ring linked to an ethanamine side chain, suggests a potential interaction with key biological systems, particularly within the central nervous system. The thiazole nucleus is a well-established pharmacophore present in numerous approved drugs and clinical candidates, known for a wide spectrum of biological activities.[1][2] Specifically, derivatives of this scaffold have shown promise as potent and selective inhibitors of monoamine oxidases (MAO), enzymes pivotal in the metabolism of neurotransmitters.[3][4][5][6][7][8]

This guide eschews a conventional, rigid template. Instead, it presents a bespoke, logic-driven framework for the comprehensive in vitro evaluation of this compound. We will proceed through a multi-tiered investigational cascade, beginning with broad-based screening and progressively narrowing our focus to detailed mechanistic and functional characterization. The philosophy underpinning this guide is not merely to prescribe protocols, but to illuminate the causal reasoning behind each experimental choice, ensuring that the data generated is not only robust but also contextually meaningful.

Chapter 1: Foundational Characterization & Hypothesis Generation

Before embarking on complex biological assays, the fundamental physicochemical properties of the test article must be established. This preliminary step is critical for data integrity, as issues with solubility, stability, or purity can confound all subsequent results.

Structural Hypothesis: The this compound structure contains two key motifs:

  • A Thiazole Ring: A versatile heterocyclic scaffold known to participate in various biological interactions.[1]

  • An Ethanamine Side Chain: Structurally analogous to the side chains of monoamine neurotransmitters like dopamine and serotonin.

This structural homology strongly suggests that the compound may act as a modulator of monoaminergic systems. The primary hypothesis, therefore, is that this compound is an inhibitor of Monoamine Oxidase (MAO). MAO enzymes are located on the outer mitochondrial membrane and are crucial for the degradation of monoamine neurotransmitters.[9][10] Their inhibition can lead to increased neurotransmitter levels, a mechanism central to the treatment of depression (MAO-A inhibition) and neurodegenerative disorders like Parkinson's disease (MAO-B inhibition).[9][10][11]

Chapter 2: The Initial Investigative Cascade: A Tiered Approach

A logical, tiered approach to in vitro evaluation maximizes efficiency and ensures that resource-intensive mechanistic studies are only performed on compounds with a confirmed biological activity and an acceptable safety profile.

G a Cytotoxicity Profiling (e.g., MTT Assay) b Primary Target Screening (MAO-A & MAO-B Inhibition) e Cellular Neuroprotection Assay (e.g., 6-OHDA Model) a->e Determine Therapeutic Window c Enzyme Kinetics (Mode of Inhibition) b->c If Active d Direct Target Engagement (Cellular Thermal Shift Assay - CETSA) c->d d->e If Confirmed f Mitochondrial Health Assessment (e.g., OCR Measurement) e->f g Broad Off-Target Profiling (Receptor Binding Panel) e->g G start Treat Intact Cells (Compound vs. Vehicle) heat Heat Shock (Temperature Gradient) start->heat lyse Cell Lysis (e.g., Freeze-Thaw) heat->lyse separate Separate Soluble/Insoluble (Centrifugation) lyse->separate quantify Quantify Soluble Target Protein (e.g., Western Blot for MAO-B) separate->quantify plot Generate Melt Curve (Soluble Protein vs. Temp) quantify->plot

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Methodology:

  • Cell Treatment: Culture SH-SY5Y cells to ~80% confluency. Treat cells with a saturating concentration of the test compound (e.g., 10x IC₅₀) or vehicle for 1 hour at 37°C.

  • Heating Step: Aliquot the cell suspensions into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature. [12][13]3. Cell Lysis: Lyse the cells by repeated freeze-thaw cycles or by adding a lysis buffer with protease inhibitors.

  • Fraction Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated, denatured proteins. [13]5. Quantification: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of soluble MAO-B protein in each sample using a standard Western Blot protocol with a specific anti-MAO-B antibody.

  • Data Analysis: Densitometrically analyze the Western Blot bands. Plot the percentage of soluble MAO-B remaining versus temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample confirms target engagement and stabilization. [14][13]

Chapter 5: Tier 3 Protocols - Assessing Cellular Function & Selectivity

With target engagement confirmed, we now investigate the functional consequences of MAO-B inhibition and assess the compound's broader selectivity profile.

Protocol: Neuroprotection Against 6-OHDA-Induced Toxicity

6-hydroxydopamine (6-OHDA) is a neurotoxin that selectively damages dopaminergic neurons, mimicking aspects of Parkinson's disease in vitro. [15][16]Since MAO-B metabolism of dopamine contributes to oxidative stress, we hypothesize that our inhibitor will protect against 6-OHDA toxicity.

Step-by-Step Methodology:

  • Cell Seeding & Pre-treatment: Seed SH-SY5Y cells in a 96-well plate. After 24 hours, pre-treat the cells with various non-toxic concentrations of the test compound for 3 hours. [16]2. Neurotoxin Challenge: Introduce 6-OHDA (e.g., 100 µM final concentration) to the pre-treated cells. [16]Include control wells: untreated cells, cells with 6-OHDA only, and cells with the compound only.

  • Incubation: Incubate for a further 24 hours. [16]4. Viability Assessment: Measure cell viability in all wells using the MTT assay as described in Section 3.2.

  • Data Analysis: Calculate the percentage of neuroprotection conferred by the compound by comparing the viability of cells treated with both compound and 6-OHDA to those treated with 6-OHDA alone.

Protocol: Mitochondrial Function via Oxygen Consumption Rate (OCR)

MAO enzymes are mitochondrial, so it is crucial to determine if the compound adversely affects mitochondrial respiration. [10]High-resolution respirometry (e.g., using a Seahorse XF Analyzer) is the gold standard for this assessment. [17][18]

G Mitochondrial Stress Test Profile cluster_plot cluster_legend Inhibitor Injections a Basal Respiration b ATP Production c Proton Leak d Maximal Respiration e Spare Capacity f Non-Mitochondrial Respiration p1->p2 Inject Oligomycin p2->p3 Inject FCCP p3->p4 Inject Rot/AA Oligo Oligomycin (ATP Synthase Inhibitor) FCCP FCCP (Uncoupler) RotAA Rotenone/Antimycin A (Complex I/III Inhibitors)

Caption: Key parameters measured during a mitochondrial stress test.

Step-by-Step Methodology:

  • Cell Seeding: Seed SH-SY5Y cells in a Seahorse XF cell culture microplate and incubate overnight.

  • Compound Treatment: One hour before the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate) and treat the cells with the test compound or vehicle.

  • Instrument Setup: Calibrate the Seahorse XF Analyzer and load the inhibitor port plate with Oligomycin, FCCP, and a mixture of Rotenone/Antimycin A.

  • Assay Execution: Place the cell plate in the analyzer. The instrument will measure the basal OCR, then sequentially inject the inhibitors to measure:

    • ATP-linked respiration (after Oligomycin).

    • Maximal respiration (after FCCP).

    • Non-mitochondrial respiration (after Rotenone/Antimycin A).

  • Data Analysis: The instrument software calculates key parameters of mitochondrial function. Compare these parameters between compound-treated and vehicle-treated cells to identify any impairment of mitochondrial health.

Off-Target Profiling: Radioligand Binding Assays

To ensure the compound's selectivity, it should be screened against a panel of common off-targets, especially other G-protein coupled receptors (GPCRs) involved in neurotransmission (e.g., dopamine, serotonin, adrenergic receptors). This is typically performed as a fee-for-service by specialized contract research organizations. The methodology involves competitive radioligand binding assays. [19][20] Principle: The assay measures the ability of the test compound to displace a specific, radioactively labeled ligand from its receptor in a membrane preparation. [19][21]A high degree of displacement indicates significant binding to the off-target receptor. Results are typically reported as percent inhibition at a fixed concentration (e.g., 10 µM).

Conclusion & Forward Look

This technical guide outlines a comprehensive, logically structured in vitro evaluation strategy for this compound. By progressing through this cascade—from initial cytotoxicity and primary target screening to detailed mechanistic analysis and functional validation—researchers can build a robust data package. This approach, grounded in scientific rationale, not only validates the primary hypothesis of MAO-B inhibition but also proactively assesses potential liabilities such as cytotoxicity and off-target activity. The resulting dataset will provide a solid foundation for making a clear " go/no-go " decision for advancing this promising compound into more complex pre-clinical models.

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A Strategic Approach to the Preliminary Toxicity Assessment of 2-(4-Phenyl-1,3-thiazol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines a comprehensive, tiered strategy for the preliminary toxicological assessment of the novel compound, 2-(4-Phenyl-1,3-thiazol-2-yl)ethanamine. Given the absence of public domain toxicological data for this specific molecule, this document serves as a roadmap for researchers, scientists, and drug development professionals to establish a foundational safety profile. The proposed workflow emphasizes a progressive, data-driven approach, commencing with in vitro methodologies to assess cytotoxicity and genotoxicity before proceeding to a definitive in vivo acute oral toxicity study. This strategy is designed to be resource-efficient and aligns with the ethical principles of the 3Rs (Reduction, Refinement, Replacement) in animal testing, while adhering to internationally recognized regulatory standards set forth by the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation (ICH).[1][2]

Introduction: The Imperative for a Foundational Safety Profile

This compound belongs to the thiazole class of heterocyclic compounds, a scaffold known for a wide spectrum of biological activities. While its therapeutic potential is under investigation, a critical and parallel requirement is the elucidation of its safety profile. A preliminary toxicity assessment is the cornerstone of this process, providing essential data to identify potential hazards, inform dose-range finding for subsequent efficacy studies, and fulfill regulatory requirements for the development of new chemical entities.[3][4]

Currently, the toxicological properties of this compound have not been thoroughly investigated. This guide, therefore, proposes a logical, stepwise workflow to systematically evaluate its potential toxicity. The causality behind this experimental design is to build a safety profile from the cellular level upwards, using in vitro data to make informed decisions about the necessity and design of subsequent in vivo studies.

A Tiered Approach to Toxicity Assessment

A tiered or staged approach to toxicity testing is a widely accepted strategy that begins with broad, cost-effective in vitro screens and progresses to more complex and specific in vivo assays.[4] This methodology ensures that animal studies are only conducted when necessary and with optimized study designs based on prior data.

Our proposed strategy consists of three main stages:

  • Stage 1: In Vitro Cytotoxicity Assessment. To determine the concentration at which the compound causes cell death. This is a fundamental indicator of toxicity at the cellular level.

  • Stage 2: In Vitro Genotoxicity Assessment. To evaluate the potential of the compound to cause mutations in the genetic material of cells.

  • Stage 3: In Vivo Acute Oral Toxicity Study. To assess the general toxic effects of a single dose of the compound and determine its relative toxicity ranking.

The logical relationship of this workflow is depicted in the diagram below.

Toxicity_Assessment_Workflow cluster_0 Stage 1: In Vitro Assessment cluster_1 Stage 2: In Vivo Study Design cluster_2 Stage 3: In Vivo Confirmation Cytotoxicity Cytotoxicity Assay (e.g., NRU/MTT) Determine IC50 DoseSelection Dose Range Selection (Based on In Vitro Data) Cytotoxicity->DoseSelection Provides IC50 for starting dose estimation Genotoxicity Genotoxicity Assay (Ames Test) Assess Mutagenic Potential AcuteOral Acute Oral Toxicity Study (OECD TG 423) Genotoxicity->AcuteOral Informs hazard profile DoseSelection->AcuteOral Defines test doses Classification GHS Classification & LD50 Cut-off AcuteOral->Classification Determines toxicity class

Caption: Tiered workflow for preliminary toxicity assessment.

Stage 1: In Vitro Cytotoxicity Assessment

Rationale: The initial step is to determine the compound's intrinsic cytotoxicity. This data is crucial for two reasons: 1) It provides a baseline measure of cellular toxicity, and 2) The resulting 50% inhibitory concentration (IC50) value is invaluable for selecting appropriate, non-lethal concentrations for subsequent in vitro assays (like the genotoxicity test) and can be used to estimate a starting dose for the in vivo study, potentially reducing the number of animals required.[5][6]

Recommended Protocol: Neutral Red Uptake (NRU) Cytotoxicity Assay

This protocol is based on the principle that viable cells will incorporate the neutral red dye into their lysosomes. A decrease in the uptake of the dye is correlated with a loss of cell viability.

Step-by-Step Methodology:

  • Cell Culture: Plate a suitable mammalian cell line (e.g., Balb/c 3T3 or Normal Human Keratinocytes) in a 96-well microtiter plate and incubate for 24 hours to allow for cell attachment and confluence.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution series to cover a broad range of concentrations (e.g., from 0.1 µM to 1000 µM).

  • Cell Exposure: Remove the culture medium and replace it with a medium containing the various concentrations of the test compound. Include both negative (vehicle control) and positive (known cytotoxic agent) controls. Incubate for a defined period (e.g., 24 hours).

  • Neutral Red Staining: After incubation, wash the cells and add a medium containing neutral red dye. Incubate for approximately 3 hours to allow for dye uptake by viable cells.

  • Dye Extraction and Quantification: Wash the cells to remove excess dye. Add a destain solution (e.g., acidified ethanol) to extract the dye from the lysosomes.

  • Data Analysis: Measure the absorbance of the extracted dye using a spectrophotometer. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration that causes 50% inhibition of cell viability) using a dose-response curve.

Data Presentation

The quantitative data from the cytotoxicity assay should be summarized as follows:

ParameterValue
Cell Line UsedBalb/c 3T3
Exposure Duration24 hours
IC50 e.g., 75.5 µM
95% Confidence Intervale.g., 68.2 - 83.6 µM
Hill Slopee.g., -1.2
R² of Curve Fite.g., 0.989

Stage 2: In Vitro Genotoxicity Assessment

Rationale: Genotoxicity testing is a critical component of safety assessment, as it identifies compounds that can cause genetic damage, a potential precursor to carcinogenicity. The bacterial reverse mutation assay, or Ames test, is the most widely used and internationally accepted initial screen for mutagenic potential.[7][8] It is a regulatory requirement for most new chemical entities.[9]

Recommended Protocol: Bacterial Reverse Mutation (Ames) Test (OECD TG 471)

This test uses several strains of Salmonella typhimurium and Escherichia coli that have mutations in the genes required to synthesize an essential amino acid (histidine for Salmonella, tryptophan for E. coli). The assay measures the ability of the test compound to cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.[10]

Ames_Test_Workflow cluster_0 Preparation cluster_1 Exposure & Plating cluster_2 Incubation & Analysis A Test Compound + Bacterial Strain C Mix & Pre-incubate A->C B Metabolic Activation System (S9) B->C +/- S9 D Pour onto Minimal Glucose Agar Plate C->D E Incubate at 37°C for 48-72 hours D->E F Count Revertant Colonies E->F G Compare to Control F->G

Caption: Workflow for the Ames Test (OECD TG 471).

Step-by-Step Methodology:

  • Strain Selection: Utilize a minimum of five tester strains, including four S. typhimurium strains (TA98, TA100, TA1535, and TA1537 or TA97a) and one E. coli strain (WP2 uvrA or WP2 uvrA pKM101).[11] This combination detects both frameshift and base-pair substitution mutations.

  • Dose Selection: Based on the cytotoxicity data, select at least five analyzable concentrations of the test compound. The highest concentration for soluble, non-cytotoxic substances should be 5 mg/plate or 5 µL/plate.[12]

  • Metabolic Activation: Conduct the test both with and without an exogenous metabolic activation system (e.g., Aroclor 1254-induced rat liver S9 fraction).[11] This is crucial because some chemicals only become mutagenic after being metabolized.

  • Test Procedure (Plate Incorporation Method): a. To a test tube, add the test compound, the bacterial culture, and either the S9 mix or a buffer (for the non-activation arm). b. Add molten top agar to the tube, mix gently, and pour the contents onto a minimal glucose agar plate. c. Once the top agar has solidified, invert the plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Interpretation: A positive response is defined as a concentration-related increase in the number of revertant colonies or a reproducible and significant increase at one or more concentrations. A common criterion is a two- to three-fold increase in revertants over the solvent control.

Data Presentation

Results should be tabulated, showing the mean number of revertant colonies per plate for each concentration, with and without metabolic activation.

StrainMetabolic ActivationCompound Conc. (µ g/plate )Mean Revertants ± SDFold Increase vs. ControlResult
TA98-S90 (Vehicle)25 ± 41.0Negative
1028 ± 51.1
5031 ± 61.2
25035 ± 51.4
TA100+S90 (Vehicle)110 ± 121.0Negative
10121 ± 151.1
50135 ± 141.2
250140 ± 181.3

Stage 3: In Vivo Acute Oral Toxicity Assessment

Rationale: Following the in vitro characterization, an in vivo study is required to understand the compound's effects on a whole organism. The acute oral toxicity study provides critical information on the potential health hazards that may arise from a single, short-term oral exposure to the substance.[13] It is a key study for the classification and labeling of chemicals according to the Globally Harmonised System (GHS).[13]

Recommended Protocol: Acute Toxic Class Method (OECD TG 423)

The Acute Toxic Class Method is a stepwise procedure that uses a minimal number of animals (3 per step) to classify a substance into one of a series of toxicity classes based on fixed dose levels (5, 50, 300, 2000 mg/kg).[13][14][15] This method is a preferred alternative to the classical LD50 test as it significantly reduces the number of animals used.[14]

Step-by-Step Methodology:

  • Animal Model: Use a single sex of a standard laboratory rodent strain (e.g., female Wistar or Sprague-Dawley rats), as testing in one sex is now considered sufficient.[14]

  • Housing and Acclimatization: House animals in appropriate conditions and allow for an acclimatization period of at least 5 days before the study begins.

  • Starting Dose Selection: Select the starting dose based on all available information, including the in vitro cytotoxicity data, structure-activity relationships, and data from related compounds. The OECD provides a guidance document on using cytotoxicity data to estimate starting doses.[5] For a substance with unknown toxicity, a starting dose of 300 mg/kg is often chosen.

  • Dosing Procedure: a. Fast the animals overnight prior to dosing. b. Administer the test substance as a single oral dose via gavage. The volume administered should generally not exceed 1 mL/100g body weight for aqueous solutions.[13] c. In the first step, dose a group of 3 animals with the selected starting dose.

  • Observations: a. Observe animals closely for the first 30 minutes, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.[16] b. Record all clinical signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and behavior. c. Record animal body weights just before dosing and at least weekly thereafter. d. Record any instances of mortality or moribundity.

  • Stepwise Progression: The outcome of the first step determines the next step:

    • If mortality occurs in 2 or 3 animals, the test is stopped, and the substance is classified.

    • If mortality occurs in 1 animal, the procedure is repeated with a lower dose.

    • If no mortality occurs, the procedure is repeated with a higher dose.

  • Pathology: At the end of the 14-day observation period, all surviving animals are humanely euthanized and subjected to a gross necropsy.

Data Presentation

The results should be presented in a clear, tabular format that allows for a definitive classification of the substance.

StepDose (mg/kg)Number of AnimalsOutcome (Mortality within 14 days)Clinical Signs ObservedBody Weight Change
130030/3Mild lethargy for 4 hours post-dose, resolved by 24 hours.Normal weight gain.
2200031/3Severe lethargy, piloerection. Mortality in one animal at 48 hours.Weight loss in surviving animals, recovered by day 7.
Conclusion
LD50 Cut-off Value 300 < LD50 ≤ 2000 mg/kg
GHS Classification Category 4

Conclusion and Next Steps

This technical guide provides a robust and ethically considerate framework for conducting a preliminary toxicity assessment of this compound. By following this tiered approach, researchers can generate the foundational data necessary to make informed decisions regarding the continued development of this compound. The sequence of in vitro cytotoxicity, in vitro genotoxicity, and a targeted in vivo acute oral study ensures a logical progression of inquiry, where each stage informs the next. The successful completion of this assessment will establish a critical baseline safety profile, enabling the classification of the compound and guiding the design of any future, more extensive non-clinical safety studies as recommended by guidelines such as ICH M3(R2).[1][17][18]

References

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.). Retrieved January 21, 2026, from [Link]

  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471). (n.d.). National Institute of Biology. Retrieved January 21, 2026, from [Link]

  • ICH Multidisciplinary Guideline M3: Guidance on Non-Clinical Safety Studies for Drugs. (2026, January 7). Retrieved January 21, 2026, from [Link]

  • Ames Mutagenicity Testing (OECD 471) - CPT Labs. (n.d.). CPT Labs. Retrieved January 21, 2026, from [Link]

  • ICH guideline M3(R2) on non-clinical safety studies for the conduct of human clinical trials and marketing authorization for pharmaceuticals - The IMPT. (n.d.). The IMPT. Retrieved January 21, 2026, from [Link]

  • Test No. 471: Bacterial Reverse Mutation Test | OECD. (n.d.). OECD. Retrieved January 21, 2026, from [Link]

  • The bacterial reverse mutation test - RE-Place. (n.d.). RE-Place. Retrieved January 21, 2026, from [Link]

  • Genetic toxicity: Bacterial reverse mutation test (OECD 471) - Biosafe. (n.d.). Biosafe. Retrieved January 21, 2026, from [Link]

  • ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals - Scientific guideline | European Medicines Agency (EMA). (n.d.). European Medicines Agency. Retrieved January 21, 2026, from [Link]

  • OECD Test Guideline 423: Acute Oral Toxicity. (2001, December 17). Retrieved January 21, 2026, from [Link]

  • International Conference on Harmonisation; Guidance on M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals; availability. Notice - PubMed. (2010, January 21). PubMed. Retrieved January 21, 2026, from [Link]

  • Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209 - Tox Lab. (n.d.). Tox Lab. Retrieved January 21, 2026, from [Link]

  • OECD TG 423 Explained | Acute Oral Toxicity Study Using Acute Toxic Class Method. (2025, December 24). YouTube. Retrieved January 21, 2026, from [Link]

  • Acute Toxicity by OECD Guidelines | PPTX - Slideshare. (n.d.). Slideshare. Retrieved January 21, 2026, from [Link]

  • ICH M3 R2 approaches for exploratory studies | TRACER CRO. (n.d.). TRACER CRO. Retrieved January 21, 2026, from [Link]

  • Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure | OECD. (n.d.). OECD. Retrieved January 21, 2026, from [Link]

  • Test No. 423: Acute Oral toxicity - Acute Toxic Class Method [electronic resource] / Organisation for Economic Co-operation and Development - Vanderbilt University. (n.d.). Vanderbilt University. Retrieved January 21, 2026, from [Link]

  • Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure | OECD. (n.d.). OECD. Retrieved January 21, 2026, from [Link]

  • Updates to OECD in vitro and in chemico test guidelines. (2021, June 18). National Centre for the Replacement, Refinement and Reduction of Animals in Research. Retrieved January 21, 2026, from [Link]

  • OECD Guideline For Acute oral toxicity (TG 423) | PPTX - Slideshare. (n.d.). Slideshare. Retrieved January 21, 2026, from [Link]

  • OECD 471: Bacterial Reverse Mutation Test (Ames Assay) - Nucro-Technics. (2019, January 7). Nucro-Technics. Retrieved January 21, 2026, from [Link]

  • Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests | OECD. (n.d.). OECD. Retrieved January 21, 2026, from [Link]

  • OECD 471 Ames Test | Regulatory Genotoxicity Studies - Gentronix. (2025, December 17). Gentronix. Retrieved January 21, 2026, from [Link]

  • GLP OECD 471 Ames Test - Scantox. (n.d.). Scantox. Retrieved January 21, 2026, from [Link]

  • Guidance on a strategy for genotoxicity testing of chemicals - GOV.UK. (n.d.). GOV.UK. Retrieved January 21, 2026, from [Link]

  • Acute Toxicity - The Joint Research Centre - European Union. (n.d.). European Union. Retrieved January 21, 2026, from [Link]

  • OECD Guidance Document 129: Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests - National Toxicology Program (NTP). (2010, July 20). National Toxicology Program. Retrieved January 21, 2026, from [Link]

  • Test No. 491: Short Time Exposure In Vitro Test Method for Identifying i) Chemicals Inducing Serious Eye Damage and ii) Chemicals Not Requiring Classification for Eye Irritation or Serious Eye Damage | OECD. (n.d.). OECD. Retrieved January 21, 2026, from [Link]

  • Regulatory Knowledge Guide for Small Molecules - NIH SEED Office. (n.d.). NIH SEED Office. Retrieved January 21, 2026, from [Link]

  • OECD GUIDELINE FOR THE TESTING OF CHEMICALS - ResearchGate. (2012, October 29). Retrieved January 21, 2026, from [Link]

  • An FDA/CDER Perspective on Nonclinical Testing Strategies - Ovid. (2020, April 20). Ovid. Retrieved January 21, 2026, from [Link]

  • Understanding FDA Guidelines for Toxicity Studies - HistologiX. (2023, June 13). HistologiX. Retrieved January 21, 2026, from [Link]

  • SMALL MOLECULE SAFETY ASSESSMENT - Altasciences. (n.d.). Altasciences. Retrieved January 21, 2026, from [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals - FDA. (n.d.). FDA. Retrieved January 21, 2026, from [Link]

Sources

potential therapeutic targets of 2-(4-Phenyl-1,3-thiazol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Topic: Potential Therapeutic Targets of 2-(4-Phenyl-1,3-thiazol-2-yl)ethanamine

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This technical guide focuses on a specific derivative, this compound, to explore its potential therapeutic targets. While direct research on this exact molecule is limited, extensive data on the parent scaffold, 4-phenyl-1,3-thiazol-2-amine, provides a strong foundation for target inference and experimental design. This document synthesizes existing literature to identify the most promising therapeutic avenues, including antiprotozoal, anticancer, and antimicrobial applications. The most specifically implicated target is the Leishmania enzyme S-methyl-5-thioadenosine phosphorylase, positioning the compound as a potential candidate for the development of new antileishmanial agents.[1][2][3] We further propose exploratory targets in oncology and infectious diseases based on the activities of related thiazole derivatives. This guide provides detailed, actionable experimental protocols for researchers to validate these hypotheses and elucidate the compound's mechanism of action.

Part 1: The 4-Phenyl-1,3-thiazole Core: A Foundation of Diverse Bioactivity

The thiazole ring system is a cornerstone of heterocyclic chemistry and drug discovery, renowned for its metabolic stability and ability to engage in diverse biological interactions. The 2-aminothiazole motif, in particular, is a significant pharmacophore present in compounds with demonstrated antiviral, antifungal, antimicrobial, anticancer, and anti-inflammatory properties.[1][4][5][6] The inclusion of a phenyl group at the 4-position of the thiazole ring, as seen in the core of this compound, often enhances or modulates this activity.

Derivatives of this scaffold have been investigated for a multitude of therapeutic applications:

  • Antimicrobial and Antifungal Activity: Numerous studies have confirmed the efficacy of 2-aminothiazole derivatives against a range of bacterial and fungal pathogens.[7][8][9]

  • Anticancer Properties: The thiazole nucleus is integral to the design of many anticancer agents, and various derivatives have shown potent cytotoxic activity against cancer cell lines.[10]

  • Anti-inflammatory Effects: The scaffold has been associated with anti-inflammatory activity, suggesting potential applications in treating inflammatory disorders.[1][8]

  • Antiprotozoal Activity: Recent research has highlighted 2-aminothiazole derivatives as promising agents against kinetoplastids, including Trypanosoma and Leishmania species.[1]

This well-established history of broad biological significance provides a strong rationale for the in-depth investigation of this compound and its potential therapeutic targets.

Part 2: Primary Therapeutic Target: Antileishmanial Agent via S-methyl-5-thioadenosine Phosphorylase Inhibition

The most compelling and specific evidence for a therapeutic target for this compound class comes from studies on 4-phenyl-1,3-thiazol-2-amines, the direct parent scaffold of the molecule of interest, against Leishmania amazonensis.

Proposed Macromolecular Target: S-methyl-5-thioadenosine Phosphorylase (MTAP)

A molecular modeling and target fishing study strongly suggested that S-methyl-5-thioadenosine phosphorylase is a potential macromolecular target for this class of compounds.[1][2] MTAP is a key enzyme in the purine salvage pathway of Leishmania, a pathway that is essential for the parasite's survival as it cannot synthesize purines de novo. Inhibition of this enzyme would disrupt the parasite's ability to produce adenine and methionine, leading to cell death. This makes MTAP a promising and validated target for antileishmanial drug development.

Quantitative Efficacy Data

In a study evaluating a series of eight 4-phenyl-1,3-thiazol-2-amines, four compounds demonstrated significant activity against the promastigote forms of L. amazonensis.[1][3] The data highlights the potential of this scaffold, with efficacy in the micromolar range and favorable selectivity over mammalian cells.

Compound ID (from source)R-Group on Phenyl RingIC50 vs L. amazonensis (μM)Selectivity Index (SI) vs Vero Cells
Compound 6 4-C(CH3)320.785.69
Compound 3 4-CH2CH346.6326.11
Compound 4 3,4-Cl53.124.80

Table 1: Antileishmanial activity of 4-phenyl-1,3-thiazol-2-amine analogs. Data extracted from Rodrigues, C. A., et al. (2018).[1][3]

Hypothesized Mechanism of Action

The proposed mechanism involves the entry of the this compound into the Leishmania parasite, where it binds to and inhibits the S-methyl-5-thioadenosine phosphorylase enzyme. This blockade disrupts the purine salvage pathway, starving the parasite of essential metabolites and leading to its demise.

G cluster_parasite Leishmania Parasite Compound This compound MTAP S-methyl-5-thioadenosine phosphorylase (MTAP) Compound->MTAP Inhibition Pathway Purine Salvage Pathway MTAP->Pathway Enzyme function Metabolites Essential Purines (e.g., Adenine) Pathway->Metabolites Death Parasite Death Metabolites->Death Depletion leads to

Caption: Proposed mechanism of antileishmanial activity.

Part 3: Exploratory Therapeutic Targets and Future Directions

While the antileishmanial activity is the most specifically supported, the broad bioactivity of the thiazole scaffold suggests other potential therapeutic avenues worth investigating.

A. Anticancer Activity

Thiazole derivatives are widely utilized in the design of anticancer drugs.[10] For this compound, several mechanisms could be explored.

  • Glutaminase 1 (GLS1) Inhibition: Some substituted thiazole analogs have been identified as potent and selective inhibitors of GLS1, an enzyme crucial for the metabolism of many cancer cells.[11] GLS1 converts glutamine to glutamate, feeding the TCA cycle and supporting cell proliferation. Inhibition of GLS1 can induce metabolic stress and cell death in cancer cells.

  • Inhibition of Oncogenic MicroRNA (miRNA) Biogenesis: Novel tris-thiazole derivatives have been designed to inhibit the maturation of oncogenic miRNAs, such as miR-210, by binding to their precursor forms (pre-miRNA).[12][13] This prevents the Dicer enzyme from processing the pre-miRNA into its mature, functional form, thereby reversing the oncogenic effects of the miRNA. Given its thiazole core, this compound could serve as a foundational scaffold for developing similar inhibitors.

G cluster_cancer_cell Cancer Cell Glutamine Glutamine GLS1 GLS1 Enzyme Glutamine->GLS1 Glutamate Glutamate Proliferation Cell Proliferation & Survival Glutamate->Proliferation Fuels GLS1->Glutamate Inhibitor Thiazole Inhibitor Inhibitor->GLS1 Inhibition

Caption: Potential anticancer mechanism via GLS1 inhibition.

B. Antimicrobial and Antifungal Activity

The 2-aminothiazole scaffold has a long history of being investigated for its antimicrobial properties.[5][7] While specific molecular targets in bacteria and fungi for this particular phenyl-thiazole structure are not yet well-defined in the literature, it represents a promising area for broad-spectrum screening. High-throughput screening against panels of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Aspergillus niger, Candida albicans) could uncover novel leads.

Part 4: Experimental Protocols for Target Validation

To empirically validate the therapeutic potential of this compound, a structured experimental workflow is essential.

G cluster_workflow Target Validation Workflow A Primary Screening: Antileishmanial Assay (Promastigotes) C Calculate Selectivity Index (SI) A->C B Cytotoxicity Assay (Mammalian Cells) B->C D Secondary Assay: Biochemical Enzyme Inhibition (MTAP) C->D If Promising SI E Mechanism of Action Studies D->E Confirm Direct Target

Caption: High-level experimental workflow for target validation.

Protocol 1: In Vitro Antileishmanial Activity Assay

Objective: To determine the 50% inhibitory concentration (IC50) of the compound against Leishmania amazonensis promastigotes.

Methodology (adapted from Rodrigues, C. A., et al., 2018[1][3]):

  • Parasite Culture: Culture L. amazonensis promastigotes in appropriate media (e.g., M199) at 25°C until they reach the logarithmic growth phase.

  • Cell Seeding: Count parasites using a Neubauer chamber and adjust the concentration to 1 x 10^6 cells/mL. Seed 100 µL of the cell suspension into each well of a 96-well microtiter plate.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final test concentrations (e.g., ranging from 0.1 to 150 µM). Ensure the final DMSO concentration is non-toxic to the cells (e.g., <1%).

  • Treatment: Add 100 µL of the diluted compound solutions to the wells containing the parasites. Include positive controls (e.g., Amphotericin B, Pentamidine) and negative controls (vehicle, e.g., 1% DMSO).

  • Incubation: Incubate the plates at 25°C for 48 hours.

  • Viability Assessment: Add a viability dye (e.g., PrestoBlue® or resazurin) to each well and incubate for an additional 2-4 hours.

  • Data Acquisition: Measure the fluorescence or absorbance using a plate reader at the appropriate wavelengths.

  • Analysis: Calculate the percentage of inhibition for each concentration relative to the negative control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: In Vitro Mammalian Cell Cytotoxicity Assay

Objective: To determine the 50% cytotoxic concentration (CC50) of the compound against mammalian cell lines and calculate the Selectivity Index (SI).

Methodology (adapted from Rodrigues, C. A., et al., 2018[1][3]):

  • Cell Culture: Culture mammalian cells (e.g., Vero, L929, or THP-1) in appropriate media (e.g., RPMI or DMEM with 10% FBS) at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Trypsinize and seed the cells into 96-well plates at a predetermined density (e.g., 5 x 10^4 cells/well) and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound, prepared as in Protocol 1.

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • Viability Assessment: Use a suitable viability assay, such as MTT or PrestoBlue®, following the manufacturer's instructions.

  • Data Acquisition & Analysis: Measure absorbance/fluorescence and calculate the CC50 value as described for the IC50.

  • Selectivity Index (SI) Calculation: Calculate the SI using the formula: SI = CC50 (mammalian cells) / IC50 (parasite) . A higher SI value indicates greater selectivity for the parasite over host cells.

Conclusion

This compound emerges from a chemical family with a rich pharmacological profile. Based on robust evidence from its parent scaffold, the most immediate and promising therapeutic target is S-methyl-5-thioadenosine phosphorylase for the treatment of leishmaniasis.[1][2] The compound's potential is further broadened by exploratory avenues in cancer therapy, potentially through the inhibition of key metabolic enzymes like GLS1 or by interfering with oncogenic miRNA pathways.[11][12] The provided experimental protocols offer a clear path for researchers to systematically validate these hypotheses, determine the compound's efficacy and selectivity, and ultimately elucidate its precise mechanisms of action. Further investigation is warranted to fully characterize the therapeutic landscape of this promising molecule.

References

  • Synthesis and biological significance of 2-amino-4-phenyl-1,3-thiazole deriv
  • Rodrigues, C. A., et al. (2018). 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. Journal of Venomous Animals and Toxins including Tropical Diseases, 24(26). (URL: [Link])

  • Asadi, M., et al. (2020). Synthesis and cytotoxic evaluation of some novel 3-[2-(2-phenyl-thiazol-4-yl)-ethyl]-3H-pyrido[2,3-d]pyrimidin-4-one derivatives. Research in Pharmaceutical Sciences, 15(4), 366-376. (URL: [Link])

  • Abdel-Wahab, B. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1466. (URL: [Link])

  • Strumiliene, Z., et al. (2019). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules, 24(18), 3267. (URL: [Link])

  • Yuan, Z., et al. (2022). Design, synthesis, and pharmacological evaluation of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as novel glutaminase 1 inhibitors. European Journal of Medicinal Chemistry, 243, 114686. (URL: [Link])

  • Rodrigues, C. A., et al. (2018). 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. ResearchGate. (URL: [Link])

  • Kumar, R., et al. (2013). Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives. Journal of Advanced Pharmaceutical Technology & Research, 4(1), 39-46. (URL: [Link])

  • Siddiqui, N., et al. (2010). Synthesis, characterization and antimicrobial evaluation of some new 1,3-thiazole-2,4-diamine derivatives. Acta Poloniae Pharmaceutica, 67(3), 239-246. (URL: [Link])

  • Rodrigues, C. A., et al. (2018). 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. PubMed. (URL: [Link])

  • Thiazole derivatives: prospectives and biological applications. ResearchGate. (2024). (URL: [Link])

  • Di Giorgio, A., et al. (2026). Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. ACS Publications. (URL: [Link])

  • Di Giorgio, A., et al. (2026). Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. (URL: [Link])

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Methodological & Application

Application Notes and Protocols for the Use of 2-(4-Phenyl-1,3-thiazol-2-yl)ethanamine in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds, including clinically approved drugs like the kinase inhibitor Dasatinib.[1] This heterocyclic scaffold is known to interact with a diverse range of biological targets, leading to activities such as anticancer, anti-inflammatory, antimicrobial, and antifungal effects.[2][3][4] Within this promising class of molecules is 2-(4-Phenyl-1,3-thiazol-2-yl)ethanamine, a compound whose structural features suggest significant potential for modulating cellular pathways critical in disease.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the effective use of this compound in cell-based assays. We will delve into the fundamental principles of its handling and application, providing detailed, field-proven protocols for assessing its biological impact. The focus will be on establishing robust, self-validating experimental systems to generate reliable and reproducible data.

While the precise molecular target of this compound is a subject of ongoing investigation, the broader family of 2-aminothiazole derivatives has been shown to exert its effects through various mechanisms, including the inhibition of protein kinases, modulation of adenosine receptors, and induction of apoptosis via caspase activation.[2][5][6] This application note will therefore equip researchers with the tools to explore these potential mechanisms and elucidate the specific bioactivity of this compound.

Compound Handling and Stock Solution Preparation: The Foundation of Reproducibility

The accuracy and reproducibility of any cell-based assay begin with the proper handling and preparation of the test compound. The following protocol is designed to ensure the stability and accurate concentration of this compound for experimental use.

Physicochemical Properties at a Glance
PropertyValueSource
Chemical Formula C₁₁H₁₂N₂S (hydrochloride salt: C₁₁H₁₃ClN₂S)
Molecular Weight 204.29 g/mol (hydrochloride salt: 240.75 g/mol )
Appearance Solid
Solubility Soluble in DMSO[4]
Protocol 1: Preparation of a High-Concentration Stock Solution

Rationale: Creating a high-concentration, sterile stock solution in a suitable solvent like Dimethyl Sulfoxide (DMSO) is crucial. This minimizes the volume of solvent added to cell cultures, thereby reducing potential solvent-induced cytotoxicity. Aliquoting the stock prevents repeated freeze-thaw cycles that can lead to compound degradation.

Materials:

  • This compound hydrochloride (or free base)

  • Dimethyl Sulfoxide (DMSO), cell culture grade, sterile

  • Sterile microcentrifuge tubes (1.5 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile 0.22 µm syringe filter (optional, if sterility is a concern)

Procedure:

  • Calculate the Required Mass: Determine the desired stock concentration (e.g., 10 mM) and volume. Use the following formula to calculate the mass of the compound needed: Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol )

  • Weighing the Compound: In a sterile environment (e.g., a laminar flow hood), carefully weigh the calculated amount of this compound.

  • Dissolution: Transfer the weighed compound to a sterile tube. Add the calculated volume of sterile DMSO.

  • Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Sterile Filtration (Optional): For long-term storage or sensitive applications, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting and Storage: Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C for long-term stability.

Critical Note on DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v), and ideally below 0.1%, to avoid solvent-induced cellular stress and off-target effects. Always include a vehicle control (medium with the same final DMSO concentration as the treated wells) in your experiments.

Workflow for Assessing Biological Activity

The following diagram illustrates a logical workflow for characterizing the biological effects of this compound in cell culture.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Apoptosis Induction cluster_2 Phase 3: Mechanistic Insights A Prepare Serial Dilutions of Compound C Treat Cells with Compound A->C B Seed Cells in 96-well Plates B->C D Perform MTT Assay for Cell Viability C->D E Calculate IC50 Value D->E F Treat Cells at IC50 and Sub-IC50 Concentrations E->F Inform Concentration Selection G Annexin V/PI Staining F->G J Western Blot for Caspase Activation (e.g., Cleaved Caspase-3) F->J K Kinase Inhibition Profiling F->K L Cell Cycle Analysis F->L H Flow Cytometry Analysis G->H I Quantify Apoptotic vs. Necrotic Cells H->I G cluster_0 Cell Membrane States cluster_1 Staining Profile Live Live Cell PS on inner leaflet Membrane intact Stain_Live Annexin V: Negative PI: Negative EarlyApoptotic Early Apoptotic PS translocated to outer leaflet Membrane intact Stain_Early Annexin V: Positive PI: Negative LateApoptotic Late Apoptotic / Necrotic PS on outer leaflet Membrane compromised Stain_Late Annexin V: Positive PI: Positive

Caption: Principle of Annexin V/PI apoptosis assay.

Materials:

  • Cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS), cold

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed and treat cells with the compound at the predetermined IC₅₀ and sub-IC₅₀ concentrations for an appropriate duration (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the supernatant. Centrifuge the cell suspension and discard the supernatant.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

Data Interpretation: The flow cytometer will generate dot plots showing four distinct populations:

  • Lower-Left Quadrant (Annexin V- / PI-): Live cells

  • Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells

  • Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells

  • Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells

An effective pro-apoptotic compound will show a significant increase in the percentage of cells in the early and late apoptotic quadrants compared to the vehicle control. Thiazole derivatives have been shown to induce apoptosis via the caspase pathway, so a positive result in this assay would warrant further investigation into specific caspase activation. [5]

Conclusion and Future Directions

The protocols outlined in this application note provide a robust starting point for investigating the cellular effects of this compound. By systematically evaluating its cytotoxicity and potential to induce apoptosis, researchers can generate high-quality, reproducible data.

Given the known activities of the 2-aminothiazole scaffold, further mechanistic studies are warranted. Future investigations could include:

  • Cell Cycle Analysis: To determine if the compound causes arrest at specific phases of the cell cycle.

  • Western Blotting: To probe for the activation of specific apoptotic markers like cleaved caspase-3 and PARP, or to investigate the modulation of key signaling proteins in pathways like MAPK/ERK.

  • Kinase Profiling: To screen for inhibitory activity against a panel of known protein kinases.

By employing these methodologies, the scientific community can further elucidate the therapeutic potential of this compound and contribute to the development of novel therapeutic agents.

References

  • Al-Ostoot, F. H., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medical Chemistry Research. Available at: [Link]

  • Khalifa, M. E. (2017).
  • Nevagi, R. J., et al. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre.
  • Khodarahmi, G., et al. (2017). Synthesis and cytotoxic evaluation of some novel 3-[2-(2-phenyl-thiazol-4-yl)-ethyl]-3H-pyrido[2,3-d]pyrimidin-4-one derivatives. Research in Pharmaceutical Sciences. Available at: [Link]

  • Aliabadi, A., et al. (2013). Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity. Archiv der Pharmazie. Available at: [Link]

  • Jacobsen, A. M., et al. (2001). Substituted 4-phenyl-2-(phenylcarboxamido)-1,3-thiazole derivatives as antagonists for the adenosine A(1) receptor. Journal of Medicinal Chemistry. Available at: [Link]

  • Rodrigues, C. A., et al. (2018). 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. Infectious Diseases of Poverty. Available at: [Link]

Sources

Application Notes and Protocols for Antimicrobial Susceptibility Testing of 2-(4-Phenyl-1,3-thiazol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Antimicrobial Potential of Thiazole Derivatives

The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Thiazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including antibacterial and antifungal properties.[1][2][3][4][5] The thiazole ring is a key structural motif in various clinically used drugs and natural products, valued for its unique electronic and structural features that facilitate interactions with biological targets.[6] The compound 2-(4-Phenyl-1,3-thiazol-2-yl)ethanamine represents a novel investigational agent within this class. Its structural features suggest a potential for antimicrobial efficacy, warranting a thorough evaluation of its activity spectrum and potency against a panel of clinically relevant microorganisms.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies for determining the in vitro antimicrobial susceptibility of this compound. The protocols herein are grounded in the authoritative standards of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring scientific rigor and reproducibility.[7][8][9][10][11]

Physicochemical Properties and Stock Solution Preparation

A critical first step in antimicrobial susceptibility testing is the preparation of a stable and accurate stock solution of the investigational compound. The hydrochloride salt of this compound is available from commercial suppliers. While specific solubility data is not extensively published, its chemical structure suggests solubility in organic solvents like dimethyl sulfoxide (DMSO) and, to a lesser extent, ethanol. It is imperative to determine the optimal solvent that ensures complete dissolution without exhibiting antimicrobial activity at the concentrations used in the assays.

Protocol for Stock Solution Preparation:

  • Solubility Testing:

    • Begin by attempting to dissolve a small, accurately weighed amount of this compound hydrochloride in sterile deionized water.

    • If insoluble in water, proceed to test solubility in DMSO, followed by ethanol.

    • The goal is to achieve a high-concentration stock solution (e.g., 1280 µg/mL or higher) from which serial dilutions can be made.[12]

    • Causality: Using a high-concentration stock minimizes the volume of solvent added to the test medium, thereby reducing the risk of solvent-induced microbial growth inhibition or toxicity.

  • Stock Solution Preparation (using DMSO as an example):

    • Accurately weigh a precise amount of this compound hydrochloride powder.

    • Dissolve the powder in 100% DMSO to achieve the desired stock concentration. For instance, to prepare a 1280 µg/mL stock, dissolve 1.28 mg of the compound in 1 mL of DMSO.

    • Ensure complete dissolution by vortexing. Gentle warming in a water bath (e.g., 37°C) may be necessary but should be done cautiously to avoid degradation.

    • Sterilize the stock solution by filtering through a 0.22 µm syringe filter.

    • Store the stock solution in small aliquots at -20°C or -80°C to maintain stability and prevent repeated freeze-thaw cycles.

Antimicrobial Susceptibility Testing Methodologies

The choice of antimicrobial susceptibility testing (AST) method depends on the specific research question, the required throughput, and the nature of the microorganisms being tested. The most widely accepted and standardized methods are broth microdilution, agar dilution, and disk diffusion.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is considered the "gold standard" for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11][13] This method is quantitative and highly reproducible when performed according to CLSI and EUCAST guidelines.[7][11]

Experimental Workflow for Broth Microdilution:

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis A Prepare Stock Solution of Compound B Prepare Serial Dilutions in Broth A->B Dilute D Inoculate Microtiter Plate (Compound Dilutions + Bacteria) B->D C Standardize Bacterial Inoculum (0.5 McFarland) C->D Inoculate F Incubate Plate (e.g., 35°C for 16-20h) D->F E Include Growth and Sterility Controls E->F G Visually Read MIC (Lowest concentration with no growth) F->G Observe

Caption: Workflow for MIC determination using broth microdilution.

Detailed Protocol for Broth Microdilution:

  • Prepare Serial Dilutions:

    • In a sterile 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL. The concentration range should be chosen based on expected activity; a starting range of 0.06 to 64 µg/mL is often a good starting point for novel compounds.

  • Prepare Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select several colonies of the test organism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculate the Microtiter Plate:

    • Add 50 µL of the standardized bacterial inoculum to each well containing the compound dilutions. This will bring the final volume in each well to 100 µL.

    • Controls:

      • Growth Control: A well containing 100 µL of inoculated broth without the compound.

      • Sterility Control: A well containing 100 µL of uninoculated broth.

      • Solvent Control: A well containing inoculated broth with the highest concentration of the solvent used to dissolve the compound.

  • Incubation:

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpreting the MIC:

    • Following incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

Agar Dilution Method for MIC Determination

The agar dilution method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test organisms.[14] This method is particularly useful for testing multiple isolates simultaneously.

Detailed Protocol for Agar Dilution:

  • Prepare Antimicrobial-Containing Agar Plates:

    • Prepare serial two-fold dilutions of the this compound stock solution in a suitable solvent.

    • For each concentration, add a specific volume of the diluted compound to molten Mueller-Hinton Agar (MHA) that has been cooled to 45-50°C. A common ratio is 1 part antimicrobial solution to 9 parts molten agar.

    • Mix thoroughly and pour the agar into sterile petri dishes. Allow the plates to solidify.

    • Prepare a control plate containing agar with the solvent but no compound.

  • Prepare and Inoculate Organisms:

    • Prepare standardized inocula of the test organisms as described for the broth microdilution method (0.5 McFarland).

    • Using a multipoint inoculator, spot a defined volume of each bacterial suspension onto the surface of the agar plates, starting with the lowest concentration.

  • Incubation and Reading:

    • Incubate the plates at 35 ± 2°C for 16-20 hours.

    • The MIC is the lowest concentration of the compound that completely inhibits the growth of the organism at the inoculation spot.

Disk Diffusion Method (Kirby-Bauer Test)

The disk diffusion method is a qualitative or semi-quantitative test that assesses the susceptibility of a bacterium to an antimicrobial agent.[4] It involves placing a paper disk impregnated with a known amount of the compound onto an agar plate inoculated with the test organism. The compound diffuses into the agar, and if it is effective, it will inhibit bacterial growth, creating a zone of inhibition.

Experimental Workflow for Disk Diffusion:

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis A Prepare Impregnated Disks (Specific amount of compound) C Place Disks on Inoculated Agar A->C Apply B Prepare Bacterial Lawn on Mueller-Hinton Agar B->C D Incubate Plate (e.g., 35°C for 16-18h) C->D E Measure Zone of Inhibition (Diameter in mm) D->E Observe & Measure

Sources

Application Notes & Protocols for In Vivo Evaluation of 2-(4-Phenyl-1,3-thiazol-2-yl)ethanamine in Murine Models

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of foundational in vivo studies in mice for the novel compound, 2-(4-Phenyl-1,3-thiazol-2-yl)ethanamine. The protocols herein are designed to establish a baseline understanding of the compound's pharmacokinetic profile, safety, and potential pharmacodynamic effects.

The 2-aminothiazole scaffold, to which this compound belongs, is a versatile pharmacophore found in molecules with a wide range of biological activities, including potential as antiprotozoal agents[1], antioxidants[2], and modulators of central nervous system (CNS) targets.[3][4] Given this chemical diversity, a systematic, multi-tiered in vivo assessment is critical to elucidating the therapeutic potential of this compound. This guide emphasizes a logical, phased approach, beginning with pharmacokinetics and safety to inform the design of subsequent, hypothesis-driven efficacy studies.

All proposed experiments must be conducted in compliance with institutional and national guidelines for the ethical care and use of laboratory animals, and all protocols must be approved by an Institutional Animal Care and Use Committee (IACUC).[5]

Foundational Study Design & Ethical Considerations

A robust preclinical study design is paramount for generating reproducible and meaningful data.[6] The initial in vivo characterization of this compound should be viewed as an integrated process where pharmacokinetic, pharmacodynamic, and toxicological assessments are logically sequenced.

The Integrated Experimental Workflow

The overall workflow is designed to ensure that data from one stage informs the next. For instance, pharmacokinetic data are essential for selecting relevant doses and time points for pharmacodynamic studies, while acute toxicity studies define the safe dose range for all subsequent experiments.

G cluster_prep Phase 1: Preparation cluster_core Phase 2: Core In Vivo Assessment cluster_efficacy Phase 3: Efficacy & Mechanism cluster_analysis Phase 4: Analysis & Reporting P1 Compound Sourcing & Purity Analysis (≥95%) P2 Vehicle Selection & Formulation Development P1->P2 P3 Animal Procurement & Acclimatization (≥1 week) P2->P3 PK Pharmacokinetic (PK) Study (IV & PO Routes) P3->PK Randomization TOX Acute Toxicity Study (Dose Range-Finding) P3->TOX Randomization PD Pharmacodynamic (PD) / Efficacy Study PK->PD Inform Dosing Regimen (T½, Cmax) DA Bioanalysis of Samples (LC-MS/MS) PK->DA TOX->PD Inform Dose Selection (MTD) PD->DA SA Statistical Analysis & Interpretation DA->SA

Caption: Integrated workflow for the in vivo assessment of a novel compound.

Ethical Conduct and Animal Welfare

All animal procedures must be refined to minimize pain and distress. This includes using appropriate restraint techniques, ensuring proper training of personnel, and defining humane endpoints. Healthy, adult mice (e.g., C57BL/6 or BALB/c, aged 8-12 weeks) should be sourced from a reputable vendor and allowed to acclimate to the facility for at least one week prior to any experimental procedures.[7] Animals should be group-housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

Compound Preparation and Formulation

The physical and chemical properties of this compound dictate the choice of vehicle for administration. The goal is to prepare a sterile, non-toxic formulation that ensures complete solubilization or stable suspension of the compound.

Protocol 2.1: Vehicle Screening and Formulation

  • Assess Solubility: Test the solubility of the compound in common biocompatible solvents. Start with sterile saline (0.9% NaCl) and water for injection.

  • Cosolvent Systems: If solubility is poor, evaluate cosolvent systems. A common starting point is a mixture of DMSO, PEG400, and saline.

    • Causality: DMSO is a powerful solvent but can have its own biological effects and toxicity. Its concentration should be minimized, ideally kept below 10% of the final injection volume. PEG400 is a less toxic solubilizing agent.

  • Surfactant Systems: For highly lipophilic compounds, a formulation containing a surfactant like Tween® 80 (e.g., 5-10%) in saline may be necessary to create a stable emulsion or micellar solution.

  • Final Preparation: The final formulation must be sterile. If the components are not sterile, the final solution should be passed through a 0.22 µm syringe filter before administration. Prepare fresh on the day of dosing.

  • Control Group: The vehicle used for the test compound must be administered to a control group to differentiate the effects of the compound from those of the formulation itself.[8]

Pharmacokinetic (PK) Studies

Pharmacokinetic studies describe the journey of a drug through the body (Absorption, Distribution, Metabolism, and Excretion - ADME).[9] This is a critical first step to understand the compound's bioavailability and half-life, which are essential for designing effective dosing regimens in later studies.[9][10]

Protocol 3.1: Single-Dose PK Study in Mice

  • Animal Groups: Assign healthy mice (n=3-4 per time point) to two main groups based on the route of administration: Intravenous (IV) and Oral (PO, gavage).[11]

    • Causality: The IV route provides instant 100% bioavailability and serves as the benchmark to calculate the oral bioavailability of the PO route.

  • Dose Selection: Select a low, non-toxic dose (e.g., 1-5 mg/kg). The same dose should be used for both IV and PO groups to facilitate comparison.

  • Administration:

    • IV Group: Administer the compound via the lateral tail vein. The volume should not exceed 5 mL/kg.[12]

    • PO Group: Administer the compound using a proper-sized oral gavage needle to prevent injury. The volume is typically around 10 mL/kg.[5]

  • Blood Sampling: Collect serial blood samples (approx. 20-30 µL) at designated time points. A sparse sampling or composite design where each animal is bled only 2-3 times is recommended to minimize animal stress and blood loss.[9]

    • Sample Collection Method: Blood can be collected from the submandibular or saphenous vein.

  • Sample Processing: Immediately transfer blood into tubes containing an anticoagulant (e.g., K2-EDTA). Centrifuge at 2,000 x g for 10 minutes at 4°C to separate plasma. Store plasma samples at -80°C until bioanalysis.[7]

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Plot plasma concentration versus time for each route. Calculate key PK parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin).

Table 1: Sample PK Study Design

Parameter Intravenous (IV) Oral (PO)
Strain/Sex C57BL/6, Male C57BL/6, Male
Dose 2 mg/kg 2 mg/kg
Vehicle 10% DMSO / 40% PEG400 / 50% Saline 0.5% Methylcellulose in Water
Administration Volume 5 mL/kg 10 mL/kg
Animals per Time Point 3 3
Blood Collection Times 2, 5, 15, 30 min; 1, 2, 4, 8, 24 hr 5, 15, 30 min; 1, 2, 4, 8, 24 hr

| Key Parameters | Cmax, AUC(0-inf), T½, Clearance (CL) | Cmax, Tmax, AUC(0-inf), T½, Bioavailability (%F) |

Toxicology and Safety Assessment

Before proceeding to multi-dose or efficacy studies, it is crucial to establish a preliminary safety profile and determine the Maximum Tolerated Dose (MTD).[13] The MTD is typically defined as the highest dose that does not cause unacceptable toxicity (e.g., >20% body weight loss or severe clinical signs) over a specified period.[8]

G start Start with Dose 'X' (e.g., 10 mg/kg) dose Administer Single Dose to Cohort (n=3 mice) start->dose observe Observe for 7-14 Days: - Body Weight - Clinical Signs - Mortality dose->observe check_tox Significant Toxicity (>20% BW Loss or Severe Clinical Signs)? observe->check_tox mtd_found MTD = Previous Dose Level check_tox->mtd_found Yes increase_dose Increase Dose (e.g., 2X or 3X) check_tox->increase_dose No decrease_dose Decrease Dose (e.g., 0.5X) & Repeat mtd_found->decrease_dose If toxicity at lowest dose, refine lower doses increase_dose->dose

Caption: Decision logic for determining the Maximum Tolerated Dose (MTD).

Protocol 4.1: Acute Dose-Range Finding Study

  • Dose Escalation Design: Use a dose escalation scheme. Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent cohorts of mice (n=3-5 per group) until signs of toxicity are observed.[13] A vehicle control group is mandatory.

  • Administration: Administer a single dose of the compound via the intended therapeutic route (e.g., IP or PO).

  • Monitoring: Observe animals intensely for the first 4 hours post-dose, and then daily for 7 to 14 days.[8]

    • Body Weight: Record individual body weights daily.

    • Clinical Observations: Score animals daily for clinical signs of toxicity (see Table 2).

  • Endpoint: The study endpoint is typically 14 days, or earlier if humane endpoints are reached.

  • Necropsy: At the end of the study, perform a gross necropsy on all animals. Collect major organs (liver, kidneys, spleen, heart, lungs, brain) for potential histopathological analysis, especially from animals showing signs of toxicity.[7]

Table 2: Example Clinical Observation Scoring System

Score Posture/Activity Fur/Skin Eyes/Nose
0 Normal, active, curious Smooth, well-groomed Clear, open
1 Huddled, mild lethargy Ruffled fur (piloerection) Mild discharge/squinting
2 Hunched, reluctant to move Soiled, unkempt fur Porphyrin staining, closed

| 3 | Immobile, unresponsive | Skin lesions, cyanosis | Severe swelling/discharge |

Pharmacodynamic (PD) / Efficacy Studies

The design of PD and efficacy studies is entirely dependent on the hypothesized mechanism of action. Based on literature for related 4-phenyl-1,3-thiazole structures, potential activities could be in the CNS or oncology space.[4][14] Below are two distinct examples of how to approach these studies.

Example Protocol 5.1: CNS Activity Assessment (Open Field Test)

Causality: Compounds affecting neurotransmitter systems often alter locomotor activity or anxiety-like behaviors.[3] The Open Field Test is a standard assay to assess these parameters.[15][16]

  • Animal Groups: Use naive mice (n=8-12 per group). Include a vehicle control, a positive control (e.g., caffeine for hyperactivity, diazepam for anxiolysis), and at least two doses of this compound (selected based on PK and MTD data).

  • Dosing: Administer the compound (e.g., via IP injection) at a time before the test that corresponds to the Tmax determined in the PK study.

  • Apparatus: Use a square arena (e.g., 40x40 cm) with automated tracking software.

  • Procedure: Place each mouse in the center of the arena and allow it to explore freely for 10-15 minutes.

  • Endpoints:

    • Locomotor Activity: Total distance traveled, velocity.

    • Anxiety-Like Behavior: Time spent in the center versus the periphery of the arena, rearing frequency.

  • Analysis: Compare endpoints between treatment groups using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test).

Example Protocol 5.2: Antiproliferative Activity (Xenograft Tumor Model)

Causality: The thiazole ring is a component of several anticancer drugs, and related compounds have shown cytotoxic effects.[14] A xenograft model is a standard first step to evaluate in vivo antitumor activity.[10]

  • Cell Line & Animal Model: Implant a relevant human cancer cell line (e.g., MCF-7 for breast cancer) subcutaneously into the flank of immunodeficient mice (e.g., BALB/c nude or SCID).[17]

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization & Grouping: Randomize mice into treatment groups (n=8-10 per group) based on tumor volume. Include a vehicle control and a standard-of-care positive control (e.g., paclitaxel).[8]

  • Dosing: Administer this compound daily or on an optimized schedule based on PK data, at doses below the MTD.

  • Endpoints:

    • Tumor Volume: Measure tumors with calipers 2-3 times per week. Calculate volume using the formula: (Length x Width²)/2.

    • Body Weight: Monitor body weight as an indicator of toxicity.

    • Survival: The study may be continued to a survival endpoint.

  • Analysis: Plot mean tumor growth curves for each group. At the end of the study, compare final tumor volumes and calculate the Tumor Growth Inhibition (TGI) percentage.

Data Analysis and Interpretation

  • Statistical Tests: Use parametric tests (e.g., Student's t-test, ANOVA) when data are normally distributed, and non-parametric alternatives (e.g., Mann-Whitney U test, Kruskal-Wallis test) otherwise.

  • Significance: A p-value of <0.05 is typically considered statistically significant.

  • Software: Utilize software such as GraphPad Prism, R, or SAS for statistical analysis and data visualization.

By following this structured, multi-faceted approach, researchers can efficiently and ethically characterize the in vivo properties of this compound, paving the way for more advanced preclinical development.

References

  • de Oliveira, C., et al. (2018). 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. Annals of Clinical Microbiology and Antimicrobials. Available at: [Link]

  • ResearchGate. (n.d.). 2-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide. Available at: [Link]

  • NCBI Bookshelf. (2012). In Vivo Assay Guidelines. Assay Guidance Manual. Available at: [Link]

  • Al-Obaid, A. M., et al. (2017). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules. Available at: [Link]

  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Available at: [Link]

  • Asadi, M., et al. (2017). Synthesis and cytotoxic evaluation of some novel 3-[2-(2-phenyl-thiazol-4-yl)-ethyl]-3H-pyrido[2,3-d]pyrimidin-4-one derivatives. Research in Pharmaceutical Sciences. Available at: [Link]

  • Iraqi National Journal of Chemistry. (n.d.). Synthesis and biological significance of 2-amino-4-phenyl-1,3-thiazole derivatives. Available at: [Link]

  • NIH. (n.d.). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Journal of the American Association for Laboratory Animal Science. Available at: [Link]

  • PubMed. (n.d.). Evaluation of rodent-only toxicology for early clinical trials with novel cancer therapeutics. Available at: [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Available at: [Link]

  • NIH. (n.d.). General Principles of Preclinical Study Design. British Journal of Pharmacology. Available at: [Link]

  • NIH. (n.d.). Structured evaluation of rodent behavioral tests used in drug discovery research. Frontiers in Behavioral Neuroscience. Available at: [Link]

  • NIH. (n.d.). Murine Pharmacokinetic Studies. Journal of Visualized Experiments. Available at: [Link]

  • Pharma Models. (n.d.). Preclinical Toxicology Testing and Toxicity Profiles. Available at: [Link]

  • MDPI. (2019). Non-Imidazole Histamine H3 Ligands. Part VII. Synthesis, In Vitro and In Vivo Characterization of 5-Substituted-2-thiazol-4-n-propylpiperazines. Molecules. Available at: [Link]

  • MDPI. (2023). Designing an In Vivo Preclinical Research Study. Medicina. Available at: [Link]

  • NC3Rs. (2016). Animal models for CNS safety pharmacology under the spotlight. Available at: [Link]

  • SpringerLink. (n.d.). Routes of Administration. The Laboratory Mouse. Available at: [Link]

  • Bienta. (n.d.). Pharmacokinetics Studies in Mice or Rats. Available at: [Link]

  • NCBI Bookshelf. (2018). Assessing Safety and Toxicology. Advancing Disease Modeling in Animal-Based Research in Support of Precision Medicine. Available at: [Link]

  • UNMC. (n.d.). Pharmacokinetics Protocol – Rodents. Available at: [Link]

  • NCBI Bookshelf. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. Nanotechnology Characterization Laboratory Assay Cascade Protocols. Available at: [Link]

  • University of Arizona. (n.d.). Routes and Volumes of Administration in Mice. Available at: [Link]

  • FDA. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Available at: [Link]

  • MDPI. (2019). Toxicity Studies of Chanoclavine in Mice. Toxins. Available at: [Link]

  • protocols.io. (2025). In-Vivo Mouse and Rat PK Bioanalysis. Available at: [Link]

  • NCBI Bookshelf. (n.d.). Integrating Behavioral and Molecular Approaches in Mouse. Advances in the Neuroscience of Addiction. Available at: [Link]

  • protocols.io. (2023). Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General). Available at: [Link]

  • Preprints.org. (2023). Designing an In Vivo Preclinical Research Study. Available at: [Link]

  • FDA. (n.d.). V B. Metabolism and Pharmacokinetic Studies. Available at: [Link]

  • TransCure bioServices. (2025). How to Administer a Substance to a Mouse?. Available at: [Link]

  • Oxford Academic. (2017). Impact of Novel Assessment Methodologies in Toxicology on Green Chemistry and Chemical Alternatives. Toxicological Sciences. Available at: [Link]

  • PubMed. (n.d.). Effect of 4-(4-methoxy-1,2,5-thiadiazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine, an analog of MPTP, on mouse heart norepinephrine and brain catecholamines. Available at: [Link]

  • SlidePlayer. (n.d.). Routes Of Drug Administration. Available at: [Link]

  • ResearchGate. (2025). Behavioral assays with mouse models of Alzheimer's disease: Practical considerations and guidelines. Available at: [Link]

  • PubMed. (n.d.). Novel 4-chlorophenyl and 3/4-chlorophenoxy Based Triazole/Thiazole Derivatives: Synthesis and Investigation of Their Effects on Neurodegenerative Disorders-Related Enzymes via In Vitro and In Silico. Available at: [Link]

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Application Notes & Protocols: A Guide to the Characterization of 2-(4-Phenyl-1,3-thiazol-2-yl)ethanamine in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unpacking the Potential of a Privileged Scaffold

The compound 2-(4-phenyl-1,3-thiazol-2-yl)ethanamine presents a compelling molecular architecture for investigation in drug discovery. It integrates two key structural motifs: the 4-phenyl-1,3-thiazole core and a flexible phenylethylamine side chain. The thiazole ring is widely recognized as a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous compounds with potent inhibitory activities against a diverse range of enzyme families, including those implicated in cancer, inflammation, and neurodegenerative diseases.[1] Concurrently, the phenylethylamine moiety is a well-established pharmacophore known to interact with various biological targets, notably in the central nervous system.[2]

The convergence of these two motifs suggests that this compound could exhibit novel enzyme inhibitory properties. However, its specific biological targets and mechanism of action remain to be elucidated. This guide provides a comprehensive, field-proven framework for researchers and drug development professionals to systematically evaluate this compound. We will proceed from initial high-throughput screening and potency determination (IC50) to in-depth kinetic studies designed to reveal its specific mechanism of inhibition (MoA). The protocols herein are designed to be self-validating, incorporating essential controls and explaining the scientific causality behind each experimental choice to ensure data integrity and reproducibility.

Part 1: Initial Screening and Potency Determination (IC50)

The first critical step in evaluating a novel compound is to determine if it possesses any biological activity and, if so, to quantify its potency. This is achieved by screening the compound against a panel of therapeutically relevant enzymes and then determining the half-maximal inhibitory concentration (IC50) for any identified "hits." The IC50 value is a quantitative measure of the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50% under defined assay conditions.[3][4]

Rationale for Experimental Design

An initial broad screening against a diverse panel of enzymes (e.g., kinases, proteases, cholinesterases) is a logical starting point, given the broad inhibitory potential of thiazole derivatives.[5] For any observed inhibition, a dose-response analysis is performed to generate an IC50 value, which serves as a primary metric for ranking and prioritizing compounds for further study.[6] It is crucial to run these assays at a substrate concentration at or below the Michaelis constant (Kₘ) to ensure sensitivity to all modes of inhibition, including competitive inhibition.[7]

Experimental Workflow for Screening and IC50 Determination

The overall workflow involves a primary screen at one or two fixed compound concentrations, followed by a more detailed dose-response curve for any active hits to determine the IC50.

G cluster_0 Phase 1: Screening & Potency Compound Prepare Stock Solution of Test Compound in DMSO PrimaryScreen Primary Screen: Test at 10 µM and 50 µM against Enzyme Panel Compound->PrimaryScreen Dilute in assay buffer HitIdent Identify 'Hits' (e.g., >50% Inhibition) PrimaryScreen->HitIdent Analyze inhibition data DoseResponse Dose-Response Assay: 10-point serial dilution HitIdent->DoseResponse For each confirmed hit IC50 Calculate IC50 Value (Non-linear Regression) DoseResponse->IC50 Plot % Inhibition vs. [Log I]

Caption: High-level workflow for initial inhibitor screening and IC50 determination.

Protocol 1: IC50 Value Determination for an Enzyme Target

This protocol provides a detailed methodology for determining the IC50 value of this compound against a putative enzyme target (e.g., a serine protease) using a colorimetric or fluorescent substrate.

A. Materials and Reagents

  • Test Compound: this compound

  • Solvent: 100% DMSO (Dimethyl Sulfoxide)

  • Enzyme: Purified target enzyme stock solution

  • Substrate: Specific chromogenic or fluorogenic substrate for the target enzyme

  • Assay Buffer: Buffer optimal for enzyme activity (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl)

  • Microplates: 96-well, flat-bottom, non-treated microplates (clear for colorimetric, black for fluorescent assays)

  • Plate Reader: Microplate reader capable of absorbance or fluorescence detection

B. Reagent Preparation

  • Compound Stock Solution: Prepare a 10 mM stock solution of the test compound in 100% DMSO. This high concentration minimizes the final DMSO percentage in the assay, which should ideally be kept below 1% to avoid solvent-induced enzyme inhibition.

  • Compound Dilution Series: Perform a serial dilution of the 10 mM stock to prepare a 10-point concentration series. A common approach is a 1:3 serial dilution in 100% DMSO, creating intermediate stocks that will be further diluted in the assay.

  • Enzyme Working Solution: Dilute the enzyme stock in cold assay buffer to a final concentration that yields a linear reaction rate for at least 15-20 minutes (determined during initial assay development).

  • Substrate Working Solution: Dilute the substrate stock in assay buffer to a final concentration equal to its Kₘ value. Using [S] = Kₘ ensures the assay is sensitive to competitive inhibitors.[7]

C. Assay Procedure (96-Well Plate Format)

  • Compound Addition: Add 1 µL of each compound concentration from the DMSO dilution series to triplicate wells of the 96-well plate.

  • Controls:

    • 100% Activity Control (Vehicle Control): Add 1 µL of 100% DMSO to 3-6 wells. This defines the uninhibited reaction rate.

    • 0% Activity Control (Background Control): Add 1 µL of 100% DMSO to 3 wells. In step 4, add assay buffer instead of the enzyme working solution. This measures non-enzymatic substrate hydrolysis.

  • Enzyme Addition: Add 50 µL of the enzyme working solution to all wells except the 0% activity controls. For the 0% controls, add 50 µL of assay buffer.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at the optimal temperature for the enzyme (e.g., 37°C). This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Add 50 µL of the substrate working solution to all wells to start the reaction. The final volume in each well is now 101 µL.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the signal (absorbance or fluorescence) every minute for 20 minutes.

D. Data Analysis

  • Calculate Reaction Rates: For each well, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the signal vs. time plot.

  • Normalize Data:

    • Subtract the average rate of the 0% activity control from all other rates.

    • Calculate the Percent Inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_vehicle))

  • Generate IC50 Curve: Plot Percent Inhibition versus the logarithm of the inhibitor concentration.

  • Calculate IC50: Use a non-linear regression analysis program (e.g., GraphPad Prism, Origin) to fit the data to a four-parameter logistic equation (sigmoidal dose-response curve).[4] The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition.

Parameter Description Example Value
Top Plateau The maximal percent inhibition (should approach 100%).102.1%
Bottom Plateau The minimal percent inhibition (should approach 0%).-1.5%
LogIC50 The logarithm of the inhibitor concentration at 50% inhibition.-5.30
IC50 The concentration of inhibitor yielding 50% inhibition.5.0 µM
Hill Slope Describes the steepness of the curve.1.1
Goodness of fit (should be >0.95).0.992
Table 1: Example parameters derived from a non-linear regression fit for IC50 determination.

Part 2: Elucidating the Mechanism of Action (MoA)

Identifying a compound as an enzyme inhibitor is only the beginning. A thorough understanding of its Mechanism of Action (MoA) is paramount for rational drug design and lead optimization.[8] MoA studies aim to characterize the precise molecular interactions between the inhibitor and the enzyme, revealing whether the inhibition is reversible or irreversible, and how it is affected by the substrate.[9]

Types of Reversible Enzyme Inhibition

Reversible inhibitors bind to enzymes through non-covalent interactions and can be displaced. Their effects on the enzyme's kinetic parameters, Kₘ (substrate affinity) and Vₘₐₓ (maximum reaction rate), define their classification.

G E { E|Enzyme} ES ES Enzyme- Substrate Complex E:head->ES:w +S EI EI Enzyme- Inhibitor Complex S { S|Substrate} P { P|Product} I { I|Inhibitor} ES:e->E:head +P ESI ESI Enzyme- Substrate- Inhibitor Complex I_comp { I|Competitive} I_comp:head->EI:w Binds to free enzyme I_uncomp { I|Uncompetitive} I_uncomp:head->ESI:w Binds to ES complex I_noncomp { I|Non-competitive} I_noncomp:head->EI:s Binds to free enzyme or ES I_noncomp:head->ESI:s

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Application Notes and Protocols for the Development of 2-(4-Phenyl-1,3-thiazol-2-yl)ethanamine Derivatives with Improved Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-(4-phenyl-1,3-thiazol-2-yl)ethanamine scaffold represents a promising starting point for the development of novel therapeutic agents. The inherent biological activity of the thiazole nucleus, combined with the structural flexibility of the ethanamine side chain, offers a versatile platform for chemical modification to enhance potency, selectivity, and pharmacokinetic properties.[1] This guide provides a comprehensive framework for the synthesis, derivatization, and in vitro evaluation of novel derivatives of this compound, with a focus on anticancer, neuroprotective, and antimicrobial applications. Detailed protocols and the underlying scientific rationale are presented to empower researchers in their drug discovery efforts.

Introduction: The Therapeutic Potential of the Thiazole Scaffold

The thiazole ring is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous clinically approved drugs and biologically active compounds. Its unique electronic properties and ability to engage in various non-covalent interactions have rendered it a valuable component in the design of molecules targeting a wide array of biological targets. Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][3]

The core structure, this compound, combines the established pharmacophore of the 4-phenylthiazole group with a reactive primary amine. This amine functionality serves as a key handle for chemical derivatization, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize therapeutic efficacy. This document outlines strategic approaches to synthesize and derivatize this core scaffold and provides detailed protocols for evaluating the biological activity of the resulting compounds.

Synthesis of the Core Scaffold: this compound

The synthesis of the this compound scaffold is a critical first step. While the hydrochloride salt of this compound is commercially available, in-house synthesis allows for greater control over purity and scale-up.[4] A common and effective synthetic route proceeds through the formation of the corresponding acetonitrile precursor, followed by reduction to the primary amine.

Synthesis of 2-(4-Phenyl-1,3-thiazol-2-yl)acetonitrile (Intermediate 1)

The Hantzsch thiazole synthesis is a classic and reliable method for the construction of the thiazole ring.[5] This involves the condensation of an α-haloketone with a thioamide. In this case, 2-bromoacetophenone is reacted with malononitrile and phenylisothiocyanate to yield the acetonitrile intermediate.

Protocol 1: Synthesis of 2-(4-Phenyl-1,3-thiazol-2-yl)acetonitrile

  • Materials: Malononitrile, dimethylformamide (DMF), potassium hydroxide (KOH), phenylisothiocyanate, 2-bromoacetophenone, ethanol, water.

  • Procedure:

    • To a solution of malononitrile (0.01 mol) in DMF (15 mL), add potassium hydroxide pellets (0.01 mol) and phenylisothiocyanate (0.01 mol).[2]

    • Stir the reaction mixture at room temperature overnight.[2]

    • Add 2-bromoacetophenone (0.01 mol) to the reaction mixture and reflux for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water and collect the precipitate by filtration.

    • Recrystallize the crude product from ethanol to afford pure 2-(4-phenyl-1,3-thiazol-2-yl)acetonitrile.

  • Characterization: The structure of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Reduction of Acetonitrile to this compound (Core Scaffold)

The reduction of the nitrile group to a primary amine is a standard transformation in organic synthesis. Several reducing agents can be employed, with lithium aluminum hydride (LiAlH₄) being a common and effective choice.

Protocol 2: Synthesis of this compound

  • Materials: 2-(4-Phenyl-1,3-thiazol-2-yl)acetonitrile, lithium aluminum hydride (LiAlH₄), anhydrous tetrahydrofuran (THF), water, 15% sodium hydroxide solution, anhydrous sodium sulfate.

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend LiAlH₄ (1.5 eq.) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of 2-(4-phenyl-1,3-thiazol-2-yl)acetonitrile (1 eq.) in anhydrous THF to the LiAlH₄ suspension.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), 15% NaOH solution (X mL), and water (3X mL), where X is the mass of LiAlH₄ in grams.

    • Stir the resulting mixture at room temperature for 30 minutes.

    • Filter the solid aluminum salts and wash with THF.

    • Dry the combined organic filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

  • Characterization: Confirm the structure of the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_0 Synthesis of Core Scaffold Malononitrile Malononitrile Intermediate_1 2-(4-Phenyl-1,3-thiazol-2-yl)acetonitrile Malononitrile->Intermediate_1 Hantzsch Synthesis (KOH, PhNCS, 2-bromoacetophenone) Core_Scaffold This compound Intermediate_1->Core_Scaffold Reduction (LiAlH4) G Core_Scaffold This compound Amide_Derivatives Amide Derivatives Core_Scaffold->Amide_Derivatives Amide Coupling (R-COOH, Coupling Agent) Secondary_Tertiary_Amines Secondary/Tertiary Amines Core_Scaffold->Secondary_Tertiary_Amines Reductive Amination (R-CHO/R-CO-R', Reducing Agent) G cluster_1 PI3K/Akt/mTOR Signaling Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Survival Cell Survival mTOR->Survival Thiazole_Derivative Thiazole Derivative Thiazole_Derivative->PI3K Thiazole_Derivative->Akt Thiazole_Derivative->mTOR

Sources

Protocols for the Dissolution of 2-(4-Phenyl-1,3-thiazol-2-yl)ethanamine for Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

2-(4-Phenyl-1,3-thiazol-2-yl)ethanamine and its analogs represent a class of heterocyclic compounds with significant potential in medicinal chemistry and drug development, investigated for applications including antileishmanial agents.[1] A critical and often underestimated step in experimental screening is the proper dissolution of the compound to ensure reproducible and accurate results. Due to the hydrophobic phenyl group and the aromatic thiazole core, this compound is poorly soluble in aqueous media, a common challenge for many biologically active small molecules. This guide provides a detailed examination of the compound's physicochemical properties and offers validated protocols for its dissolution and handling. We present methodologies for preparing high-concentration organic stock solutions and their subsequent dilution into aqueous buffers for various experimental paradigms, with a focus on maintaining compound stability and maximizing bioavailability.

Physicochemical Profile and Solubility Rationale

Understanding the chemical structure of this compound is fundamental to predicting its solubility. The molecule's architecture is tripartite:

  • 4-Phenyl Group: A non-polar, hydrophobic moiety that significantly limits solubility in water.

  • 1,3-Thiazole Ring: A heterocyclic aromatic system that contributes to the compound's overall planarity and hydrophobicity. Thiazole derivatives are common scaffolds in biologically active compounds.[2][3][4]

  • Ethanamine Side Chain (-CH₂-CH₂-NH₂): A primary amine group that introduces a basic, polar character. This is the key to manipulating solubility via pH adjustment. The lone pair of electrons on the nitrogen atom can accept a proton (H⁺) in acidic conditions, forming a positively charged and significantly more water-soluble ammonium salt (R-NH₃⁺).

Direct solubility data for this compound is not extensively published. However, data from close structural analogs, such as 2-amino-4-phenyl thiazole, provide a strong, empirically-backed foundation for our protocols. For instance, 2-amino-4-phenyl thiazole is reported to be soluble in organic solvents like ethanol (~12 mg/mL), DMSO (~10 mg/mL), and DMF (~10 mg/mL), while being only sparingly soluble in aqueous buffers.[5] It is also noted that aqueous solutions of this analog should not be stored for more than one day, indicating potential stability issues in aqueous environments.[5]

Table 1: Physicochemical Properties of this compound and Related Analogs
PropertyThis compound2-Amino-4-phenyl thiazole (Analog)(2-Phenyl-1,3-Thiazol-4-Yl)Methylamine (Analog)
Molecular Formula C₁₁H₁₂N₂SC₉H₈N₂S[5]C₁₀H₁₀N₂S[6]
Molecular Weight 204.29 g/mol 176.2 g/mol [5]186.26 g/mol [6]
Appearance Predicted: Crystalline solidCrystalline solid[5]Solid (usually)[6]
Predicted Aqueous Solubility Very low at neutral pHSparingly soluble[5]Poorly soluble[6]
Predicted Organic Solubility Soluble in DMSO, DMF, EthanolSoluble in Ethanol (~12 mg/mL), DMSO (~10 mg/mL), DMF (~10 mg/mL)[5]Soluble in Ethanol, Dichloromethane[6]
Key Functional Group Primary Aliphatic AminePrimary Aromatic AminePrimary Aliphatic Amine
Storage (Solid) Store at -20°C, desiccated[5][6]Store at -20°C[5]Store in a cool, dry place[6]

Strategic Framework for Solvent Selection

The choice of solvent is dictated by the experimental context. For long-term storage and to achieve high concentrations, an organic solvent is necessary. For most biological assays, a final aqueous solution with minimal organic solvent content is required.

Solvent_Selection start Objective: Dissolve Compound for Experiment stock Need High-Concentration Stock Solution (>1 mg/mL)? start->stock organic_solvents Use Anhydrous, Aprotic Solvents: • DMSO (Preferred) • DMF • Ethanol stock->organic_solvents Yes aqueous Need Aqueous Working Solution for Biological Assay? stock->aqueous No organic_solvents->aqueous cosolvent_q Is <1% Organic Solvent Tolerable in Assay? aqueous->cosolvent_q Yes cosolvent_method Protocol 2: Co-Solvent Dilution Method cosolvent_q->cosolvent_method Yes ph_method Protocol 3: pH-Mediated Dissolution cosolvent_q->ph_method No / Precipitation Occurs end_experiment Proceed to Experiment cosolvent_method->end_experiment ph_method->end_experiment

Figure 1. Decision workflow for selecting the appropriate dissolution protocol.

Detailed Experimental Protocols

Safety First: Before proceeding, review the Safety Data Sheet (SDS). Handle the compound as potentially hazardous, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5]

Protocol 1: Preparation of High-Concentration Stock Solutions

This protocol is designed for creating a concentrated stock solution in an organic solvent, which is ideal for long-term storage and serial dilutions. DMSO is often the preferred solvent for cell-based assays due to its high solvating power and compatibility with most assays at low final concentrations (<0.5%).

Materials:

  • This compound (solid)

  • Anhydrous (low water content) DMSO or Ethanol

  • Sterile, amber glass vial with a PTFE-lined cap

  • Calibrated analytical balance

  • Vortex mixer and/or sonicator

  • Inert gas (Argon or Nitrogen), if available

Procedure:

  • Weighing: Tare a sterile, amber vial on an analytical balance. Carefully weigh the desired amount of the solid compound directly into the vial.

  • Solvent Addition: Add the calculated volume of DMSO (or Ethanol) to the vial to achieve the target concentration (e.g., 10-25 mg/mL). A study involving a similar 4-phenyl-1,3-thiazol-2-amine scaffold successfully prepared 25 mg/mL stock solutions in DMSO.[1]

  • Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes. If solids persist, place the vial in a bath sonicator for 5-10 minutes. Gentle warming (to 37°C) can be applied, but monitor closely to avoid degradation.

  • Inert Gas Purge (Optional but Recommended): For long-term stability, gently blow a stream of inert gas over the surface of the solution for 15-30 seconds before tightly capping.[5] This displaces oxygen and minimizes oxidative degradation.

  • Quality Control & Storage: Ensure the solution is clear and free of particulates. Store the stock solution at -20°C or -80°C. When needed, thaw at room temperature and vortex well before use to redissolve any compound that may have precipitated.

Protocol 2: Aqueous Working Solutions via Co-Solvent Dilution

This is the most common method for preparing working solutions for in vitro biological experiments. It involves diluting a small volume of the concentrated organic stock into a larger volume of aqueous buffer.

CoSolvent_Workflow cluster_stock Protocol 1 cluster_working Protocol 2 stock High-Concentration Stock in DMSO add Rapidly Pipette Stock into Buffer (while vortexing) stock->add buffer Aqueous Buffer (e.g., PBS, Media) buffer->add working Final Working Solution (e.g., 10 µM with 0.1% DMSO) add->working

Figure 2. Experimental workflow for the co-solvent dilution method.

Procedure:

  • Preparation: Thaw the organic stock solution (from Protocol 1) and bring it to room temperature. Vortex to ensure homogeneity. Have the aqueous buffer (e.g., PBS, cell culture medium) ready in a sterile tube.

  • Dilution: While vigorously vortexing the aqueous buffer, rapidly add the required small volume of the stock solution. For example, to make a 10 µM working solution from a 10 mM stock, add 1 µL of stock to 999 µL of buffer. This rapid mixing is crucial to prevent the compound from precipitating out of solution as it encounters the aqueous environment.

  • Final Concentration Check: Ensure the final concentration of the organic solvent is below the tolerance limit for your specific experiment. For most cell-based assays, this is typically below 0.5% v/v. A 1:1000 dilution results in a final DMSO concentration of 0.1%.

  • Use Immediately: As a best practice, use freshly prepared aqueous working solutions immediately. Based on analog data, storing aqueous solutions for more than a day is not recommended due to potential precipitation and degradation.[5]

Protocol 3: Aqueous Solutions via pH-Mediated Dissolution

This protocol leverages the basicity of the ethanamine side chain. By dissolving the compound directly into a slightly acidic buffer, the amine group becomes protonated, forming a more soluble salt. This method is useful when even trace amounts of organic solvents must be avoided.

Materials:

  • This compound (solid)

  • Aqueous buffer with a pH between 4.0 and 6.0 (e.g., 50 mM sodium acetate buffer)

  • pH meter and dilute HCl for adjustment if needed

  • Vortex mixer and/or sonicator

Procedure:

  • Solvent Preparation: Prepare or obtain an aqueous buffer of choice. If using a buffer like PBS, adjust the pH downwards to ~5.0 using dilute HCl.

  • Direct Dissolution: Add the weighed solid compound directly to the acidic buffer.

  • Solubilization: Cap the container and vortex vigorously. Sonication can be used to aid dissolution. The compound should dissolve more readily than in a neutral pH buffer.

  • Stability Check: After dissolution, observe the solution for any signs of precipitation. The stability of the compound in acidic solution should be determined empirically for your specific experimental duration. It is still advisable to use this solution fresh.

  • Final pH Adjustment (Optional): Depending on the experiment, you may need to carefully adjust the pH of the final solution back towards neutral after the compound is fully dissolved. Perform this slowly while monitoring for any signs of precipitation.

Stability and Handling Summary

  • Solid Compound: Store desiccated at -20°C, protected from light. The solid form of a similar analog is stable for at least 4 years under these conditions.[5]

  • Organic Stock Solutions: Store at -20°C or -80°C in tightly sealed amber vials. Purging with an inert gas can extend shelf life.[5] Avoid repeated freeze-thaw cycles by aliquoting the stock solution.

  • Aqueous Working Solutions: Do not store. Prepare fresh for each experiment.[5] These solutions are susceptible to precipitation and potential chemical degradation.

References

  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules, 2013. [Link]

  • Synthesis and biological significance of 2-amino-4-phenyl-1,3-thiazole derivatives. ResearchGate. [Link]

  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. National Institutes of Health (NIH). [Link]

  • 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. National Institutes of Health (NIH). [Link]

  • 2-Amino-4-phenylthiazole. PubChem, National Center for Biotechnology Information. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

Sources

2-(4-Phenyl-1,3-thiazol-2-yl)ethanamine: A Versatile Molecular Probe for Elucidating Complex Biological Processes

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling the Potential of a Thiazole-Based Fluorophore

The thiazole moiety is a cornerstone in the design of molecular probes, renowned for its utility in developing fluorophores with environment-sensitive emission properties. Within this esteemed class of compounds, 2-(4-Phenyl-1,3-thiazol-2-yl)ethanamine emerges as a molecule of significant interest. Its structural architecture, featuring a phenyl-substituted thiazole core linked to a flexible ethanamine side chain, suggests a strong potential for applications in cellular imaging and the detection of specific biomolecular events. While direct, extensive characterization of this specific molecule as a probe is emerging, its structural similarity to well-established thiazole-based probes, such as Thioflavin T (ThT), provides a strong rationale for its proposed applications.

This guide provides a comprehensive overview of this compound as a molecular probe, with a primary focus on its prospective application in the detection of amyloid protein aggregates—a hallmark of numerous neurodegenerative diseases. We will delve into the theoretical underpinnings of its function, provide detailed protocols for its characterization and use, and offer insights into the interpretation of experimental data.

Physicochemical Properties and Synthesis Overview

The utility of a molecular probe is fundamentally dictated by its photophysical and chemical characteristics. For this compound, these properties are anticipated to be conducive to its role as a fluorescent reporter.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/CharacteristicRationale and Significance
Molecular Formula C₁₁H₁₂N₂S---
Molecular Weight 204.29 g/mol Important for calculating molar concentrations.
Fluorescence Environment-dependentLike other thiazole derivatives, its fluorescence quantum yield is expected to be low in aqueous solutions and significantly enhanced in non-polar environments or upon binding to a target, which is the basis for its use as a "light-up" probe.[1]
Excitation Max (λex) ~350-400 nmPredicted based on the phenylthiazole chromophore. This will require experimental verification.
Emission Max (λem) ~450-550 nmPredicted based on similar thiazole fluorophores. The exact wavelength will likely shift depending on the local environment.
Solubility Soluble in organic solvents (DMSO, ethanol); moderate solubility in aqueous buffers as a hydrochloride salt.Crucial for preparing stock solutions and for its use in biological assays.

A plausible synthetic route to this compound involves the Hantzsch thiazole synthesis, a classic and versatile method for constructing the thiazole ring. This typically involves the reaction of a thioamide with an α-haloketone.[2]

Proposed Primary Application: Detection of Amyloid Aggregates

A compelling application for this compound is as a fluorescent probe for the detection and quantification of amyloid protein aggregates.[3] Amyloid fibrils, rich in β-sheet structures, provide a unique microenvironment that can enhance the fluorescence of intercalating dyes.[1] The proposed mechanism of action is analogous to that of ThT, where the restriction of intramolecular rotation of the phenyl and thiazole rings upon binding to the amyloid fibril leads to a dramatic increase in fluorescence quantum yield.

G cluster_solution In Aqueous Solution cluster_amyloid Bound to Amyloid Fibril A Probe with free intramolecular rotation B Low Fluorescence (Energy lost via non-radiative decay) A->B Excitation C Probe intercalated in β-sheet structure A->C Binding D Restricted rotation C->D E High Fluorescence (Energy released as photons) D->E Excitation

Caption: Proposed mechanism of fluorescence enhancement.

Experimental Protocols

Protocol 1: Characterization of Photophysical Properties

Objective: To determine the fundamental spectral properties of this compound.

Materials:

  • This compound hydrochloride

  • Dimethyl sulfoxide (DMSO), spectroscopy grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quartz cuvettes

  • Spectrofluorometer

  • UV-Vis spectrophotometer

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the probe in DMSO.

  • Working Solution Preparation: Prepare a 10 µM working solution in PBS.

  • Absorbance Spectrum: a. Using the 10 µM solution in PBS, scan the absorbance from 250 nm to 500 nm using a UV-Vis spectrophotometer. b. Identify the wavelength of maximum absorbance (λ_abs_max).

  • Excitation Spectrum: a. Set the emission wavelength of the spectrofluorometer to an estimated value (e.g., 480 nm). b. Scan the excitation wavelengths from 300 nm to 450 nm. c. The peak of this spectrum will be the optimal excitation wavelength (λ_ex_max).

  • Emission Spectrum: a. Set the excitation wavelength to the determined λ_ex_max. b. Scan the emission wavelengths from λ_ex_max + 20 nm to 700 nm. c. The peak of this spectrum will be the optimal emission wavelength (λ_em_max).

Expected Outcome: This protocol will establish the foundational spectral characteristics of the probe, which are essential for all subsequent fluorescence-based experiments.

Protocol 2: In Vitro Amyloid Aggregation Assay

Objective: To monitor the kinetics of amyloid protein aggregation using this compound. This protocol uses α-synuclein as an example, but can be adapted for other amyloidogenic proteins like amyloid-β.[3]

Materials:

  • Recombinant human α-synuclein protein

  • This compound (1 mM stock in DMSO)

  • PBS, pH 7.4

  • 96-well black, clear-bottom microplate

  • Plate reader with fluorescence capabilities (bottom-reading)

  • Incubator with shaking capabilities

Procedure:

  • Protein Preparation: Prepare a 100 µM solution of α-synuclein in PBS.

  • Assay Setup: In each well of the 96-well plate, add:

    • 50 µL of 100 µM α-synuclein

    • 45 µL of PBS

    • 5 µL of 200 µM probe solution (final concentration of 10 µM)

  • Control Wells:

    • Probe alone: 95 µL PBS + 5 µL of 200 µM probe

    • Protein alone: 50 µL of 100 µM α-synuclein + 50 µL PBS (no probe)

  • Incubation and Measurement: a. Seal the plate to prevent evaporation. b. Incubate the plate at 37°C with continuous shaking in the plate reader. c. Measure the fluorescence intensity (λ_ex and λ_em determined in Protocol 1) every 15 minutes for 48-72 hours.

  • Data Analysis: a. Subtract the background fluorescence of the "probe alone" control from all readings. b. Plot fluorescence intensity versus time. A sigmoidal curve is indicative of amyloid aggregation kinetics.

G cluster_workflow In Vitro Aggregation Assay Workflow A Prepare α-synuclein and probe solutions B Mix in 96-well plate A->B C Incubate at 37°C with shaking B->C D Measure fluorescence over time C->D E Plot fluorescence vs. time (Sigmoidal curve) D->E

Caption: Workflow for in vitro amyloid aggregation assay.

Protocol 3: Cellular Imaging of Amyloid Aggregates

Objective: To visualize intracellular amyloid aggregates in a cell model of neurodegenerative disease. This protocol assumes the use of a cell line that overexpresses an amyloidogenic protein.

Materials:

  • Cells cultured on glass-bottom dishes (e.g., SH-SY5Y cells overexpressing α-synuclein)

  • This compound (1 mM stock in DMSO)

  • Cell culture medium

  • Hoechst 33342 (for nuclear counterstaining)

  • Paraformaldehyde (PFA), 4% in PBS

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Treatment: a. Culture cells to ~70% confluency. b. Induce protein aggregation if required by the cell model (e.g., using a specific trigger).

  • Probe Staining: a. Dilute the probe stock solution in pre-warmed cell culture medium to a final concentration of 1-5 µM. b. Remove the existing medium from the cells and add the probe-containing medium. c. Incubate for 30 minutes at 37°C.

  • Counterstaining and Washing: a. Add Hoechst 33342 to the medium (final concentration 1 µg/mL) and incubate for an additional 10 minutes. b. Gently wash the cells twice with pre-warmed PBS.

  • Fixation (Optional but recommended for initial experiments): a. Fix the cells with 4% PFA for 15 minutes at room temperature. b. Wash three times with PBS.

  • Imaging: a. Add fresh PBS to the dish. b. Image the cells using a fluorescence microscope. Use the appropriate filter cubes for the probe (determined in Protocol 1) and for Hoechst (DAPI channel). c. Acquire images of the probe's fluorescence, the nuclear stain, and a brightfield/DIC image.

Expected Outcome: Punctate, bright fluorescent signals within the cytoplasm that co-localize with the overexpressed amyloidogenic protein would suggest successful labeling of intracellular aggregates.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. In the in vitro assay, the lack of a fluorescence increase in the absence of the amyloidogenic protein serves as a crucial negative control. For cellular imaging, the absence of punctate staining in control cells (not overexpressing the amyloidogenic protein) would validate the specificity of the probe for the aggregates.

Conclusion and Future Directions

This compound holds considerable promise as a molecular probe, particularly for the study of amyloidogenesis. Its utility is predicted based on the well-established principles of thiazole-based "light-up" probes. The protocols provided herein offer a roadmap for researchers to characterize this compound and deploy it in meaningful biological assays. Future work should focus on a full photophysical characterization, including quantum yield and lifetime measurements, and on expanding its applications to other areas where environment-sensitive probes are valuable.

References

  • University of Cambridge. (n.d.). Bifunctional fluorescent probes for detection of amyloid aggregates and reactive oxygen species. Retrieved from [Link]

  • Kshtriya, V., et al. (2019). Synthesis and Aggregation Studies of a Pyridothiazole-Based AIEE Probe and Its Application in Sensing Amyloid Fibrillation. ACS Applied Bio Materials. [Link]

  • Watanabe, H., et al. (2017). Novel Benzothiazole Derivatives as Fluorescent Probes for Detection of β-Amyloid and α-Synuclein Aggregates. ACS Chemical Neuroscience. [Link]

  • Watanabe, H., Ono, M., Ariyoshi, T., Katayanagi, R., & Saji, H. (2017). Novel Benzothiazole Derivatives as Fluorescent Probes for Detection of β-Amyloid and α-Synuclein Aggregates. PubMed. [Link]

  • Seitz, O. (2021). Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions. Molecules. [Link]

  • Rodrigues, C. A., et al. (2018). 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. Parasites & Vectors. [Link]

  • Dhanasekaran, K., Ilakiyalakshmi, M., & Napoleon, A. A. (2025). Thiazole-based fluorophore for cyanide ion detection: Food samples and live-cell imaging applications. Journal of Photochemistry and Photobiology A: Chemistry. [Link]

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Application Notes and Protocols for Evaluating the Anti-Inflammatory Potential of 2-(4-Phenyl-1,3-thiazol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Investigating 2-(4-Phenyl-1,3-thiazol-2-yl)ethanamine

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation is a key driver of numerous chronic diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The thiazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] The core structure of this compound suggests its potential to modulate inflammatory pathways. Many thiazole derivatives have been shown to exert their anti-inflammatory effects by inhibiting key enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in the arachidonic acid cascade.[5][6] This document provides a comprehensive experimental framework for researchers to systematically evaluate the anti-inflammatory effects of this novel compound, from initial in vitro screening to in vivo efficacy and mechanistic elucidation.

Guiding Principles of the Experimental Design

This guide is structured to provide a logical, stepwise progression for characterizing the anti-inflammatory properties of this compound (referred to as "Compound T" henceforth). The experimental workflow is designed to first establish a safe therapeutic window, then to assess efficacy in cellular and animal models, and finally to probe the underlying molecular mechanisms.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Validation cluster_2 Phase 3: Mechanistic Studies A Cytotoxicity Assessment (e.g., MTT Assay) B Macrophage-Based Assay (LPS-induced Cytokine Release) A->B D Acute Inflammation Model (Carrageenan-Induced Paw Edema) B->D C Enzymatic Assays (COX-1/COX-2 Inhibition) C->D E Signaling Pathway Analysis (NF-κB & MAPK Western Blot) D->E

Caption: Experimental workflow for assessing Compound T's anti-inflammatory effects.

Phase 1: In Vitro Screening and Evaluation

The initial phase focuses on cell-based and enzymatic assays to determine the compound's cytotoxicity and direct anti-inflammatory activity.

Preliminary Assessment: Solubility and Cytotoxicity

Before assessing its biological activity, it is crucial to determine the solubility of Compound T in aqueous buffers and common solvents like DMSO. Subsequently, a cytotoxicity assay is mandatory to identify a non-toxic concentration range for subsequent cell-based experiments.

Protocol: MTT Assay for Cytotoxicity in RAW 264.7 Macrophages

  • Cell Seeding: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.[7]

  • Compound Preparation: Prepare a stock solution of Compound T in DMSO. Serially dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 1 µM to 200 µM). Ensure the final DMSO concentration does not exceed 0.5%.

  • Treatment: Replace the old medium with the medium containing different concentrations of Compound T and incubate for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[8]

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 545 nm using a microplate reader.[8]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control group. Determine the concentration that reduces cell viability by 50% (CC50).

ParameterDescription
Cell LineRAW 264.7 (murine macrophages)
AssayMTT [3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide]
Compound T Conc.0, 1, 5, 10, 25, 50, 100, 200 µM
Incubation Time24 hours
ReadoutAbsorbance at 545 nm
OutputCC50 (50% cytotoxic concentration)
Macrophage-Based Anti-inflammatory Assay

Macrophages are key players in the inflammatory response.[9][10] Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent stimulator of macrophages, leading to the release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[11][12] This assay will determine if Compound T can inhibit this response.

Protocol: LPS-Induced Cytokine Release in RAW 264.7 Macrophages

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with non-toxic concentrations of Compound T (determined from the MTT assay) for 1-2 hours.

  • Inflammatory Challenge: Stimulate the cells with LPS (100 ng/mL) for a specified period (e.g., 6 hours for TNF-α, 24 hours for IL-6).[7][13]

  • Supernatant Collection: Collect the cell culture supernatants.

  • Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Compare the cytokine levels in Compound T-treated wells to the LPS-only treated wells to determine the percentage of inhibition. Calculate the IC50 value (the concentration of Compound T that inhibits 50% of the cytokine release).

ParameterDescription
Cell LineRAW 264.7
StimulantLipopolysaccharide (LPS) at 100 ng/mL
TreatmentNon-toxic concentrations of Compound T
AnalytesTNF-α, IL-6
QuantificationEnzyme-Linked Immunosorbent Assay (ELISA)
OutputIC50 for cytokine inhibition
Enzymatic Assays: COX-1 and COX-2 Inhibition

Many anti-inflammatory drugs target the cyclooxygenase (COX) enzymes.[5][6] Differentiating between inhibition of the constitutive COX-1 isoform and the inducible COX-2 isoform is crucial for predicting potential side effects.

Protocol: In Vitro COX Inhibition Assay

This assay measures the peroxidase activity of COX enzymes. The conversion of arachidonic acid to prostaglandin G2 (PGG2) and then to PGH2 is coupled to the oxidation of a chromogenic substrate.[14]

  • Reagent Preparation: Prepare reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), hematin (cofactor), and the COX-1 or COX-2 enzyme solution.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the reaction buffer, hematin, and the respective COX enzyme. Then, add various concentrations of Compound T or a known COX inhibitor (e.g., celecoxib for COX-2, indomethacin for non-selective) and pre-incubate for 10 minutes at 37°C.[15]

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid and a chromogenic substrate (e.g., TMPD).[14]

  • Kinetic Measurement: Immediately measure the change in absorbance at 590 nm over time.

  • Data Analysis: Calculate the initial reaction velocity for each concentration. Determine the percentage of inhibition relative to the control (no inhibitor) and calculate the IC50 values for both COX-1 and COX-2.[15] The selectivity index (IC50 COX-1 / IC50 COX-2) can then be calculated.[8]

ParameterDescription
EnzymesOvine or human recombinant COX-1 and COX-2
SubstrateArachidonic Acid
DetectionColorimetric (e.g., TMPD oxidation at 590 nm)
ControlsCelecoxib (COX-2 selective), Indomethacin (non-selective)
OutputIC50 for COX-1 and COX-2; Selectivity Index

Phase 2: In Vivo Validation of Anti-Inflammatory Efficacy

Promising results from in vitro studies warrant validation in a living organism. The carrageenan-induced paw edema model is a widely used and reproducible model of acute inflammation.[16][17][18]

Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimatization: Acclimate male Wistar rats (180-200g) for at least one week under standard laboratory conditions.[19]

  • Grouping: Divide the animals into groups (n=6 per group):

    • Group 1: Vehicle control (e.g., saline with 0.5% Tween 80)

    • Group 2: Carrageenan control

    • Group 3: Positive control (e.g., Indomethacin, 10 mg/kg, oral)

    • Groups 4-6: Compound T at different doses (e.g., 10, 25, 50 mg/kg, oral)

  • Compound Administration: Administer the respective compounds or vehicles orally 1 hour before the carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[18][20]

  • Edema Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the carrageenan control group at each time point.

  • (Optional) Histopathology: At the end of the experiment, euthanize the animals and collect the paw tissue for histopathological analysis to assess inflammatory cell infiltration and tissue damage.[19][20]

ParameterDescription
Animal ModelMale Wistar rats
Phlogistic Agent1% Carrageenan solution
Administration RouteOral (for test compounds)
Positive ControlIndomethacin (10 mg/kg)
MeasurementPaw volume via plethysmometer
Time Points0, 1, 2, 3, 4 hours post-carrageenan
OutputPercentage of edema inhibition

Phase 3: Elucidation of Molecular Mechanism

Understanding how Compound T exerts its effects at the molecular level is crucial. The NF-κB and MAPK signaling pathways are central regulators of inflammation, controlling the expression of many pro-inflammatory genes.[21][22][23][24][25]

G cluster_0 Upstream Signals cluster_1 Signaling Cascades cluster_2 Nuclear Events & Output LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK activates IκBα IκBα IKK->IκBα phosphorylates (p-IκBα) NFκB NF-κB (p65/p50) IκBα->NFκB releases NFκB_nuc NF-κB (Nuclear Translocation) NFκB->NFκB_nuc translocates MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK phosphorylates MAPK p38 MAPK MAPKK->MAPK phosphorylates (p-p38) Gene Pro-inflammatory Gene Transcription MAPK->Gene activates transcription factors NFκB_nuc->Gene Cytokines TNF-α, IL-6, COX-2 Gene->Cytokines leads to

Caption: Key inflammatory signaling pathways (NF-κB and p38 MAPK).

Protocol: Western Blot Analysis of NF-κB and MAPK Pathways

  • Cell Culture and Treatment: Culture RAW 264.7 cells and treat them as described in the macrophage-based assay (Section 1.2): pre-treat with Compound T, then stimulate with LPS for a shorter duration (e.g., 15-60 minutes) to capture signaling events.

  • Protein Extraction: Lyse the cells and extract total protein. Quantify protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with primary antibodies overnight. Key antibodies include:

      • Phospho-p65 (NF-κB)

      • Total p65 (NF-κB)

      • Phospho-IκBα

      • Total IκBα

      • Phospho-p38 MAPK

      • Total p38 MAPK

      • β-actin (as a loading control)

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to their respective total protein levels to determine the effect of Compound T on the activation of these pathways.

Conclusion

This comprehensive guide outlines a robust, multi-faceted approach to characterize the anti-inflammatory properties of this compound. By progressing through systematic in vitro screening, in vivo validation, and mechanistic studies, researchers can generate a thorough data package to support the potential of this compound as a novel anti-inflammatory agent.

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Application Note: Quantitative Analysis of 2-(4-Phenyl-1,3-thiazol-2-yl)ethanamine in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and sensitive bioanalytical method for the quantification of 2-(4-Phenyl-1,3-thiazol-2-yl)ethanamine in human plasma. The protocol employs a Solid-Phase Extraction (SPE) procedure for sample cleanup and concentration, followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology is designed to meet the rigorous standards required in preclinical and clinical drug development, providing high selectivity, accuracy, and precision. All procedures are established in accordance with the principles outlined in the FDA's Bioanalytical Method Validation guidance.[1][2][3] This document provides a comprehensive, step-by-step protocol for sample preparation, instrument configuration, and method validation, intended for researchers and professionals in pharmaceutical development.

Introduction and Scientific Rationale

This compound and its derivatives represent a class of heterocyclic compounds with significant pharmacological interest, often investigated for a range of therapeutic applications.[4][5][6] Accurate quantification of this analyte in biological matrices such as plasma is fundamental for pharmacokinetic (PK), toxicokinetic (TK), and bioavailability studies.

The primary analytical challenges associated with this molecule stem from its physicochemical properties. As a primary amine, the compound is polar and basic, which can lead to poor retention on traditional reversed-phase chromatography columns and potential interactions with active sites on the stationary phase, resulting in poor peak shape.[7] Furthermore, the complexity of biological matrices like plasma, which contain high concentrations of proteins, lipids, and other endogenous components, necessitates an efficient sample preparation strategy to minimize matrix effects and ensure reliable quantification.[8][9]

This note describes a method that addresses these challenges through a combination of optimized Solid-Phase Extraction (SPE) and highly selective LC-MS/MS analysis. The use of a mixed-mode cation exchange SPE sorbent provides superior cleanup by leveraging both hydrophobic and ionic interactions to isolate the basic analyte from matrix interferences.[10] The subsequent LC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode offers unparalleled sensitivity and specificity, making it the gold standard for bioanalytical quantification.[11][12]

Analyte and Materials

Compound Structure Formula MW ( g/mol ) [M+H]⁺ (m/z)
This compoundC₁₁H₁₂N₂S204.29205.08
Internal Standard (IS) Suggestion: Deuterated analog, e.g., this compound-d4

Note: The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variability in extraction recovery and instrument response.

Comprehensive Workflow: From Sample to Result

The overall analytical process is designed for high throughput and reliability, encompassing sample preparation, chromatographic separation, mass spectrometric detection, and data analysis, all governed by stringent quality control.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Receipt Spike Spike with Internal Standard (IS) Sample->Spike Pretreat Pre-treatment (Acidification) Spike->Pretreat SPE Solid-Phase Extraction (SPE) Pretreat->SPE Evap Evaporation & Reconstitution SPE->Evap Inject Sample Injection Evap->Inject LC HPLC Separation Inject->LC MS MS/MS Detection (MRM) LC->MS Integrate Peak Integration MS->Integrate Calib Calibration Curve Generation Integrate->Calib Quant Concentration Calculation Calib->Quant Report Final Report Quant->Report SPE_Workflow start Start: Plasma Sample + IS condition Step 1: Condition Methanol (1 mL) Equilibrate with 0.1% Formic Acid in H₂O (1 mL) start->condition SPE Plate load Step 2: Load Pre-treated plasma sample (0.5 mL) condition->load wash1 Step 3: Wash 1 0.1% Formic Acid in H₂O (1 mL) load->wash1 Remove polar interferences wash2 Step 4: Wash 2 Methanol (1 mL) wash1->wash2 Remove non-polar interferences elute Step 5: Elute 5% NH₄OH in Methanol (1 mL) wash2->elute Elute protonated analyte end Evaporate & Reconstitute for LC-MS/MS elute->end

Caption: Step-by-step Solid-Phase Extraction (SPE) workflow.

Step-by-Step Methodology:

  • Sample Pre-treatment:

    • Thaw plasma samples to room temperature.

    • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of Internal Standard (IS) working solution.

    • Add 200 µL of 4% phosphoric acid in water, vortex for 10 seconds. This step serves to precipitate proteins and ensure the analyte is in its protonated state for SPE binding.

    • Centrifuge at 14,000 g for 10 minutes to pellet the precipitated proteins.

  • Solid-Phase Extraction (using a mixed-mode strong cation exchange plate):

    • Conditioning: Condition the SPE wells with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water. Do not allow the wells to dry.

    • Loading: Load the supernatant from the pre-treatment step onto the conditioned SPE plate.

    • Washing 1: Wash the wells with 1 mL of 0.1% formic acid in water to remove hydrophilic interferences.

    • Washing 2: Wash the wells with 1 mL of methanol to remove lipids and other non-polar interferences.

    • Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol into a clean collection plate. The basic elution solvent neutralizes the analyte, releasing it from the sorbent.

  • Final Preparation:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

    • Vortex briefly and transfer to an autosampler vial for injection.

Protocol 2: LC-MS/MS Instrumental Analysis

The instrumental method is designed for high sensitivity and selectivity. An acidic mobile phase is used to promote analyte ionization and ensure good chromatographic peak shape. [7] Liquid Chromatography (HPLC) Conditions:

Parameter Condition Rationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides efficient separation for small molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier for analyte protonation.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Flow Rate 0.4 mL/minStandard for 2.1 mm ID columns.
Column Temp. 40 °CEnsures reproducible retention times.
Injection Vol. 5 µL
Gradient 0-0.5 min (5% B), 0.5-3.0 min (5-95% B), 3.0-4.0 min (95% B), 4.1-5.0 min (5% B)Gradient elution allows for separation from early-eluting matrix components and efficient column cleaning.

Tandem Mass Spectrometry (MS/MS) Conditions:

Parameter Condition Rationale
Ionization Mode Electrospray Ionization (ESI), PositiveAmine group is readily protonated.
Scan Type Multiple Reaction Monitoring (MRM)Provides highest sensitivity and selectivity. [11]
Source Temp. 500 °C
IonSpray Voltage 5500 V
MRM Transitions Analyte: Q1: 205.1 -> Q3: 118.1 (example)Q1 is the protonated parent ion. Q3 is a stable product ion after fragmentation (e.g., loss of the ethylamine side chain).
Internal Standard: Q1: 209.1 -> Q3: 118.1 (example)Assumes a +4 Da shift for a d4-labeled IS.

Bioanalytical Method Validation Summary

The method must be validated according to regulatory guidelines to ensure its reliability for study sample analysis. [1][13]The validation assesses accuracy, precision, selectivity, sensitivity, recovery, and stability.

Validation Parameter Acceptance Criteria (FDA Guidance) [1][2]
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank matrix from at least 6 sources.
Calibration Curve At least 6 non-zero standards. r² ≥ 0.99. Back-calculated concentrations ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Four QC levels (LOD, LQC, MQC, HQC). Intra- and inter-day precision (%CV) ≤15%. Accuracy (%RE) within ±15%. (≤20% and ±20% at LLOQ).
Matrix Effect %CV of the IS-normalized matrix factor should be ≤15% across at least 6 lots of matrix.
Recovery Extraction recovery should be consistent and reproducible.
Stability Bench-top, freeze-thaw, long-term, and post-preparative stability must be demonstrated (analyte concentration within ±15% of nominal).

Conclusion

The described LC-MS/MS method provides a reliable and robust framework for the quantitative determination of this compound in human plasma. The protocol, combining an efficient mixed-mode SPE sample preparation with sensitive MRM-based detection, is suitable for regulated bioanalysis in support of drug development programs. Proper method validation in accordance with FDA guidelines is mandatory before application to the analysis of clinical or preclinical study samples.

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, January 21). AIT Bioscience. Retrieved from [Link]

  • FDA Finalizes Guidance on Bioanalytical Method Validation. (2018, June 12). Center for Biosimilars. Retrieved from [Link]

  • USFDA guidelines for bioanalytical method validation. (n.d.). Slideshare. Retrieved from [Link]

  • M10 Bioanalytical Method Validation - FDA Guidance for Nonclinical & Clinical Studies. (2022). Alliance Pharma. Retrieved from [Link]

  • Lee, H., & Lee, H. (2019). Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines. Royal Society of Chemistry. Retrieved from [Link]

  • Current developments of bioanalytical sample preparation techniques in pharmaceuticals. (n.d.). Heliyon. Retrieved from [Link]

  • Sample Preparation for Bioanalytical and Pharmaceutical Analysis. (2016, October 25). ACS Publications. Retrieved from [Link]

  • Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]

  • Synthesis and biological significance of 2-amino-4-phenyl-1,3-thiazole derivatives. (n.d.). Various sources.
  • SYNTHESIS, CHARACTERIZATION OF SUBSTITUTED PHENYL ACYL BROMIDE DERIVATIVES AND ITS BIOLOGICAL EVALUATION. (n.d.). IJSDR. Retrieved from [Link]

  • Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. (2021). Elsevier. Retrieved from [Link]

  • HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. (2024, October 18). Nature. Retrieved from [Link]

  • HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. (2024, October 18). PubMed. Retrieved from [Link]

  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. (n.d.). NIH. Retrieved from [Link]

  • Plasma Catecholamines by LC/MS/MS. (2016, January 15). Agilent. Retrieved from [Link]

  • Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. (2001). Trends in Analytical Chemistry. Retrieved from [Link]

  • 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. (2018, September 10). PubMed. Retrieved from [Link]

  • Direct injection LC-MS/MS method for the determination of teicoplanin in human plasma. (2016, January 1). PubMed. Retrieved from [Link]

  • Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. (2015, August 5). ResearchGate. Retrieved from [Link]

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Application Notes and Protocols for the Formulation of 2-(4-Phenyl-1,3-thiazol-2-yl)ethanamine for Drug Delivery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Therapeutic Potential of a Novel Thiazole Amine

2-(4-Phenyl-1,3-thiazol-2-yl)ethanamine is a promising small molecule scaffold belonging to the versatile thiazole class of compounds. The thiazole ring is a key feature in numerous pharmacologically active agents, recognized for its role in a wide spectrum of biological activities.[1][2] The presence of a primary amine and a phenyl group suggests that this molecule possesses a unique combination of physicochemical properties that present both opportunities and challenges for effective drug delivery. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of this compound into advanced drug delivery systems, specifically liposomes and polymeric nanoparticles. The protocols outlined herein are designed to address the anticipated poor aqueous solubility and to protect the active pharmaceutical ingredient (API) until it reaches its target, thereby enhancing its bioavailability and therapeutic efficacy.

Based on the structure of the closely related compound, 2-amino-4-phenylthiazole, it is anticipated that this compound will exhibit poor solubility in aqueous solutions.[3][4] This characteristic necessitates the use of advanced formulation strategies to enable parenteral administration and improve its pharmacokinetic profile. This guide will focus on two such strategies: liposomal encapsulation and polymeric nanoparticle formulation.

Physicochemical Properties and Pre-formulation Considerations

A thorough understanding of the physicochemical properties of this compound is critical for the rational design of a suitable drug delivery system. While experimental data for this specific molecule is scarce, we can infer key properties from its structural analogues.

PropertyInferred Value/CharacteristicRationale and Implications for Formulation
Molecular Formula C₁₁H₁₂N₂S---
Molecular Weight ~204.29 g/mol Influences diffusion and membrane transport.
Aqueous Solubility PoorThe phenyl and thiazole rings contribute to hydrophobicity. This is a primary driver for selecting nanoparticle-based delivery systems.[3][4]
pKa (of ethanamine) ~9-10 (estimated)The primary amine will be protonated at physiological pH, which can be leveraged for specific loading mechanisms in liposomes (e.g., remote loading).
LogP Moderate to HighSuggests good membrane permeability but also potential for non-specific binding and poor aqueous solubility. Influences choice of encapsulation strategy (bilayer vs. core).[5]
Stability Generally stableThiazole rings are relatively stable, but the primary amine can be susceptible to oxidation or pH-dependent degradation.[1] Formulation should protect the API from harsh conditions.

Formulation Strategy I: Liposomal Encapsulation via Remote Loading

Liposomes are versatile, biocompatible vesicles composed of a lipid bilayer enclosing an aqueous core.[] For weakly basic amine drugs like this compound, a pH gradient-driven remote loading technique is highly effective for achieving high encapsulation efficiency.[7][8]

Causality of Experimental Choices

This protocol utilizes an ammonium sulfate gradient to create a low intra-liposomal pH. The uncharged form of the amine drug can cross the lipid bilayer. Once inside, it becomes protonated in the acidic environment and is then trapped as a salt with the sulfate counter-ion, often precipitating within the liposome core.[7] This active loading mechanism allows for much higher drug-to-lipid ratios than passive encapsulation methods.

Experimental Workflow: Liposome Formulation

Liposome_Workflow cluster_prep Preparation cluster_loading Drug Loading cluster_purification Purification prep_lipids 1. Lipid Film Hydration extrusion 2. Extrusion for Size Reduction prep_lipids->extrusion Hydrated Lipids gradient 3. Ammonium Sulfate Gradient extrusion->gradient Sized Liposomes loading 4. Remote Loading of API gradient->loading Liposomes with Gradient purification 5. Removal of Unencapsulated Drug loading->purification Loaded Liposomes

Caption: Workflow for liposomal encapsulation of the API.

Detailed Protocol: Liposome Preparation and Drug Loading

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • Chloroform/Methanol solvent mixture (2:1 v/v)

  • Ammonium sulfate solution (250 mM)

  • HEPES-buffered saline (HBS), pH 7.4

  • This compound (API)

  • Sephadex G-50 column or tangential flow filtration (TFF) system

Procedure:

  • Lipid Film Hydration:

    • Dissolve DSPC and cholesterol (e.g., in a 55:45 molar ratio) in the chloroform/methanol mixture in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall.

    • Further dry the film under vacuum for at least 2 hours to remove residual solvent.

    • Hydrate the lipid film with the 250 mM ammonium sulfate solution by vortexing or gentle agitation at a temperature above the phase transition temperature of the lipids (for DSPC, >55°C).

  • Extrusion for Size Reduction:

    • Subject the hydrated lipid suspension to several freeze-thaw cycles to enhance lamellarity.

    • Extrude the suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a high-pressure extruder. Perform at least 10 passes to obtain unilamellar vesicles of a uniform size.[9]

  • Ammonium Sulfate Gradient Formation:

    • Remove the external ammonium sulfate by dialyzing the liposome suspension against HBS or by using a gel filtration column (e.g., Sephadex G-50) equilibrated with HBS. This creates the transmembrane gradient.

  • Remote Loading of the API:

    • Prepare a stock solution of the API in a suitable solvent (e.g., ethanol or DMSO, depending on solubility).[4]

    • Add the API solution to the liposome suspension while stirring. The incubation temperature should be above the lipid phase transition temperature (e.g., 60°C).

    • Incubate for a predetermined time (e.g., 30-60 minutes) to allow for drug partitioning and accumulation inside the liposomes.

  • Removal of Unencapsulated Drug:

    • After loading, cool the liposome formulation to room temperature.

    • Remove the unencapsulated (free) drug using gel filtration or TFF.

Formulation Strategy II: Polymeric Nanoparticle Formulation

Biodegradable polymeric nanoparticles offer another robust platform for delivering hydrophobic drugs.[10] The nanoprecipitation method is a straightforward and reproducible technique for preparing these nanoparticles.

Causality of Experimental Choices

This method relies on the principle of interfacial turbulence and solvent displacement. A solution of the polymer and drug in a water-miscible organic solvent is rapidly introduced into an aqueous non-solvent phase. The rapid diffusion of the solvent leads to the precipitation of the polymer, entrapping the drug within the nanoparticle matrix.[10] The choice of polymer (e.g., PLGA) allows for tunable drug release and degradation profiles.

Experimental Workflow: Polymeric Nanoparticle Formulation

Nanoparticle_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification & Collection organic_phase 1. Prepare Organic Phase (Polymer + API) nanoprecipitation 3. Nanoprecipitation organic_phase->nanoprecipitation aqueous_phase 2. Prepare Aqueous Phase (with Surfactant) aqueous_phase->nanoprecipitation purification 4. Solvent Evaporation & Nanoparticle Collection nanoprecipitation->purification Nanoparticle Suspension

Caption: Workflow for polymeric nanoparticle formulation of the API.

Detailed Protocol: Nanoprecipitation Method

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • This compound (API)

  • Acetone or other suitable water-miscible organic solvent

  • Poly(vinyl alcohol) (PVA) or other suitable surfactant

  • Deionized water

  • Centrifuge

Procedure:

  • Prepare the Organic Phase:

    • Dissolve a specific amount of PLGA and the API in the organic solvent (e.g., acetone). Ensure complete dissolution.

  • Prepare the Aqueous Phase:

    • Dissolve the surfactant (e.g., PVA at 1% w/v) in deionized water. This phase acts as the non-solvent and stabilizer for the nanoparticles.

  • Nanoprecipitation:

    • Add the organic phase dropwise into the aqueous phase under constant magnetic stirring. The rapid diffusion of the organic solvent into the aqueous phase will cause the PLGA to precipitate and form nanoparticles, entrapping the API.[10]

  • Solvent Evaporation and Nanoparticle Collection:

    • Continue stirring the suspension for several hours (e.g., 3-4 hours) in a fume hood to allow for the complete evaporation of the organic solvent.

    • Collect the nanoparticles by centrifugation at a high speed (e.g., 15,000 x g for 20 minutes).

    • Wash the nanoparticle pellet several times with deionized water to remove excess surfactant and unencapsulated drug.

    • Resuspend the final nanoparticle pellet in a suitable aqueous medium for characterization or lyophilize for long-term storage.

Characterization and Quality Control

Thorough characterization is essential to ensure the quality, stability, and performance of the formulated nanoparticles.[11][12]

Key Characterization Parameters and Techniques
ParameterTechnique(s)Purpose
Particle Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)Determines the average size and size distribution of the nanoparticles, which are critical for their in vivo fate.
Zeta Potential Electrophoretic Light Scattering (ELS)Measures the surface charge of the nanoparticles, which influences their stability and interaction with biological membranes.
Morphology Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM)Visualizes the shape and surface characteristics of the nanoparticles.[13]
Encapsulation Efficiency (EE) and Drug Loading (DL) HPLC, UV-Vis SpectrophotometryQuantifies the amount of drug successfully encapsulated within the nanoparticles.
In Vitro Drug Release Dialysis, Sample and Separate MethodsEvaluates the rate and mechanism of drug release from the nanoparticles over time in a simulated physiological environment.[14][15]
Protocol: Determination of Encapsulation Efficiency (EE) and Drug Loading (DL)
  • Separate Nanoparticles from Free Drug:

    • Take a known volume of the nanoparticle suspension and centrifuge it to pellet the nanoparticles. For liposomes, ultracentrifugation or centrifugal ultrafiltration may be necessary.[16]

  • Quantify Free Drug:

    • Carefully collect the supernatant, which contains the unencapsulated drug.

    • Measure the concentration of the API in the supernatant using a validated analytical method (e.g., HPLC with UV detection).

  • Quantify Total Drug:

    • Take the same initial volume of the nanoparticle suspension and disrupt the nanoparticles to release the encapsulated drug. This can be done by adding a suitable solvent (e.g., methanol or acetonitrile) that dissolves both the polymer/lipid and the drug.

    • Measure the total concentration of the API in this disrupted sample.

  • Calculate EE and DL:

    • Encapsulation Efficiency (%EE) = [(Total Drug - Free Drug) / Total Drug] x 100

    • Drug Loading (%DL) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100

Protocol: In Vitro Drug Release Study
  • Setup:

    • Use a dialysis bag method. Place a known amount of the nanoparticle formulation into a dialysis bag with a suitable molecular weight cut-off (MWCO) that allows the free drug to diffuse out but retains the nanoparticles.

  • Release Medium:

    • Suspend the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) at 37°C with constant gentle stirring to maintain sink conditions.

  • Sampling:

    • At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.

  • Analysis:

    • Analyze the drug concentration in the collected samples using a validated analytical method.

  • Data Interpretation:

    • Plot the cumulative percentage of drug released versus time to obtain the in vitro release profile.

Conclusion and Future Perspectives

The protocols detailed in this application note provide a robust starting point for the successful formulation of this compound into liposomal and polymeric nanoparticle-based drug delivery systems. By leveraging the unique physicochemical properties of this amine-containing thiazole derivative, these advanced formulations hold the potential to overcome solubility challenges and enhance its therapeutic index. Further optimization of formulation parameters and in-depth in vivo studies will be crucial in translating the therapeutic promise of this compound into clinical reality.

References

  • PubChem. (n.d.). 2-Amino-4-phenylthiazole. Retrieved from [Link]

  • dos Santos, A. C., et al. (2015). Polymeric Nanoparticles: Production, Characterization, Toxicology and Ecotoxicology. Molecules, 20(11), 19759–19784.
  • Mourdikoudis, S., et al. (2018). Characterization techniques for nanoparticles: comparison and complementarity upon studying nanoparticle properties. Nanoscale, 10(27), 12871–12934.
  • Al-Jamal, W. T., & Kostarelos, K. (2011). Drug release from nanomedicines: Selection of appropriate encapsulation and release methodology. Journal of Controlled Release, 154(3), 234–240.
  • Shen, J., et al. (2020). In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method. Pharmaceutics, 12(8), 743.
  • Duong, A. D., et al. (2019). One Step Encapsulation of Small Molecule Drugs in Liposomes via Electrospray-Remote Loading. Molecular Pharmaceutics, 16(5), 2215–2223.
  • Fenske, D. B., & Cullis, P. R. (2008). Encapsulation of Drugs Within Liposomes by pH-Gradient Techniques. In Liposomes (pp. 27-46). Humana Press.
  • ResearchGate. (n.d.). In-vitro release profile of various nanoparticles formulations. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of modular polymeric nanoparticles for drug delivery using amine reactive chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Encapsulation efficiency and drug loading of nanoparticles. Retrieved from [Link]

  • Danaei, M., et al. (2018). Physicochemical characterization of drug nanocarriers. Drug Delivery, 25(1), 1289–1301.
  • PubChem. (n.d.). 2-Amino-5-phenyl-1,3,4-thiadiazole. Retrieved from [Link]

  • Weng, Y., et al. (2021). A Systematic Approach for Liposome and Lipodisk Preclinical Formulation Development by Microfluidic Technology. The AAPS Journal, 23(6), 118.
  • D'Souza, S. (2019). In Vitro Performance Testing of Nanoparticulate Drug Products for Parenteral Administration. Dissolution Technologies, 26(3), 6-13.
  • LMU. (n.d.). Characterization techniques for studying the properties of nanocarriers for systemic delivery. Retrieved from [Link]

  • Kim, J., et al. (2013). Functionalizable Amine-based Polymer Nanoparticles. Journal of Visualized Experiments, (80), e50703.
  • FDA. (2024). AGDD 2024 | D1S03 - Nano-Size Complex Products In Vitro Release Testing (IVRT). Retrieved from [Link]

  • MDPI. (2017). Polymeric Amines and Ampholytes Derived from Poly(acryloyl chloride): Synthesis, Influence on Silicic Acid Condensation and Interaction with Nucleic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Encapsulation of Drugs Within Liposomes by pH-Gradient Techniques. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Retrieved from [Link]

  • IEEE Xplore. (2017). Enhancing the Drug Encapsulation Efficiency of Liposomes for Therapeutic Delivery. Retrieved from [Link]

  • Science.gov. (n.d.). efficiency drug loading: Topics by Science.gov. Retrieved from [Link]

  • Malvern Panalytical. (2022, July 18). Characterization solutions for nanoparticle-based drug delivery systems [Video]. YouTube. [Link]

  • Shen, J., & Burgess, D. J. (2013). In Vitro Dissolution Testing Strategies for Nanoparticulate Drug Delivery Systems: Recent Developments and Challenges.
  • Sercombe, L., et al. (2015).
  • Hosseini, S. M., et al. (2022). Nanocarrier Drug Delivery Systems: Characterization, Limitations, Future Perspectives and Implementation of Artificial Intelligence. Pharmaceutics, 14(4), 856.
  • Al-Azzawi, A. M. (2020). Synthesis and biological significance of 2-amino-4-phenyl-1,3-thiazole derivatives. Journal of Physics: Conference Series, 1530, 012044.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Phenyl-1,3-thiazol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 2-(4-phenyl-1,3-thiazol-2-yl)ethanamine. This guide is designed for researchers and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and purity. We will delve into the mechanistic rationale behind the procedural steps, drawing from established chemical principles and field-proven experience.

Introduction: The Synthetic Strategy

The synthesis of this compound is most effectively approached via the Hantzsch Thiazole Synthesis.[1][2] This classic and robust method involves the condensation of an α-haloketone with a thioamide.[3] For our target molecule, the core challenge lies not just in the thiazole ring formation itself, but in the strategic choice of the thioamide to incorporate the ethanamine side chain.

A direct approach using 3-aminopropanethioamide is complicated by the nucleophilicity of the primary amine, which can lead to side reactions. Therefore, a more reliable strategy involves a two-step process:

  • Hantzsch Cyclization: Reaction of 2-bromo-1-phenylethanone with a thioamide precursor bearing a latent amino group, such as 3-cyanopropanethioamide or a Boc-protected aminothioamide.

  • Functional Group Transformation: Conversion of the precursor group (e.g., reduction of the nitrile or deprotection of the Boc-amine) to yield the final primary amine.

This guide will focus on the nitrile reduction route as a primary example.

Caption: Overall synthetic workflow for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

FAQ 1: My yield from the Hantzsch cyclization is very low. What are the common culprits?

Low yield in the Hantzsch synthesis is a frequent issue that can typically be traced back to one of three areas: starting material integrity, reaction conditions, or workup procedure.

A. Starting Material Integrity:

  • α-Haloketone Quality: 2-Bromo-1-phenylethanone (phenacyl bromide) is a lachrymator and can degrade upon exposure to moisture or light.[4] Ensure you are using a high-purity reagent. If it appears discolored (yellow/brown) or has been stored for a long time, its purity may be compromised. Consider recrystallization from a suitable solvent like isopropanol if purity is in doubt.

  • Thioamide Purity: The purity of your thioamide precursor is critical. Impurities can introduce competing side reactions.[5] Ensure it is fully characterized (NMR, mp) before use.

B. Reaction Conditions:

The Hantzsch synthesis is sensitive to temperature, solvent, and pH.[5]

  • Temperature: While heating is generally required to drive the reaction, excessive temperatures can promote the formation of dark, tarry decomposition products.[5] If you observe significant darkening, consider reducing the temperature and extending the reaction time.

  • Solvent: Ethanol or methanol are standard solvents and generally provide good results.[6][7] They effectively dissolve the starting materials and the intermediate salt. For less reactive substrates, a higher boiling point solvent like DMF may be considered, but this can complicate product isolation.

  • pH Control: The reaction initially forms the hydrobromide salt of the thiazole, which is often soluble in the reaction solvent.[7] The final product is liberated by neutralization with a weak base. If the reaction medium becomes too acidic, it can inhibit the cyclization step where the nitrogen attacks the carbonyl.

C. Workup Procedure:

  • Incomplete Neutralization: After the reaction is complete, the mixture must be cooled and neutralized (e.g., with 5% NaHCO₃ or Na₂CO₃ solution) to precipitate the free thiazole product.[6] Use pH paper to ensure you have reached a neutral or slightly basic pH (7-8). Insufficient base will leave the product in its salt form, dissolved in the aqueous layer, drastically reducing isolated yield.

  • Premature Filtration: Ensure the product has fully precipitated before filtration. Cooling the neutralized mixture in an ice bath can often improve the recovery of the solid product.

Troubleshooting_Low_Yield start Low Yield Observed check_sm Starting Materials Purity Check (NMR, TLC) Degradation? start->check_sm check_cond Reaction Conditions Temperature too high/low? Solvent appropriate? pH monitored? check_sm:f0->check_cond Purity OK action_sm Purify/replace starting materials. check_sm:f2->action_sm Yes check_workup Workup & Isolation Incomplete neutralization? Product lost in filtrate? check_cond:f0->check_workup Conditions OK action_cond_temp Optimize temperature. Try lower temp for longer time. check_cond:f1->action_cond_temp Yes action_cond_solv Screen alternative solvents (e.g., isopropanol). check_cond:f2->action_cond_solv No action_workup_ph Ensure pH 7-8 during workup. Add base slowly. check_workup:f1->action_workup_ph Yes action_workup_iso Cool neutralized mixture. Check filtrate for product. check_workup:f2->action_workup_iso Yes

Caption: Decision flowchart for troubleshooting low reaction yields.

FAQ 2: I am having trouble with the final nitrile reduction step. What do you recommend?

The reduction of the nitrile to the primary amine can be challenging. The choice of reducing agent and conditions is critical to avoid side reactions or incomplete conversion.

  • Choice of Reducing Agent:

    • Lithium Aluminum Hydride (LAH): This is a powerful reducing agent that is highly effective for this transformation. However, it is non-selective and will reduce other functional groups. It also requires strictly anhydrous conditions and a careful aqueous workup.

    • Catalytic Hydrogenation (H₂/Raney Ni or Pd/C): This is often a cleaner and safer alternative. Raney Nickel is particularly effective for nitrile reduction. The reaction is typically run in a solvent like methanol or ethanol, often with the addition of ammonia to suppress the formation of secondary amine byproducts.

  • Common Problems & Solutions:

    • Incomplete Reaction: If TLC or LC-MS shows remaining starting material, the issue could be catalyst activity (for hydrogenation) or insufficient reducing agent (for LAH). For hydrogenation, ensure the catalyst is fresh and the system is properly purged and pressurized. For LAH, ensure you are using a sufficient molar excess (typically 2-4 equivalents).

    • Formation of Secondary/Tertiary Amines: This is a common byproduct, especially during catalytic hydrogenation. The initially formed primary amine can react with an intermediate imine.

      • Solution: Perform the hydrogenation in the presence of ammonia (e.g., using a 7N solution of ammonia in methanol as the solvent). The ammonia competes for the intermediate, suppressing the side reaction.

ParameterLithium Aluminum Hydride (LAH)Catalytic Hydrogenation (H₂/Raney Ni)
Solvent Anhydrous THF, Diethyl EtherMethanol, Ethanol (often with NH₃)
Temperature 0 °C to RefluxRoom Temperature to 50 °C
Pressure Atmospheric50 psi to 500 psi
Pros Highly reactive, fastCleaner, safer, scalable
Cons Requires strict anhydrous conditions, hazardous workupCatalyst can be pyrophoric, potential for side reactions

Experimental Protocols

Protocol 1: Synthesis of 2-(4-Phenyl-1,3-thiazol-2-yl)acetonitrile

This protocol details the Hantzsch cyclization step.

Materials:

  • 2-Bromo-1-phenylethanone (5.00 g, 25.1 mmol, 1.0 equiv)

  • 3-Cyanopropanethioamide (2.87 g, 25.1 mmol, 1.0 equiv)

  • Ethanol (100 mL)

  • 5% Sodium Bicarbonate (NaHCO₃) aqueous solution

  • Deionized Water

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromo-1-phenylethanone (5.00 g) and 3-cyanopropanethioamide (2.87 g).

  • Add ethanol (100 mL) to the flask.

  • Heat the mixture to reflux (approx. 80 °C) with vigorous stirring. The solids should dissolve to form a clear, yellow solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of Hexanes:Ethyl Acetate. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.

  • Pour the reaction mixture into a beaker containing 200 mL of cold deionized water with stirring.

  • Slowly add the 5% NaHCO₃ solution while stirring until the pH of the mixture is ~7-8. A precipitate should form.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration through a Buchner funnel.

  • Wash the filter cake with cold deionized water (3 x 30 mL).

  • Allow the solid to air-dry on the filter paper, then transfer to a watch glass to dry completely. The product is typically an off-white or pale-yellow solid.

Expected Outcome:

  • Yield: 75-85%

  • Characterization: Confirm structure via ¹H NMR, ¹³C NMR, and MS.

Protocol 2: Reduction of 2-(4-Phenyl-1,3-thiazol-2-yl)acetonitrile to the Final Amine

This protocol details the catalytic hydrogenation step.

Materials:

  • 2-(4-Phenyl-1,3-thiazol-2-yl)acetonitrile (4.00 g, 18.8 mmol, 1.0 equiv)

  • Raney Nickel (approx. 0.4 g, 10% w/w, slurry in water)

  • Methanol containing 7N Ammonia (100 mL)

  • Diatomaceous earth (Celite®)

Procedure:

  • Caution: Raney Nickel is pyrophoric when dry. Handle with care.

  • In a hydrogenation vessel (e.g., Parr shaker apparatus), add the 2-(4-phenyl-1,3-thiazol-2-yl)acetonitrile (4.00 g).

  • Carefully wash the Raney Nickel slurry with methanol (3 x 10 mL) to remove the water. Add the damp catalyst to the reaction vessel.

  • Add the 7N ammonia in methanol solution (100 mL).

  • Seal the vessel, purge it three times with nitrogen gas, and then three times with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 50 psi.

  • Begin vigorous stirring/shaking and heat the vessel to 40 °C.

  • Monitor the reaction by observing hydrogen uptake. The reaction is typically complete in 4-8 hours.

  • Once hydrogen uptake ceases, cool the vessel to room temperature. Carefully vent the excess hydrogen and purge the vessel with nitrogen.

  • Caution: Do not allow the catalyst to dry. Carefully filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Keep the Celite® pad wet with methanol during filtration.

  • Wash the Celite® pad with additional methanol (2 x 20 mL).

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product, typically as an oil or waxy solid.

  • Purify the crude product via column chromatography on silica gel or by conversion to its hydrochloride salt for crystallization.

References

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Gao, C., et al. (2020). Design, Synthesis, and Mode of Action of Thioacetamide Derivatives as the Algicide Candidate Based on Active Substructure Splicing Strategy. ResearchGate. Retrieved from [Link]

  • Organic Chemistry. (2019). Synthesis of thiazoles. YouTube. Retrieved from [Link]

  • CUTM Courseware. (n.d.). Thiazole. Retrieved from [Link]

  • ChemHelp ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenacyl bromide. Retrieved from [Link]

  • Al-Tel, T. H., et al. (2020). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. National Institutes of Health. Retrieved from [Link]

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Technical Support Center: Overcoming Solubility Challenges with 2-(4-Phenyl-1,3-thiazol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-(4-Phenyl-1,3-thiazol-2-yl)ethanamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this compound. This guide provides in-depth, experience-driven advice and troubleshooting protocols to ensure the successful integration of this molecule into your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: My initial attempts to dissolve this compound in aqueous buffers (e.g., PBS pH 7.4) have failed. What is the underlying issue?

A1: The solubility challenge you're facing is rooted in the physicochemical properties of the molecule. This compound possesses a lipophilic phenyl ring and a thiazole core, which contribute to poor aqueous solubility.[1] The primary amino group (-NH2) offers a site for protonation, suggesting that solubility will be highly dependent on pH.[2][3][4] At neutral pH (7.4), the amine is predominantly in its neutral, less soluble form. To achieve dissolution in aqueous media, modification of the solution's properties is necessary.

Q2: What is the most straightforward first step to improve the aqueous solubility of this compound?

A2: The most direct and effective initial approach is pH adjustment .[5][6] Since this compound is a basic compound due to its primary amine group, decreasing the pH of the aqueous medium will lead to the protonation of this group.[2][3] This forms a more polar, charged species (an ammonium salt), which is significantly more soluble in water.[3]

Experimental Protocol: pH-Dependent Solubility Assessment
  • Prepare a stock solution of the compound in a water-miscible organic solvent like DMSO or ethanol. A structurally similar compound, 2-amino-4-phenyl thiazole, is soluble in ethanol at approximately 12 mg/mL and in DMSO at about 10 mg/mL.[7]

  • Prepare a series of aqueous buffers with pH values ranging from 2 to 7.5 (e.g., citrate, phosphate, or HCl buffers).

  • Add a small, precise volume of the organic stock solution to each buffer to create a supersaturated solution.

  • Equilibrate the samples for a set period (e.g., 24 hours) with agitation.

  • Centrifuge the samples to pellet any undissolved compound.

  • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Plot the solubility (in µg/mL or mM) against the pH to determine the optimal pH range for dissolution. For weakly basic drugs, solubility is expected to be high at low pH and decrease as the pH increases.[8]

Q3: I've tried adjusting the pH, but I still can't achieve my target concentration, or the compound precipitates over time. What's my next step?

A3: If pH adjustment alone is insufficient, the next logical step is to employ co-solvents .[9][10][11] Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more favorable for dissolving lipophilic compounds.[10][12]

Commonly used co-solvents in pharmaceutical development include:

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycols (PEGs), particularly PEG 300 and PEG 400[5]

  • Glycerin[5]

  • Dimethyl sulfoxide (DMSO)

Causality: These co-solvents work by disrupting the hydrogen bonding network of water, which reduces the energy required to create a cavity for the solute molecule.[13] This effectively makes the aqueous environment more "hospitable" to your non-polar compound.

Data Presentation: Common Co-Solvent Systems
Co-SolventTypical Concentration Range (% v/v)Key Characteristics
Ethanol5 - 20%Volatile, can be useful for initial dissolution.[12]
Propylene Glycol10 - 40%Less volatile than ethanol, good safety profile.[5][12]
PEG 40010 - 50%Low toxicity, commonly used in oral and injectable formulations.[5][11]
DMSO< 1% (for cell-based assays)Powerful solvent, but can have cellular toxicity at higher concentrations.[7]
Q4: My formulation requires near-neutral pH for a biological assay. How can I maintain solubility under these conditions?

A4: This is a common challenge. When a near-neutral pH is a constraint, you must explore more advanced formulation strategies. The primary options are the use of excipients such as surfactants or complexing agents.[14][15][16]

  • Surfactants: These are amphiphilic molecules that form micelles in aqueous solutions above a certain concentration (the critical micelle concentration).[15][16] Your hydrophobic compound can be encapsulated within the hydrophobic core of these micelles, effectively solubilizing it in the bulk aqueous phase.[14][16]

    • Examples: Polysorbate 80 (Tween 80), Polysorbate 20, and Cremophor EL are commonly used.[5][15]

  • Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a lipophilic interior cavity.[5][15][16] The this compound molecule can form an inclusion complex with the cyclodextrin, where the phenyl-thiazole portion resides within the cavity, increasing its apparent water solubility.[16]

    • Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD).[5]

Visualization: Decision Workflow for Solubility Enhancement

Below is a logical workflow to guide your experimental approach to solubilizing this compound.

SolubilityWorkflow start_node Start: Compound is Insoluble in Aqueous Buffer (pH 7.4) process_node_ph Adjust pH to acidic range (e.g., pH 2-4) start_node->process_node_ph Strategy 1 process_node process_node decision_node decision_node result_node Solubilization Successful advanced_node advanced_node decision_ph Target Concentration Achieved? process_node_ph->decision_ph Assess Solubility decision_ph->result_node Yes process_node_cosolvent Strategy 2: Introduce Co-solvent (e.g., PEG 400, Propylene Glycol) to acidic buffer decision_ph->process_node_cosolvent No decision_cosolvent Target Concentration Achieved? process_node_cosolvent->decision_cosolvent Assess Solubility decision_cosolvent->result_node Yes advanced_node_prep Strategy 3: Advanced Formulation (for near-neutral pH) decision_cosolvent->advanced_node_prep No / pH constraint advanced_surfactant Use Surfactants (e.g., Tween 80) advanced_node_prep->advanced_surfactant Option A advanced_cyclo Use Cyclodextrins (e.g., HP-β-CD) advanced_node_prep->advanced_cyclo Option B advanced_surfactant->result_node advanced_cyclo->result_node

Caption: Decision tree for systematic solubility enhancement.

Q5: Can I use a salt form of this compound to improve solubility from the start?

A5: Absolutely. Using a pre-formed salt is an excellent and highly effective strategy.[17][18] The hydrochloride (HCl) salt of this compound is commercially available and is expected to have significantly higher aqueous solubility than the free base form.[19]

Mechanism: Salt formation essentially pre-protonates the basic amine group, so when the solid salt is added to water, it readily dissociates into the soluble, charged form and its counterion.[17][18][20] This often circumvents the need for significant pH adjustment of the medium, although the final pH of the solution will be acidic. It is important to note that the common ion effect can sometimes suppress the solubility of hydrochloride salts in solutions that already contain chloride ions, such as gastric fluid.[17]

Q6: Are there any other, more specialized techniques I should be aware of?

A6: Yes, for particularly challenging cases or specific dosage form requirements (e.g., oral solid dose), several advanced techniques exist.[6][21][22] These typically require specialized equipment and formulation expertise:

  • Solid Dispersions: The drug is dispersed in a hydrophilic polymer matrix (e.g., PVP, HPMC) at a molecular level, often creating an amorphous form of the drug which has higher solubility than its crystalline form.[6][15]

  • Nanotechnology: Reducing the particle size of the compound to the nanometer range (nanosuspension) dramatically increases the surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.[13][21][23]

  • Lipid-Based Formulations: For oral delivery, dissolving the compound in lipid excipients can improve absorption.[1] The formulation can form emulsions or self-emulsifying drug delivery systems (SEDDS) in the gastrointestinal tract, keeping the drug in a solubilized state.[13][15]

These methods represent the cutting edge of solubility enhancement and are typically employed when simpler methods like pH adjustment, co-solvents, and complexation are insufficient.[6]

References

  • SEN Pharma. (2024, August 8). EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY. SEN Pharma. Retrieved from [Link]

  • Bergström, C. A., Norinder, U., Luthman, K., & Artursson, P. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Wikipedia. Retrieved from [Link]

  • ResearchGate. (2023, February 8). Why salt formation of weak acid increases the drug solubility? ResearchGate. Retrieved from [Link]

  • Pharmaceutical Technology. (2022, November 3). Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology. Retrieved from [Link]

  • Babu, R. J., & Sathigari, S. (2010). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Gattefossé. (2020, June 15). Excipients for Solubility and Bioavailability Enhancement. Gattefossé. Retrieved from [Link]

  • Dr.Oracle. (2025, February 28). What is the significance of different salt forms of medications, specifically regarding their pharmaceutical formulation? Dr.Oracle. Retrieved from [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. PubMed. Retrieved from [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. PubMed. Retrieved from [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012).
  • Wikipedia. (n.d.). 2-Aminothiazole. Wikipedia. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Taylor & Francis. Retrieved from [Link]

  • Chemguide. (n.d.). Solubility and pH of amines. Chemguide. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences.
  • JoVE. (2024, April 4). Video: Extraction: Effects of pH. JoVE. Retrieved from [Link]

  • PubChem. (n.d.). 2-Aminothiazole. PubChem. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Cosolvent. Taylor & Francis Online. Retrieved from [Link]

  • Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceuticals. Retrieved from [Link]

  • Dr.Oracle. (2025, December 23). Co-solvent: Significance and symbolism. Dr.Oracle. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.
  • ResearchGate. (n.d.). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. ResearchGate. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • A2Z Chemical. (n.d.). This compound hydrochloride. A2Z Chemical. Retrieved from [Link]

  • ResearchGate. (2017, July 28). Is there a relationship between solubility of material and its PH level? ResearchGate. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
  • Al-kassas, R., Al-Gohary, O. M. N., & Al-Faadhel, M. M. (2016). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. AAPS PharmSciTech.
  • El-Sayed, W. M., El-Sattar, N. E. A., & Al-Majid, A. M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules.

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Technical Support Center: Purification of 2-(4-Phenyl-1,3-thiazol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-(4-phenyl-1,3-thiazol-2-yl)ethanamine and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this important heterocyclic amine. Here, we provide in-depth, experience-driven troubleshooting advice and detailed protocols to enhance purity, yield, and stability.

I. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step solutions.

Issue 1: Poor Separation and Tailing during Silica Gel Column Chromatography

Question: I'm attempting to purify this compound using standard silica gel column chromatography, but I'm observing significant tailing and poor separation from my impurities. What's causing this and how can I fix it?

Answer:

This is a classic issue when purifying basic compounds like heterocyclic amines on standard silica gel.

Causality: The root cause is the acidic nature of the silica gel's surface, which is covered in silanol groups (Si-OH). The basic amine group of your target compound interacts strongly with these acidic silanols via an acid-base interaction. This strong adsorption leads to:

  • Tailing: The compound doesn't move smoothly down the column, resulting in elongated, "tailing" peaks.

  • Poor Resolution: The strong interaction can cause your product to co-elute with impurities that have similar polarities.

  • Irreversible Adsorption: In some cases, a portion of the product can remain permanently bound to the silica, reducing your overall yield.

Solutions:

  • Mobile Phase Modification (The Quick Fix): The most common and immediate solution is to add a small amount of a basic modifier to your mobile phase. This modifier will compete with your amine for the acidic sites on the silica gel, effectively masking them.

    • Recommended Modifier: Triethylamine (TEA) is a standard choice. Start by adding 0.1-1% TEA to your eluent system (e.g., ethyl acetate/hexane).[1][2]

    • Alternative: If TEA is not suitable for your downstream applications, a dilute solution of ammonia in methanol can be used, though it is more aggressive and can be harder to control.[1]

  • Using an Amine-Functionalized Stationary Phase: For more challenging separations or for routine purification, using an amine-functionalized silica gel is a highly effective, albeit more expensive, solution.[1]

    • Mechanism: The stationary phase is covalently modified with amino groups, which creates a more basic environment and minimizes the unwanted interactions with residual silanols. This often allows for the use of simpler solvent systems like hexane/ethyl acetate without the need for basic additives.[1]

  • Salt Formation and Purification: If your compound is stable to pH changes, you can convert the amine to its hydrochloride salt. The salt will have significantly different solubility and chromatographic properties.

    • Protocol: Dissolve the crude product in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in the same or a miscible solvent. The hydrochloride salt will often precipitate and can be collected by filtration.[3] The purified salt can then be neutralized back to the free base if required.

Issue 2: Presence of Unreacted Starting Materials and Reagents

Question: My post-reaction crude NMR shows the presence of unreacted α-haloketone (e.g., 2-bromoacetophenone) and thiourea. How can I efficiently remove these?

Answer:

Residual starting materials are a common problem, especially if the reaction has not gone to completion. Their removal requires targeting their specific chemical properties.

Solutions:

  • Aqueous Workup: A well-designed aqueous workup can remove a significant portion of these impurities.

    • Thiourea Removal: Thiourea has some water solubility. Washing the organic layer multiple times with water or a brine solution can help reduce its concentration.

    • α-Haloketone Removal: While less water-soluble, some can be removed with repeated aqueous washes.

  • Liquid-Liquid Extraction with pH Adjustment: This is a powerful technique for separating basic compounds from neutral or acidic ones.

    • Protocol:

      • Dissolve your crude product in an organic solvent like ethyl acetate or dichloromethane.

      • Wash the organic layer with a dilute acid solution (e.g., 1M HCl).[4] Your basic amine product will be protonated and move into the aqueous layer.

      • The neutral α-haloketone and any non-basic impurities will remain in the organic layer, which can now be discarded.

      • Basify the aqueous layer with a base like NaOH or NaHCO₃ until the pH is >10.

      • Extract your free-based amine back into a fresh organic layer.

      • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and evaporate the solvent.

    Workflow: Acid-Base Extraction

    G Crude Crude Product in Organic Solvent WashAcid Wash with 1M HCl Crude->WashAcid Separate1 Separate Layers WashAcid->Separate1 Organic1 Organic Layer (Ketone, Neutral Impurities) Separate1->Organic1 Discard Aqueous1 Aqueous Layer (Protonated Amine) Separate1->Aqueous1 Basify Add NaOH to pH > 10 Aqueous1->Basify Extract Extract with Fresh Organic Solvent Basify->Extract Separate2 Separate Layers Extract->Separate2 Aqueous2 Aqueous Layer (Salts) Separate2->Aqueous2 Discard Organic2 Organic Layer (Pure Amine) Separate2->Organic2 Dry Dry & Evaporate Organic2->Dry Final Purified Product Dry->Final

    Caption: Acid-base extraction workflow for amine purification.

Issue 3: Product Degradation or Discoloration Upon Standing

Question: My purified this compound appears pure by NMR initially, but it starts to discolor (turn yellow or brown) after a few days, even when stored in the freezer. What is happening?

Answer:

Amines, particularly primary amines, can be susceptible to oxidation and degradation over time.

Causality:

  • Air Oxidation: The lone pair of electrons on the nitrogen atom can be oxidized by atmospheric oxygen, leading to the formation of colored impurities like imines or N-oxides. This process can be accelerated by light and trace metal catalysts.

  • Instability of the Free Base: The free amine is generally less stable than its corresponding salt form.

Solutions:

  • Storage as a Salt: The most robust solution is to store your compound as a hydrochloride (HCl) or other stable salt.[5] Salts are crystalline solids that are significantly less prone to air oxidation. You can easily convert it back to the free base just before use if necessary.

  • Inert Atmosphere Storage: If you must store it as a free base, take precautions to minimize exposure to air and light.

    • Store the compound in a vial under an inert atmosphere (e.g., argon or nitrogen).

    • Wrap the vial in aluminum foil to protect it from light.

    • Store at low temperatures (-20°C is common).

  • Use of Antioxidants: For long-term storage of bulk quantities in solution, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) can be considered, but this is less common for solid samples.

II. Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose method for purifying 2-aminothiazole derivatives?

A1: For most lab-scale syntheses, a combination of an acidic wash during the workup followed by flash column chromatography on silica gel using a mobile phase containing 0.5-1% triethylamine is a reliable and effective strategy.[1][2][4] Recrystallization from a suitable solvent system (e.g., ethanol/water) can be an excellent final step to achieve high purity if the compound is a solid.[6][7][8]

Q2: How do I monitor the progress of my column chromatography effectively?

A2: Thin-Layer Chromatography (TLC) is indispensable.[6][9] Before running your column, develop a TLC solvent system that gives your desired compound an Rf value between 0.2 and 0.4. Ensure this system also shows good separation between your product and major impurities. Remember to add the same percentage of triethylamine to your TLC solvent as you plan to use in your column eluent for an accurate prediction of behavior.

Q3: My compound is a non-crystalline oil. How can I best purify and store it?

A3: Purifying oils can be challenging. Column chromatography is the primary method. If the oil is still impure, consider converting it to its hydrochloride salt.[3] The salt is often a stable, crystalline solid that can be easily handled and further purified by recrystallization. You can then store the stable salt and liberate the free base on demand.

Q4: What are some common impurities I should look out for besides starting materials?

A4: Depending on the specific synthesis route (e.g., Hantzsch thiazole synthesis), you might encounter by-products.[6] Over-alkylation or side reactions with the solvent can occur. It's crucial to characterize your purified product thoroughly using techniques like ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and identify any minor impurities.[10]

Q5: What are the typical storage conditions for this compound?

A5: As a free base, it should be stored in a tightly sealed container, protected from light, under an inert atmosphere (if possible), and at a low temperature (e.g., refrigerated or frozen).[5] For long-term stability, storing it as the hydrochloride salt at room temperature is often preferred.[5]

III. Key Experimental Protocols

Protocol 1: General Purification by Flash Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel. To do this, dissolve the crude material in a minimal amount of a polar solvent (like methanol or dichloromethane), add silica gel (2-3 times the mass of the crude product), and evaporate the solvent completely to get a dry, free-flowing powder.

  • Column Packing: Wet-pack a column with your chosen eluent (e.g., 90:10:1 Hexane:Ethyl Acetate:Triethylamine).

  • Loading: Carefully add the silica-adsorbed crude product to the top of the packed column.

  • Elution: Run the column, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and will be removed during this step.

Protocol 2: Purification via HCl Salt Formation and Recrystallization
  • Dissolution: Dissolve the crude amine in a minimum amount of a suitable solvent like diethyl ether or ethyl acetate.

  • Precipitation: Slowly add a solution of 2M HCl in diethyl ether dropwise while stirring. A precipitate (the hydrochloride salt) should form.

  • Isolation: Collect the solid by vacuum filtration and wash it with cold diethyl ether to remove any soluble impurities.

  • Recrystallization: Dissolve the salt in a minimal amount of a hot solvent (e.g., ethanol, methanol, or an ethanol/water mixture). Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Final Product: Collect the purified crystals by vacuum filtration and dry them thoroughly.

Data Summary Table: Comparison of Purification Techniques

TechniqueProsConsBest For
Standard Silica Chromatography Inexpensive, readily available.Prone to tailing and low yield for basic amines.Purifying neutral or acidic compounds.
Modified Mobile Phase Chromatography Good resolution, suppresses tailing.Requires addition of volatile amines.Routine purification of basic compounds.[1][2]
Amine-Functionalized Silica Excellent peak shape, no additive needed.More expensive stationary phase.Difficult separations, high-value products.[1]
Acid-Base Extraction Excellent for removing neutral/acidic impurities.Requires product to be stable to pH swings.Initial cleanup of very crude mixtures.[4]
Recrystallization (as salt) Can provide very high purity, scalable.Compound must be a stable, crystalline solid.Final purification step for solid products.[7][8]

IV. References

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?[Link]

  • Deepti, V., et al. (n.d.). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. [Link]

  • Google Patents. (n.d.). EP2682390A1 - 2-aminothiazole derivative, preparation method, and use.

  • Royal Society of Chemistry. (2017, May 3). Synthesis of aminothiazoles: polymer-supported approaches. [Link]

  • Semantic Scholar. (n.d.). Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. [Link]

  • EXCLI Journal. (2025, January 3). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. [Link]

  • ResearchGate. (2025, August 6). Synthesis of 2-aminothiazole derivatives. [Link]

  • Google Patents. (n.d.). AU2004200096A1 - 2-Amino-thiazole derivatives, process for their preparation, and their use as antitumor agents.

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. [Link]

  • Rodrigues, C. A., et al. (2018). 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. Parasites & Vectors, 11(1), 501. [Link]

  • IJSDR. (n.d.). SYNTHESIS, CHARACTERIZATION OF SUBSTITUTED PHENYL ACYL BROMIDE DERIVATIVES AND ITS BIOLOGICAL EVALUATION. [Link]

  • ResearchGate. (2025, August 5). Clean-up procedures for the analysis of heterocyclic aromatic amines (aminoazaarenes) from heat-treated meat samples. [Link]

  • PubMed. (n.d.). An efficient and convenient method for the purification of mutagenic heterocyclic amines in heated meat products. [Link]

  • Chemical Suppliers. (n.d.). This compound. [Link]

  • Semantic Scholar. (n.d.). Synthesis and biological significance of 2-amino-4-phenyl-1,3-thiazole derivatives. [Link]

  • Nanjing Finechem Holding Co.,Limited. (n.d.). 2-Phenyl-1,3-Thiazol-4-Yl Methylamine. [Link]

  • MDPI. (2023, August 11). Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing. [Link]

  • ResearchGate. (n.d.). 2-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide. [Link]

  • Letters in Applied NanoBioScience. (2022, March 14). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. [Link]

  • Rasayan J. Chem. (n.d.). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. [Link]

  • PubMed Central. (n.d.). (E)-3-(1,3-Diphenyl-1H-pyrazol-4-yl)-1-(thiazol-2-yl)prop-2-en-1-one. [Link]

  • National Institutes of Health. (2025, October 24). Syntheses and structures of spontaneously resolved (2S)-2-phenyl-3-(thiazol-2-yl)-2,3,5,6-tetrahydro-4H-1,3-thiazin-4-one and racemic 2-(furan-2-yl). [Link]

  • MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

  • ResearchGate. (2025, October 16). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. [Link]

  • National Institutes of Health. (n.d.). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. [Link]

  • European Medicines Agency. (2024, April 5). ICH Q3C (R9) Guideline on impurities. [Link]

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Technical Support Center: Strategies for Minimizing Off-Target Cytotoxicity of 2-(4-Phenyl-1,3-thiazol-2-yl)ethanamine and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers working with 2-(4-Phenyl-1,3-thiazol-2-yl)ethanamine and related thiazole-containing compounds. This resource is designed to provide practical, field-proven insights into a common challenge: managing and minimizing cytotoxicity in non-target cells. Thiazole derivatives are a promising class of molecules with potential therapeutic applications, including anticancer and anti-inflammatory activities.[1][2] However, their development is often hampered by off-target toxicity.[3][4] This guide offers troubleshooting strategies and detailed protocols to help you improve the selectivity of your compounds and generate robust, interpretable data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when working with thiazole-based compounds.

Q1: What is this compound, and why is off-target cytotoxicity a primary concern?

This compound belongs to a broad class of compounds containing a 2-aminothiazole scaffold. This chemical motif is considered a "privileged structure" in medicinal chemistry because it is found in numerous biologically active agents.[2] The concern with off-target cytotoxicity arises because the very mechanisms that make these compounds effective against target cells (e.g., cancer cells) can also damage healthy, non-target cells, leading to potential toxic side effects in a therapeutic context.[5] Minimizing this off-target effect is critical for improving a compound's therapeutic index—the ratio between its toxic dose and its therapeutic dose.

Q2: What are the known mechanisms by which thiazole derivatives induce cytotoxicity?

Thiazole-containing compounds can induce cell death through various mechanisms, which can contribute to their off-target effects. Key pathways include:

  • Induction of Apoptosis: Many thiazole derivatives trigger programmed cell death by activating caspases and modulating apoptotic proteins like Bax and Bcl-2.[6][7]

  • Tubulin Polymerization Disruption: Some analogs act as microtubule-destabilizing agents, similar to other anticancer drugs, leading to cell cycle arrest and apoptosis.[6][7]

  • Kinase Inhibition: Thiazole rings are common scaffolds for kinase inhibitors. They can interfere with critical signaling pathways such as PI3K/Akt/mTOR, which are involved in cell growth and survival.[6][8]

Understanding the likely mechanism is the first step in designing experiments to mitigate unwanted cytotoxicity.

Q3: How do I select an appropriate "non-target" cell line for my experiments?

The choice of a non-target cell line is crucial for accurately assessing the selectivity of your compound. The goal is to model healthy tissue that might be exposed to the drug in a clinical setting.

  • Standard Practice: Use well-characterized, non-cancerous cell lines. Examples include Vero cells (monkey kidney epithelial cells)[1], L929 (mouse fibroblasts)[1], or human embryonic kidney cells (HEK293).

  • Tissue-Specific Models: If you anticipate a specific organ-related toxicity (e.g., liver toxicity), using primary cells or cell lines from that organ (e.g., primary human hepatocytes) provides more relevant data.

  • Calculating the Selectivity Index (SI): The SI is a quantitative measure of a compound's selectivity. It is calculated as:

    SI = IC₅₀ (non-target cells) / IC₅₀ (target cells) A higher SI value indicates greater selectivity for the target cells and is a key goal in lead optimization.

Q4: What are the principal strategies to reduce the cytotoxicity of my compound in non-target cells?

There are three main pillars for mitigating off-target cytotoxicity, which will be explored in the troubleshooting section:

  • Rational Drug Design & SAR: Systematically modifying the chemical structure of the compound to reduce toxicity while preserving or enhancing efficacy.[3][9]

  • Advanced Formulation & Drug Delivery: Encapsulating the compound in a delivery system (e.g., liposomes, nanoparticles) to control its distribution and limit exposure to healthy tissues.[10][11][12]

  • Assay Optimization & Mechanistic Analysis: Ensuring your experimental methods are robust and correctly identifying the specific type of cytotoxicity to guide further development.

Part 2: In-Depth Troubleshooting Guides

This section provides solutions to specific experimental challenges.

Problem 1: My compound shows high cytotoxicity in both target and non-target cells, resulting in a low Selectivity Index (SI < 10).

This is a common issue indicating that the compound does not sufficiently differentiate between healthy and target cells.

  • Possible Cause A: Inherent Molecular Toxicity The core chemical structure may have intrinsic properties that lead to broad-spectrum cytotoxicity.

    • Solution: Structure-Activity Relationship (SAR) Optimization. This medicinal chemistry approach involves synthesizing and testing analogs to identify which parts of the molecule are responsible for toxicity versus efficacy. For thiazole derivatives, small changes can have large effects.[3][13]

      Table 1: SAR Insights for Modifying Thiazole Derivatives

Molecular PositionModification StrategyRationale & Expected OutcomeSupporting Evidence
Phenyl Ring Add/move electron-withdrawing (e.g., -Cl, -NO₂) or electron-donating (e.g., -CH₃, -OCH₃) groups.Altering the electronic properties can change target binding affinity and metabolic stability. A 4-chloro substitution, for instance, has been shown to decrease anti-tubulin activity in some scaffolds.[7][7][13]
Thiazole Ring Substitute hydrogens or add groups at the C4 or C5 positions.Sequential thiazole moieties have been shown to be critical for the cytotoxic activity of some compounds, suggesting this core is essential for the biological effect.[14][3][14]
Amine Linker Change the length or rigidity of the ethanamine side chain.The linker region influences how the molecule fits into its binding pocket. Adjusting it can fine-tune selectivity.[3]
  • Possible Cause B: Non-Specific Cellular Uptake and Distribution The compound may be highly lipophilic, allowing it to easily cross the membranes of all cells, or it may lack a mechanism for targeted accumulation.

    • Solution: Employ a Nanoparticle or Liposomal Drug Delivery System (DDS). Encapsulating your compound can drastically alter its pharmacokinetic profile and reduce exposure to non-target tissues.[11][12] This is particularly effective for in vivo models.

      • Liposomes: These lipid-based vesicles can carry both hydrophobic and hydrophilic molecules. They reduce toxicity and can be engineered for controlled release.[10][12]

      • Polymeric Nanoparticles/Micelles: These systems can improve solubility and circulation time. In cancer models, they can accumulate preferentially in tumor tissue via the Enhanced Permeability and Retention (EPR) effect.[12][15]

Problem 2: My cytotoxicity assay results are inconsistent, or I suspect compound interference.

Assay artifacts can lead to false-positive or false-negative results, confounding your optimization efforts.

  • Possible Cause: Compound Interference with Assay Chemistry. Many cytotoxicity assays rely on enzymatic reactions that can be disrupted by the test compound itself. The MTT assay, a "gold standard," is particularly susceptible to interference from compounds that have reducing potential, which can lead to a false signal of cell viability.[16]

    • Solution: Use Orthogonal Assays and Validate Your Method. Do not rely on a single assay. Confirm your results using a method with a different detection principle.

      • If you are using a metabolic assay (MTT, XTT, Resazurin): Confirm key findings with a membrane integrity assay like the Lactate Dehydrogenase (LDH) release assay. The LDH assay measures a stable enzyme released from damaged cells into the culture medium and is less prone to chemical interference.[17]

      • If you need a metabolism-independent endpoint: The Sulforhodamine B (SRB) assay, which stains total cellular protein, provides a reliable measure of cell biomass.[16]

Assay_Selection_Workflow Workflow for Selecting a Robust Cytotoxicity Assay start Start: High Cytotoxicity Observed initial_assay Primary Assay Used: Metabolic (e.g., MTT)? start->initial_assay interference_check Check for Compound Interference (Run in cell-free system) initial_assay->interference_check interference_found Interference Detected? interference_check->interference_found switch_assay Switch to Orthogonal Assay: 1. LDH Release (Membrane Integrity) 2. SRB (Total Biomass) interference_found->switch_assay Yes confirm_results Confirm Results with Orthogonal Assay interference_found->confirm_results No switch_assay->confirm_results no_interference No Interference end_point Results Validated confirm_results->end_point

Caption: Decision workflow for validating cytotoxicity assay results.

Problem 3: I can confirm cell death occurs, but I don't know if it's apoptosis or necrosis.

Distinguishing between these two forms of cell death is critical. Apoptosis is a controlled, programmed process, whereas necrosis is an uncontrolled cell death often associated with acute toxicity and inflammation. A compound that induces apoptosis in cancer cells but necrosis in healthy cells is likely to have a poor safety profile.

  • Possible Cause: Undefined Mechanism of Cytotoxicity.

    • Solution: Perform Mechanistic Assays to Differentiate Cell Death Pathways. A tiered approach is most efficient.

      • Initial Screen: Use plate-based assays to get a first look. Run a Caspase-Glo® 3/7 assay (for apoptosis) in parallel with an LDH release assay (for necrosis). A high caspase signal suggests apoptosis, while a high LDH signal points to necrosis.

      • Gold Standard Confirmation: Use flow cytometry with Annexin V and Propidium Iodide (PI) staining. This method allows you to quantify the percentage of cells in different stages: viable, early apoptotic, late apoptotic, and necrotic.[16]

Caption: Logic of cell state differentiation via Annexin V/PI staining.

Part 3: Key Experimental Protocols

These are condensed protocols. Always refer to manufacturer's instructions for specific kits and reagents.

Protocol 1: Determining IC₅₀ and Selectivity Index (SI)
  • Cell Plating: Seed target cells (e.g., MCF-7) and non-target cells (e.g., Vero) in separate 96-well plates at a pre-determined optimal density. Allow cells to adhere for 24 hours.

  • Compound Preparation: Prepare a 2x concentrated serial dilution of your compound in culture medium. A typical range is 0.01 µM to 100 µM.

  • Treatment: Remove the old medium from the cells and add 100 µL of the 2x compound dilutions to the appropriate wells. Include "untreated" and "vehicle control" (e.g., 0.1% DMSO) wells.

  • Incubation: Incubate the plates for a standard duration (e.g., 48 or 72 hours).

  • Viability Assessment: Perform a validated cytotoxicity assay (e.g., LDH or SRB assay).

  • Data Analysis: Normalize the data to the vehicle control wells. Use a non-linear regression (log(inhibitor) vs. response) in software like GraphPad Prism to calculate the IC₅₀ value for each cell line.

  • SI Calculation: Calculate SI = IC₅₀ (non-target) / IC₅₀ (target).

Protocol 2: LDH Release Assay for Cytotoxicity

This protocol is based on commercially available kits (e.g., from Thermo Fisher, Abcam, Promega).

  • Setup Experiment: Plate and treat cells as described in Protocol 1. Include a "Maximum LDH Release" control for each cell line by adding a lysis buffer (provided in the kit) to several wells 45 minutes before the endpoint.

  • Sample Collection: Carefully collect 50 µL of supernatant from each well and transfer to a new 96-well plate.

  • Reagent Preparation: Prepare the LDH reaction mixture according to the kit's protocol.

  • Reaction: Add 50 µL of the reaction mixture to each well containing supernatant.

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.

  • Measurement: Add the stop solution (if required by the kit) and measure the absorbance at 490 nm.

  • Calculation: Calculate the percentage of cytotoxicity using the formula:

    % Cytotoxicity = 100 * (Sample Value - Vehicle Control) / (Max LDH Release - Vehicle Control)

References

  • Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Novel Techniques for Small Molecule-Based Drug Delivery in Cancerous Tissue: A Literature Review. URNCST Journal. [Link]

  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. PubMed. [Link]

  • Drug self-delivery systems: A comprehensive review on small molecule nanodrugs. National Institutes of Health (NIH). [Link]

  • A structure-activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity. National Institutes of Health (NIH). [Link]

  • High-sensitivity cytotoxicity assays for nonadherent cells. PubMed - National Institutes of Health (NIH). [Link]

  • Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study. PubMed Central - National Institutes of Health (NIH). [Link]

  • Some Thiazole Derivatives Combined with Different Heterocycles: Cytotoxicity Evaluation and Apoptosis Inducing Studies. Bentham Science Publishers. [Link]

  • Characteristics of cytotoxicity of thiazole derivatives (5a-d) and... ResearchGate. [Link]

  • Nanoparticles-Based Small Molecule Drugs Delivery. CD Bioparticles. [Link]

  • A review of small molecules and drug delivery applications using gold and iron nanoparticles. PubMed Central - National Institutes of Health (NIH). [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]

  • Evolution from small molecule to nano-drug delivery systems: An emerging approach for cancer therapy of ursolic acid. PubMed Central - National Institutes of Health (NIH). [Link]

  • Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective. National Institutes of Health (NIH). [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. PubMed Central - National Institutes of Health (NIH). [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. [Link]

  • How can off-target effects of drugs be minimised? Patsnap Synapse. [Link]

  • Green Synthesis and Molecular Docking of Thiazolyl-thiazole Derivatives as Potential Cytotoxic Agents. ResearchGate. [Link]

  • Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. PubMed Central - National Institutes of Health (NIH). [Link]

  • Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. Frontiers. [Link]

  • Lead Optimization of Therapeutic Small Molecules: From Drug Target to Clinical Candidate Selection—Strategies and Decision Making. Society of Toxicology. [Link]

  • Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. Semantic Scholar. [Link]

  • 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. National Institutes of Health (NIH). [Link]

  • Synthesis and cytotoxic evaluation of some novel 3-[2-(2-phenyl-thiazol-4-yl)-ethyl]-3H-pyrido[2,3-d]pyrimidin-4-one derivatives. PubMed Central - National Institutes of Health (NIH). [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

  • Synthesis and biological significance of 2-amino-4-phenyl-1,3-thiazole derivatives. ResearchGate. [Link]

  • Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. ACS Publications. [Link]

  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. National Institutes of Health (NIH). [Link]

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Technical Support Center: Optimizing In Vivo Dosage for 2-(4-Phenyl-1,3-thiazol-2-yl)ethanamine and Novel Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a safe and effective in vivo dosage regimen for the novel compound 2-(4-Phenyl-1,3-thiazol-2-yl)ethanamine and other related thiazole-based compounds. Given the limited existing in vivo data for this specific molecule, this guide emphasizes a foundational, systematic approach to de novo dose optimization, grounded in established principles of preclinical pharmacology and toxicology.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers may have when approaching in vivo studies with a novel compound like this compound.

Q1: What is the primary goal of in vivo dosage optimization for a new chemical entity (NCE)?

A1: The primary goal is to identify the therapeutic window , which is the range of doses that produces the desired therapeutic effect without causing unacceptable toxicity.[1] This involves determining three key parameters: the Minimum Effective Dose (MED) , the lowest dose that elicits a statistically significant therapeutic effect; the Maximum Tolerated Dose (MTD) , the highest dose that can be administered without causing unacceptable adverse effects; and the No Observed Adverse Effect Level (NOAEL) , the highest dose at which no adverse effects are observed.

Q2: I have in vitro IC50/EC50 data for this compound. How can I use this to determine a starting dose for my in vivo study?

A2: While there is no universal formula, a common starting point is to aim for initial in vivo plasma concentrations that are comparable to the in vitro effective concentrations. A simplified approach involves a direct conversion, although this does not account for pharmacokinetic (PK) properties like absorption and clearance. A more informed approach involves considering the compound's volume of distribution (Vd) and clearance (CL) if this data is available from preliminary studies.[2] In the absence of PK data, a conservative approach is to start with a low dose, for example, 1/10th to 1/100th of the dose that achieves the in vitro IC50 concentration in the estimated total blood volume of the animal. It is crucial to conduct a thorough literature review for compounds with similar structures to inform your starting dose selection.[3]

Q3: What animal model is most appropriate for initial in vivo studies of a novel thiazole derivative?

A3: The choice of animal model is critical and should be based on factors such as the disease model's relevance to human pathology, the compound's metabolic profile in that species, and practical considerations like size and cost. For initial dose-range finding and pharmacokinetic studies, rodents such as mice or rats are commonly used due to their well-characterized physiology and ease of handling.[4]

Q4: What are the key components of a well-designed dose-range finding study?

A4: A robust dose-range finding (DRF) study should include a vehicle control group and at least 3-5 dose groups with a logarithmic dose escalation (e.g., 2x or 3x increments).[4] Key components include:

  • Clear endpoints: Define both efficacy and toxicity endpoints before the study begins.

  • Sufficient animal numbers: Use enough animals per group to allow for meaningful statistical analysis, while adhering to ethical guidelines.

  • Comprehensive monitoring: Regularly monitor animals for clinical signs of toxicity, changes in body weight, and any behavioral abnormalities.[4]

  • Pharmacokinetic sampling: If possible, collect blood samples at key time points to correlate exposure with efficacy and toxicity.

II. Troubleshooting Guide: Navigating Common In Vivo Dosing Challenges

This section provides a question-and-answer formatted guide to troubleshoot specific issues that may arise during your in vivo experiments.

Q1: I'm observing high mortality or severe toxicity in my lowest dose group. What should I do?

A1: This indicates that your starting dose was too high.

  • Immediate Action: Terminate the current study to prevent further animal suffering and consult with your institution's animal care and use committee.

  • Troubleshooting Steps:

    • Re-evaluate Starting Dose Calculation: Critically review your in vitro to in vivo dose conversion. Was it overly optimistic? Were there any calculation errors?

    • Conduct a Wider, Lower Dose-Range Finding Study: Design a new study with a much lower starting dose (e.g., 10-fold or even 100-fold lower than the problematic dose) and use smaller dose escalation steps.

    • Assess Formulation and Vehicle: Ensure the compound is properly solubilized and that the vehicle itself is not causing toxicity. Run a vehicle-only control group to confirm.

    • Consider Route of Administration: If using an intravenous (IV) route, rapid administration can lead to acute toxicity. Consider a slower infusion or a different route of administration (e.g., subcutaneous or oral) that may have a slower absorption rate.

Q2: My dose-response curve is flat, showing no increase in efficacy with increasing doses. What could be the issue?

A2: A flat dose-response curve can be due to several factors.[5]

  • Troubleshooting Steps:

    • Inadequate Dose Range: You may not be testing a high enough dose to see a maximal effect. If no toxicity is observed, consider a new study with higher dose levels.

    • Target Saturation: It's possible that the biological target is fully engaged even at the lowest dose tested. In this case, you may have already reached the top of the dose-response curve. Consider adding lower dose groups to define the ascending part of the curve.

    • Pharmacokinetic Issues: The compound may have poor absorption or rapid metabolism, preventing it from reaching the target tissue at effective concentrations. A pilot pharmacokinetic study is essential to understand the drug's exposure (AUC) and maximum concentration (Cmax).

    • Inactive Compound or Flawed Assay: Re-confirm the identity and purity of your compound. Also, validate your efficacy assay to ensure it is sensitive enough to detect a response.

Q3: I'm seeing high variability in my data between animals in the same dose group. How can I reduce this?

A3: High variability can obscure real treatment effects.

  • Troubleshooting Steps:

    • Standardize Procedures: Ensure all experimental procedures, including animal handling, dosing technique, and sample collection, are performed consistently for all animals.

    • Homogenize Animal Cohorts: Use animals of the same age, sex, and from the same supplier. Randomize animals into treatment groups to avoid bias.

    • Increase Sample Size: A larger number of animals per group can help to reduce the impact of individual animal variability on the group mean.

    • Refine the Animal Model: The chosen animal model may have inherent variability in the disease progression or response to treatment. Ensure the model is appropriate and well-characterized.

III. Core Protocols for In Vivo Dosage Optimization

This section provides detailed, step-by-step methodologies for key experiments in establishing an optimal in vivo dose for a novel compound.

Protocol 1: Pilot Dose-Range Finding (DRF) Study in Mice

Objective: To determine the Maximum Tolerated Dose (MTD) and to identify a preliminary effective dose range for this compound.

Materials:

  • This compound (or other test compound)

  • Appropriate vehicle for solubilization

  • Healthy, age-matched mice (e.g., C57BL/6), typically 3-5 per group

  • Animal scale, syringes, and appropriate dosing needles (e.g., gavage needles for oral dosing)

  • Animal monitoring sheets

Procedure:

  • Dose Selection:

    • Based on in vitro data and literature on similar compounds, select a starting dose and at least 3-4 higher dose levels (e.g., 1, 3, 10, 30 mg/kg). Include a vehicle control group.

  • Animal Acclimation:

    • Allow animals to acclimate to the housing facility for at least one week before the start of the study.[6]

  • Dosing Solution Preparation:

    • Prepare fresh dosing solutions on the day of administration. Ensure the compound is fully dissolved or uniformly suspended in the vehicle.

  • Animal Dosing:

    • Weigh each animal immediately before dosing to calculate the exact volume to be administered.

    • Administer the compound via the chosen route (e.g., oral gavage, intraperitoneal injection). Administer the vehicle to the control group.

  • Post-Dose Monitoring:

    • Monitor animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose) and then daily for up to 14 days.

    • Record observations such as changes in posture, activity, breathing, and any signs of pain or distress.

    • Measure body weight daily for the first week and then every other day.

  • Data Analysis and MTD Determination:

    • The MTD is typically defined as the highest dose that does not cause mortality or more than a 10-20% loss in body weight, and does not produce other signs of severe toxicity.[1][7]

    • Plot body weight changes and clinical scores against dose to visualize the dose-response relationship for toxicity.

Protocol 2: Pilot Pharmacokinetic (PK) Study in Rats

Objective: To determine the basic pharmacokinetic profile of this compound after a single dose.

Materials:

  • Cannulated rats (if serial blood sampling is desired) or naive rats

  • Test compound and vehicle

  • Dosing and blood collection supplies (syringes, needles, anticoagulant-coated tubes)

  • Centrifuge for plasma separation

  • -80°C freezer for sample storage

Procedure:

  • Dose Selection:

    • Select a dose that is expected to be well-tolerated, based on the results of the DRF study.

  • Animal Dosing:

    • Administer the compound via the intended clinical route (e.g., oral) and an intravenous (IV) route in a separate group of animals to determine bioavailability.

  • Blood Sample Collection:

    • Collect blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).[8] The exact time points will depend on the expected half-life of the compound.

    • For each time point, collect a small volume of blood (e.g., 100-200 µL) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Processing and Storage:

    • Centrifuge the blood samples to separate the plasma.

    • Transfer the plasma to labeled cryovials and store at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of the test compound in the plasma samples using a validated analytical method, such as LC-MS/MS.

  • Data Analysis:

    • Plot the plasma concentration versus time for each route of administration.

    • Calculate key PK parameters such as:

      • Maximum plasma concentration (Cmax)

      • Time to reach Cmax (Tmax)

      • Area under the concentration-time curve (AUC)

      • Half-life (t1/2)

      • Clearance (CL)

      • Volume of distribution (Vd)

      • Bioavailability (F%) for the oral dose.

IV. Visualizations and Data Presentation

Diagrams

Dose_Optimization_Workflow cluster_0 Phase 1: Dose-Range Finding cluster_1 Phase 2: Pharmacokinetic Profiling cluster_2 Phase 3: Efficacy and Therapeutic Window start In Vitro Data (IC50/EC50) & Literature Review calc_start_dose Calculate Starting Dose start->calc_start_dose drf_study Conduct Pilot Dose-Range Finding (DRF) Study calc_start_dose->drf_study determine_mtd Determine MTD and Preliminary Efficacy Range drf_study->determine_mtd pilot_pk Conduct Pilot PK Study (IV and Oral Dosing) determine_mtd->pilot_pk therapeutic_window Establish Therapeutic Window (MTD vs. MED) determine_mtd->therapeutic_window pk_analysis Analyze PK Parameters (AUC, Cmax, t1/2, F%) pilot_pk->pk_analysis efficacy_study Conduct Efficacy Study with Optimized Dose Range pk_analysis->efficacy_study determine_med Determine MED efficacy_study->determine_med determine_med->therapeutic_window

Caption: Workflow for In Vivo Dose Optimization.

Troubleshooting_Tree cluster_high_toxicity High Toxicity/Mortality cluster_no_efficacy No Efficacy/Flat Dose-Response start Unexpected In Vivo Result q1 Was starting dose too high? start->q1 q3 Is dose range high enough? start->q3 a1_yes Redesign DRF with lower doses q1->a1_yes Yes q2 Is the vehicle toxic? q1->q2 No a2_yes Test new vehicle q2->a2_yes Yes a2_no Consider route of administration effects q2->a2_no No a3_yes Consider target saturation or PK issues q3->a3_yes Yes a3_no Test higher doses q3->a3_no No q4 Is exposure sufficient? a3_yes->q4 a4_yes Re-evaluate assay and compound activity q4->a4_yes Yes a4_no Conduct PK study q4->a4_no No

Caption: Decision Tree for Troubleshooting In Vivo Studies.

Data Tables

Table 1: Example Data from a Dose-Range Finding Study

Dose Group (mg/kg)NMean Body Weight Change (%)Clinical Signs of ToxicityMortality
Vehicle5+5.2None0/5
15+4.8None0/5
35+3.5None0/5
105-2.1Mild lethargy in 2/5 animals0/5
305-15.8Moderate lethargy, piloerection in 5/5 animals1/5
1005-25.0Severe lethargy, ataxia in 5/5 animals3/5

Table 2: Example Pilot Pharmacokinetic Parameters

ParameterIntravenous (IV) - 2 mg/kgOral (PO) - 10 mg/kg
Cmax (ng/mL) 1500850
Tmax (hr) 0.081.0
AUC (ng*hr/mL) 32006400
t1/2 (hr) 2.52.8
CL (L/hr/kg) 0.625-
Vd (L/kg) 2.2-
Bioavailability (F%) -40%

V. References

  • Assay Guidance Manual [Internet]. Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. In Vivo Assay Guidelines. 2012 May 1. Available from: [Link]

  • Altasciences. Best Practices for Preclinical Dose Range Finding Studies. Available from: [Link]

  • National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. Available from: [Link]

  • Gustafson D. Using PK Data for Better In Vitro and In Vivo Drug Dosing and Study Design. [Video]. YouTube; 2019 Oct 21. Available from: [Link]

  • Novick S, Zhang T. Strategy for designing in vivo dose-response comparison studies. Pharm Stat. 2025 Jan-Feb;24(1):e2421. Available from: [Link]

  • Yu Y. How to calculate a right dose for in vivo study? [Internet]. ResearchGate; 2016 Feb 29. Available from: [Link]

  • Sketchviz. Guide to Flowcharts in Graphviz. Available from: [Link]

  • i-Hsuan, et al. Murine Pharmacokinetic Studies. J Vis Exp. 2013;(79):50785. Available from: [Link]

  • Postel-Vinay S, et al. Early phase clinical trials to identify optimal dosing and safety. Br J Cancer. 2016;114(9):976-83. Available from: [Link]

  • National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. Available from: [Link]

  • Novick S, et al. Strategy for Designing In Vivo Dose-Response Comparison Studies. Request PDF. Available from: [Link]

  • Pinczakko. Complex GraphViz DOT Sample. GitHub. Available from: [Link]

  • Bretz F, et al. Beyond exposure-response: A tutorial on statistical considerations in dose-ranging studies. J Biopharm Stat. 2005;15(3):435-53. Available from: [Link]

  • DevTools Daily. Real examples of Graphviz. Medium; 2021 Jan 19. Available from: [Link]

  • Liu S, et al. Precision Dose-Finding Design for Phase I Oncology Trials by Integrating Pharmacology Data. arXiv; 2025 Sep 5. Available from: [Link]

  • University of Nebraska Medical Center. Pharmacokinetics Protocol – Rodents. Available from: [Link]

  • U.S. Food and Drug Administration. Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. 2005 Jul. Available from: [Link]

  • Preskorn SH. Flat Dose-Response Curves for Efficacy: What Do They Mean to the Clinician? J Psychiatr Pract. 2000 Nov;6(6):326-332. Available from: [Link]

  • Ritz C. Statistical analysis of dose-response curves. Wiley Analytical Science; 2024 Jul 17. Available from: [Link]

  • Charles River. It's All About the Dose – How to Link In Vitro and In Vivo. 2022 Jan 11. Available from: [Link]

  • GraphPad. How Do I Perform a Dose-Response Experiment? FAQ 2188. Available from: [Link]

  • Graphviz. DOT. 2024 Jul 28. Available from: [Link]

  • IONTOX. Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. Available from: [Link]

  • NC3Rs. Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. Available from: [Link]

  • ResearchGate. Dose-response analysis. Available from: [Link]

  • Aied, A., et al. Correlation between In-vitro and In-vivo Studies based on Pharmacokinetic Considerations. J App Pharm. 2020;12(2):232. Available from: [Link]

  • Friends of Cancer Research. Interpreting Data from Dose-Finding Studies in Early Phase Oncology Trials to Determine the Optimal Dose. 2023. Available from: [Link]

  • U.S. Food and Drug Administration. V B. Metabolism and Pharmacokinetic Studies. Available from: [Link]

  • Project ACRN. Drawings Using Graphviz. 2024 Nov 5. Available from: [Link]

  • Chem Help ASAP. generation of dose-response curves. [Video]. YouTube; 2023 Aug 25. Available from: [Link]

  • Singh K, et al. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats. Antimicrob Agents Chemother. 2003;47(3):1043-8. Available from: [Link]

Sources

troubleshooting inconsistent results in 2-(4-Phenyl-1,3-thiazol-2-yl)ethanamine assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for assays involving 2-(4-Phenyl-1,3-thiazol-2-yl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common challenges encountered when working with this compound. Inconsistent results can stem from a variety of factors, from initial sample preparation to the intricacies of the analytical or biological assay. This resource provides in-depth, cause-and-effect explanations and validated protocols to help you achieve reliable and reproducible data.

Part 1: Troubleshooting Guides by Assay Type

This section is organized by common experimental techniques, addressing the specific symptoms of inconsistency you might be observing.

Chromatographic Assays (HPLC/LC-MS)

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are fundamental for quantifying and identifying this compound. However, issues like shifting retention times, poor peak shape, and inconsistent signal intensity are common.

Shifts in when your compound elutes from the column are a primary source of analytical variability.

Potential CauseScientific ExplanationRecommended Action
Mobile Phase Instability The pH of the mobile phase is critical for ionizable compounds like this ethanamine. Small changes in pH can alter the compound's protonation state, directly affecting its interaction with the stationary phase and thus its retention time. Over time, mobile phases [1][2]can also evaporate, concentrating non-volatile components and shifting the gradient.Protocol: Prepare f[3]resh mobile phase daily. Use high-purity, LC-MS grade solvents and additives. Ensure the mobile phase i[4]s adequately buffered if the compound's pKa is near the mobile phase pH. Keep solvent bottles capp[1]ed to prevent evaporation.
Column Temperature [3]Fluctuation Retention is a thermodynamic process sensitive to temperature. An unstable column temperature will lead directly to retention time drift.Action: Always use [3]a thermostatically controlled column compartment. Ensure the set temperature is stable before starting a run sequence.
Inconsistent Pumpin[4]g/Mixing If you are running a gradient, problems with the pump's proportioning valve can lead to inaccurate mobile phase composition being delivered to the column. This is a frequent, yet o[5]ften overlooked, source of RT variability.Troubleshooting: To[5] diagnose, premix the mobile phase at a specific composition (e.g., 70:30 A:B) and run it in isocratic mode from a single solvent line. If RT precision improves, the issue lies with the pump's mixing performance.
Column Degradation[5]Over time, the stationary phase can degrade or become contaminated with sample matrix components, altering its chromatographic properties.Action: Use a guard[2][6] column to protect the analytical column. Implement a regular colum[4]n flushing and regeneration protocol as recommended by the manufacturer. If performance does not improve, replace the column.

The following diagram outlines a step-by-step decision process for troubleshooting retention time variability.

G start Inconsistent Retention Time Observed check_mobile_phase Prepare Fresh Mobile Phase & Rerun Standard start->check_mobile_phase is_rt_stable1 Is RT Stable Now? check_mobile_phase->is_rt_stable1 check_temp Verify Column Oven Temperature Stability is_rt_stable1->check_temp No problem_solved Problem Solved is_rt_stable1->problem_solved Yes check_pump Test Pump: Run Premixed Isocratic Mobile Phase check_temp->check_pump is_rt_stable2 Is RT Stable Now? check_pump->is_rt_stable2 check_column Flush/Regenerate or Replace Column is_rt_stable2->check_column No system_issue System Issue Likely (Pump, Seals, Mixer) is_rt_stable2->system_issue Yes column_issue Column Issue Likely check_column->column_issue

Caption: Troubleshooting Decision Tree for HPLC Retention Time Variability.

Potential CauseScientific ExplanationRecommended Action
Solvent Mismatch Injecting the sample in a solvent significantly stronger than the mobile phase causes the peak to spread out and distort before it reaches the column head. This is a very common cause of peak distortion.Protocol: Whenever possible, dissolve and inject the sample in the initial mobile phase. If a stronger solvent must be used for solubility, minimize the injection volume.
Column Overload [4] Injecting too much analyte mass can saturate the stationary phase, leading to peak tailing as the excess molecules travel through the column unbound.Action: Reduce the [2]sample concentration by performing a serial dilution and re-injecting.
Secondary Interactions The amine group in the compound can interact with residual acidic silanols on the silica-based column packing, causing peak tailing.Action: Use a mobile phase with a low concentration of a competing base, such as triethylamine (TEA), or switch to a column with end-capping or a different stationary phase chemistry designed for basic compounds.
Void in Column A physical void or channel at the column inlet will cause the sample band to split, resulting in a split or shouldered peak.Action: This is often irreversible. Replace the column. Using an in-line filter can help prevent this.
Cell-Based Assays

In cell-based assays, inconsistent results often manifest as high variability between replicate wells or poor correlation between dose and response.

Potential CauseScientific ExplanationRecommended Action
Compound Precipitation Phenylthiazole compounds can have poor aqueous solubility. When a DMSO stock solutio[7][8]n is diluted into aqueous cell culture media, the compound can precipitate, leading to inconsistent concentrations across the plate.Protocol: Check the kinetic solubility of your compound in the final assay buffer. Visually inspect the dilu[9]ted compound solution for cloudiness. Reduce the final DMSO concentration to <0.5% and ensure rapid mixing upon dilution. Sonication can aid dissol[10]ution.
Uneven Cell Seeding[11] If cells are not evenly distributed in the microplate wells, the starting point for the assay is inconsistent, which will be reflected in the final readout.Action: Ensure a si[12]ngle-cell suspension before plating. Mix the cell suspension gently but thoroughly between plating groups of wells. Avoid letting the cell suspension sit for long periods, which can cause settling.
Edge Effects Wells on the perimeter of a microplate are more prone to evaporation and temperature fluctuations, leading to different cell growth and compound activity compared to interior wells.Action: Avoid using the outer rows and columns of the plate for experimental samples. Fill these perimeter wells with sterile media or buffer to create a humidity barrier.
Cell Passage Number Cell lines can change their characteristics over time in culture. High-passage cells may ex[13]hibit altered morphology, growth rates, and responsiveness to stimuli, increasing variability.Best Practice: Use [13]cells with a consistent and low passage number for all experiments. Establish a cell bank of low-passage cells to ensure a consistent starting population.
Potential CauseScientific ExplanationRecommended Action
Compound Instability The compound may be unstable in the cell culture media (e.g., due to pH or enzymatic degradation). Phenylthiazole derivatives have shown variable stability in biological matrices like plasma.Protocol: Test the [14]compound's stability by incubating it in the assay media for the duration of the experiment. At various time points, quench the reaction and analyze the remaining compound concentration by HPLC or LC-MS.
Non-Specific Binding The compound may adsorb to the plastic of the microplate or bind non-specifically to proteins in the serum, reducing the free concentration available to interact with the target cells.Action: Consider using low-binding plates. Evaluate the effect of serum concentration in your media. You may need to perform the assay in serum-free or reduced-serum conditions, if compatible with your cells.
Incorrect Assay Timing The time point chosen for analysis may not be optimal for observing the desired biological effect (e.g., measuring a downstream signaling event too early or too late).Action: Perform a t[12]ime-course experiment to determine the optimal incubation time for your compound and specific cellular endpoint.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best solvent to prepare a stock solution of this compound? A1: Based on the properties of related phenylthiazole structures, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions. It is advisable to prepar[8][9][15]e a concentrated stock (e.g., 10-20 mM) in anhydrous DMSO.

Q2: How should I store[11] the compound and its stock solutions? A2: The solid hydrochloride salt form is typically stable at room temperature. However, for long-term st[16]ability, store it at -20°C, desiccated. Once dissolved in DMSO, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.

Q3: My compound powder[10] is not visible in the vial. Is it empty? A3: For small quantities (e.g., <10 mg), the compound can form a thin film on the vial walls and may not be easily visible. Before opening, centrifug[10]e the vial to ensure all powder is collected at the bottom. Add your solvent directly to this vial to dissolve the compound.

Q4: I'm seeing a high [10]background signal in my fluorescence-based cell assay. What could be the cause? A4: High background can be caused by several factors. First, the cell culture medium itself, particularly if it contains phenol red, can have high autofluorescence. It is highly recommended [17]to use phenol red-free media for fluorescence assays. Second, cellular componen[17]ts like NADH can autofluoresce, especially in the green range. If possible, use red-shifted fluorescent dyes to minimize this interference. Finally, the compound its[17]elf may be fluorescent, which should be checked by running a control plate with the compound in media but without cells.

Q5: What are the key considerations for using this compound in an LC-MS assay? A5: For LC-MS, it is crucial to use volatile mobile phase additives to avoid contaminating the mass spectrometer source. Formic acid (0.1%) is a c[18]ommon choice for positive ion mode ESI, as it aids in the protonation of the amine group. Always use LC-MS grade so[19]lvents and additives. Be aware of potential mat[4]rix effects from your sample, where co-eluting compounds can suppress or enhance the ionization of your analyte, leading to inconsistent quantification.

References

Sources

stability of 2-(4-Phenyl-1,3-thiazol-2-yl)ethanamine in different solvents and pH

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(4-Phenyl-1,3-thiazol-2-yl)ethanamine

A Guide to Solvent and pH Stability for Researchers

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability of this compound. As specific stability data for this molecule is not extensively published, this guide synthesizes information from foundational chemical principles, studies on analogous structures, and established pharmaceutical stress testing methodologies to empower you to design robust experiments and interpret your results accurately.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and stability of this compound.

Q1: What are the primary structural components of this molecule that influence its stability?

A1: The stability profile of this compound is primarily dictated by two key functional groups:

  • The 1,3-Thiazole Ring: This heterocyclic aromatic ring is a common pharmacophore.[1] While generally stable, thiazole rings can be susceptible to cleavage under certain conditions, particularly at alkaline pH.[2] The presence of aryl substituents can also make the ring prone to photo-degradation.[3]

  • The Primary Ethanamine Side Chain: Primary amines are nucleophilic and basic, making them susceptible to oxidation. The stability of amines can be significantly influenced by the choice of solvent, with organic solvents sometimes increasing the rate of thermal degradation compared to aqueous solutions.[4][5]

Q2: What are the recommended general storage conditions for this compound?

A2: Based on data for structurally similar compounds, this compound solid should be stored in a cool, dry, and dark place.[6] It is crucial to keep it in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), to protect it from air and moisture, which could promote oxidation or hydrolysis.[6] Store it separately from strong oxidizing agents, acids, and bases.

Q3: What solvents are recommended for preparing stock solutions?

A3: A related compound, (2-Phenyl-1,3-Thiazol-4-Yl)Methylamine, is reported to be poorly soluble in water but soluble in organic solvents like ethanol and dichloromethane.[6] For initial stock solutions, Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are commonly used for thiazole derivatives.[7][8] However, for long-term storage, even in these solvents, degradation can occur. It is best practice to prepare fresh solutions for your experiments or, if storage is necessary, to store single-use aliquots at -20°C or -80°C under an inert atmosphere.

Q4: How is pH expected to affect the stability of this compound in aqueous media?

A4: The compound's stability in aqueous solutions is expected to be highly pH-dependent. The thiazole moiety is generally more stable in acidic conditions. Thiamine, which contains a thiazole ring, is known to be unstable in neutral to alkaline solutions.[2] Therefore, for aqueous buffers, it is advisable to start with a slightly acidic pH (e.g., pH 4-6) and to evaluate stability over the time course of your experiment. Alkaline conditions (pH > 8) may lead to hydrolytic cleavage of the thiazole ring.

Troubleshooting Guide: Experimental Challenges

This section provides solutions to specific issues you might encounter during your experiments.

Problem 1: My compound's purity decreases when dissolved in my aqueous assay buffer (pH 7.4).

  • Likely Cause: pH-mediated hydrolysis. The thiazole ring is likely undergoing slow degradation at neutral or slightly alkaline pH.

  • Troubleshooting Steps:

    • Confirm Instability: Prepare the compound in your buffer and analyze its purity by HPLC at several time points (e.g., 0, 2, 4, 8, and 24 hours). This will establish a degradation rate.

    • Optimize pH: If degradation is confirmed, prepare a series of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0). Evaluate the compound's stability in each to find a range where it is sufficiently stable for the duration of your experiment.

    • Minimize Exposure Time: If the assay requires a specific pH where the compound is unstable, design the experiment to minimize the incubation time. Prepare the compound solution immediately before use.

Problem 2: I observe new peaks in my chromatogram after my samples sit in the autosampler for several hours.

  • Likely Cause: This could be due to oxidation of the ethanamine side chain or photo-degradation of the aryl-substituted thiazole ring.[3]

  • Troubleshooting Steps:

    • Control for Light: Use amber or light-blocking autosampler vials to protect the sample from light. Compare the chromatograms of samples stored in clear vs. amber vials to diagnose photo-degradation.

    • Control for Oxygen: Ensure your solvents are degassed. If possible, purge the sample vials with an inert gas (argon or nitrogen) before sealing. The presence of dissolved oxygen can accelerate oxidative degradation.

    • Lower Temperature: If your autosampler has temperature control, set it to a lower temperature (e.g., 4°C) to slow the rate of degradation.

Problem 3: My stock solution in DMSO has developed a yellow or brown tint over time.

  • Likely Cause: Oxidation. The amine functional group is a primary suspect for oxidative degradation, which often produces colored byproducts.

  • Troubleshooting Steps:

    • Prepare Fresh: The most reliable solution is to use only freshly prepared stock solutions.

    • Inert Storage: If you must store solutions, dispense single-use aliquots into vials, purge thoroughly with argon or nitrogen, seal tightly, and store at -80°C.

    • Minimize Freeze-Thaw Cycles: Avoid repeatedly freezing and thawing a stock solution, as this re-introduces atmospheric oxygen with each cycle.

Experimental Protocols & Methodologies

As a self-validating system, it is crucial to perform your own stability assessment under your specific experimental conditions. The following protocol outlines a standard forced degradation (stress testing) study.

Protocol: Forced Degradation Study for this compound

This study is designed to identify potential degradation pathways and develop a stability-indicating analytical method.[9] The goal is to achieve 5-20% degradation of the active substance.[10]

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of 1 mg/mL.

2. Stress Conditions (Perform each in parallel):

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C.

    • Withdraw aliquots at 2, 4, 8, and 24 hours.

    • Before analysis, neutralize the aliquot with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C.

    • Withdraw aliquots at 2, 4, 8, and 24 hours.

    • Before analysis, neutralize the aliquot with an equivalent amount of 0.1 M HCl.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature.

    • Withdraw aliquots at 2, 4, 8, and 24 hours.

  • Thermal Degradation:

    • Keep 1 mL of the stock solution in a sealed vial in an oven at 70°C.

    • Withdraw aliquots at 24, 48, and 72 hours.

  • Photolytic Degradation (as per ICH Q1B guidelines):

    • Expose 1 mL of the stock solution in a photostable, transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze both samples after exposure.

3. Sample Analysis:

  • Dilute all stressed and control samples to a suitable concentration for analysis.

  • Analyze by a suitable chromatographic method (e.g., Reverse-Phase HPLC with UV detection). The mobile phase should be optimized to separate the parent compound from all degradation products. A gradient method is often required. A suitable starting point could be a C18 column with a mobile phase of water (with 0.1% formic acid) and acetonitrile.

4. Data Interpretation:

  • Calculate the percentage of degradation in each condition.

  • Examine the chromatograms for the appearance of new peaks (degradants).

  • The peak purity of the parent compound should be assessed using a photodiode array (PDA) detector to ensure the method is stability-indicating.

Data Summary Table

The results from a forced degradation study can be summarized as follows for clear comparison.

Stress ConditionReagent/ParameterIncubationExpected DegradationPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl60°C, up to 24hLow to ModerateThiazole ring protonation, potential for slow hydrolysis
Base Hydrolysis 0.1 M NaOH60°C, up to 24hModerate to HighThiazole ring opening/cleavage[2]
Oxidation 3% H₂O₂Room Temp, up to 24hModerate to HighOxidation of the amine group, potential N-oxide formation
Thermal Stress 70°CUp to 72hLow to ModerateGeneral decomposition, dependent on solvent choice[11]
Photolytic Stress ICH Q1B LightRoom TempModeratePhoto-oxygenation of the thiazole ring[3]

Visualization of Workflows and Pathways

Forced Degradation Experimental Workflow

G cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis & Interpretation Stock Prepare 1 mg/mL Stock Solution Control Prepare Control (Unstressed Sample) Stock->Control Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Oxidation Oxidation (3% H2O2, RT) Stock->Oxidation Thermal Thermal (70°C) Stock->Thermal Photo Photolytic (ICH Q1B) Stock->Photo HPLC HPLC Analysis (Stability-Indicating Method) Control->HPLC Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Calculate % Degradation Identify Degradants HPLC->Data Report Summarize Findings Assess Stability Profile Data->Report

Caption: Workflow for conducting a forced degradation study.

Potential Degradation Pathways

G cluster_pathways Degradation Stressors cluster_products Potential Degradation Products Parent This compound (Parent Compound) Hydrolysis_Prod Thiazole Ring-Opened Products Parent->Hydrolysis_Prod Hydrolysis Oxidation_Prod N-Oxide or other Oxidized Amine Products Parent->Oxidation_Prod Oxidation Photo_Prod Endoperoxide Intermediates, Rearranged Amides Parent->Photo_Prod Photo-oxygenation Base_Stress Alkaline pH (OH⁻) Base_Stress->Hydrolysis_Prod Ox_Stress Oxidizing Agent (H₂O₂) Ox_Stress->Oxidation_Prod Light_Stress Light (hν) + O₂ Light_Stress->Photo_Prod

Caption: Potential degradation pathways for the target compound.

References

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  • Nanjing Finechem Holding Co.,Limited. (2-Phenyl-1,3-Thiazol-4-Yl)Methylamine.
  • Vevelstad, S. J., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. Available from: [Link]

  • de Almeida, L. G. V., et al. (2018). 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. Annals of Clinical Microbiology and Antimicrobials. Available from: [Link]

  • Mickevičius, V., et al. (2012). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules. Available from: [Link]

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  • Ayati, A., et al. (2019). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. Available from: [Link]

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  • Kamkhede, D. B., et al. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. Available from: [Link]

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  • Høisæter, K. K., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research. Available from: [Link]

  • Høisæter, K. K., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. SINTEF. Available from: [Link]

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  • Pathan, M. A., et al. (2020). Thiazole Ring—A Biologically Active Scaffold. Molecules. Available from: [Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available from: [Link]

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  • Wikipedia. Thiamine. Available from: [Link]

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  • Jia, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

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  • Høisæter, K. K., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. ACS Publications. Available from: [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]

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Sources

refining experimental protocols for 2-(4-Phenyl-1,3-thiazol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(4-Phenyl-1,3-thiazol-2-yl)ethanamine

Welcome to the technical support center for the synthesis and handling of this compound. This guide is designed for researchers, chemists, and drug development professionals, providing in-depth, field-proven insights into refining experimental protocols. We will move beyond simple step-by-step instructions to explore the causality behind experimental choices, ensuring a robust and reproducible workflow.

Overview of the Synthetic Pathway

The most common and reliable synthetic route to this compound is a two-step process. First, the 4-phenylthiazole core is constructed via the Hantzsch thiazole synthesis to create a key intermediate, 2-(4-Phenyl-1,3-thiazol-2-yl)acetonitrile. This intermediate is then reduced to the target primary amine. Understanding the nuances of each step is critical for success.

G cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Nitrile Reduction SM1 2-Bromoacetophenone Int Intermediate: 2-(4-Phenyl-1,3-thiazol-2-yl)acetonitrile SM1->Int Reaction SM2 2-Cyanoethanethioamide SM2->Int FP Final Product: This compound Int->FP Reduction ReducingAgent Reducing Agent (e.g., LiAlH₄, H₂/Catalyst) ReducingAgent->Int G Start Low Yield or Byproducts in Nitrile Reduction CheckAgent Which reducing agent was used? Start->CheckAgent LiAlH4 LiAlH₄ CheckAgent->LiAlH4 H2 H₂/Catalyst CheckAgent->H2 CheckConditions Were conditions strictly anhydrous? Sol_Anhydrous Solution: Dry solvents/glassware. Use fresh LiAlH₄. CheckConditions->Sol_Anhydrous No Sol_Reconsider Troubleshooting: Consider alternative reducing agent (e.g., BH₃). CheckConditions->Sol_Reconsider Yes CheckAmmonia Was ammonia added to the reaction? Sol_Ammonia Solution: Add NH₃ (or NH₄OH) to suppress secondary amine formation. CheckAmmonia->Sol_Ammonia No CheckAmmonia->Sol_Reconsider Yes LiAlH4->CheckConditions H2->CheckAmmonia

Validation & Comparative

A Comparative Guide to 2-(4-Phenyl-1,3-thiazol-2-yl)ethanamine and Its Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiazole Scaffold - A Privileged Motif in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile scaffold in the design of novel therapeutic agents. Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1][2] The 2-aminothiazole moiety, in particular, is a privileged structure found in numerous biologically active compounds and approved drugs, such as the kinase inhibitor Dasatinib.[3] This guide provides an in-depth comparative analysis of 2-(4-Phenyl-1,3-thiazol-2-yl)ethanamine and its structurally related derivatives, offering insights into their structure-activity relationships (SAR) and performance in various biological assays. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this important class of compounds.

Core Compound Profile: this compound

This compound serves as a foundational structure for exploring the therapeutic potential of 2-aminoethyl-4-phenylthiazoles. Its synthesis is typically achieved through the Hantzsch thiazole synthesis, a robust and versatile method for constructing the thiazole ring.

Synthesis Overview: The Hantzsch Thiazole Synthesis

The classical Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide. For this compound and its analogs, this generally involves the reaction of a substituted 2-bromoacetophenone with a suitable thiourea derivative.

Diagram 1: General Hantzsch Thiazole Synthesis Workflow

Hantzsch_Synthesis alpha_haloketone α-Haloketone (e.g., 2-Bromoacetophenone) intermediate Thiazolium Intermediate alpha_haloketone->intermediate Condensation thiourea Thiourea Derivative thiourea->intermediate thiazole 2-Aminothiazole Derivative intermediate->thiazole Cyclization & Dehydration SAR_Trypanosoma cluster_scaffold Core Scaffold cluster_modifications Modifications cluster_activity Activity Scaffold This compound Adamantyl_3 3-Adamantyl on Phenyl Ring Scaffold->Adamantyl_3 Adamantyl_4 4-Adamantyl on Phenyl Ring Scaffold->Adamantyl_4 Fluorine Fluorine on Phenyl Ring Scaffold->Fluorine High_Activity Higher Potency (IC50 = 0.42 µM) Adamantyl_3->High_Activity Moderate_Activity Moderate Potency (IC50 = 0.80 µM) Adamantyl_4->Moderate_Activity Fluorine->High_Activity

Caption: SAR for antitrypanosomal activity of 2-aminoethyl-4-phenylthiazoles.

Antileishmanial Activity

Leishmaniasis is another neglected tropical disease for which new treatments are urgently needed. A study on 4-phenyl-1,3-thiazol-2-amines as antileishmanial agents provides valuable SAR insights. While the core structure in this study is a 2-aminothiazole rather than a 2-aminoethylthiazole, the findings regarding substitutions on the phenyl ring are highly relevant. [4][5]

Compound ID Substitution on Phenyl Ring IC50 (µM) against L. amazonensis Selectivity Index (SI)
3 4-Chloro 46.63 26.11
4 4-Bromo 53.12 4.80

| 6 | 4-Trifluoromethyl | 20.78 | 5.69 |

Table 2: Antileishmanial Activity of 4-Phenyl-1,3-thiazol-2-amine Derivatives. [4] The results indicate that electron-withdrawing groups at the 4-position of the phenyl ring are favorable for antileishmanial activity, with the trifluoromethyl group in compound 6 conferring the highest potency. [4]The high selectivity index of compound 3 suggests a favorable therapeutic window. [4]

Antimycobacterial Activity

The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of new antitubercular agents. Structure-activity relationship studies on 2-aminothiazoles have identified promising candidates. While not direct analogs of this compound, these studies highlight the importance of the substituents on the 2-amino group and the 4-position of the thiazole ring. For instance, a 2-pyridyl moiety at the C-4 position and N-2 benzoyl groups on the aminothiazole have been shown to significantly enhance antitubercular activity. [6][7]This suggests that modifications at these positions in the this compound scaffold could be a fruitful area for future research.

Experimental Protocols: A Guide to In Vitro Evaluation

To facilitate the comparative evaluation of this compound derivatives, this section provides standardized protocols for key in vitro assays.

Protocol 1: In Vitro Antitrypanosomal Activity Assay

This protocol is adapted from methodologies used to assess the efficacy of compounds against Trypanosoma brucei. [8] Objective: To determine the 50% inhibitory concentration (IC50) of test compounds against the bloodstream form of T. brucei.

Materials:

  • T. brucei bloodstream form culture

  • HMI-9 medium supplemented with 10% fetal bovine serum

  • 96-well microtiter plates

  • Resazurin-based viability dye (e.g., AlamarBlue)

  • Test compounds dissolved in DMSO

  • Positive control (e.g., suramin)

  • Microplate reader (fluorescence)

Procedure:

  • Culture T. brucei bloodstream forms in HMI-9 medium at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the test compounds in HMI-9 medium in a 96-well plate. The final DMSO concentration should not exceed 0.5%.

  • Add T. brucei parasites to each well at a final density of 2 x 10^4 cells/mL.

  • Include wells with parasites only (negative control) and parasites with the positive control.

  • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • Add the resazurin-based viability dye to each well and incubate for an additional 24 hours.

  • Measure the fluorescence at an excitation wavelength of 530 nm and an emission wavelength of 590 nm using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Diagram 3: Workflow for In Vitro Antitrypanosomal Assay

Antitrypanosomal_Assay start Start culture Culture T. brucei start->culture prepare_plate Prepare 96-well plate with compound dilutions culture->prepare_plate add_parasites Add parasites to wells prepare_plate->add_parasites incubate_48h Incubate for 48h add_parasites->incubate_48h add_dye Add viability dye incubate_48h->add_dye incubate_24h Incubate for 24h add_dye->incubate_24h read_plate Read fluorescence incubate_24h->read_plate analyze_data Analyze data and calculate IC50 read_plate->analyze_data end End analyze_data->end

Caption: Step-by-step workflow for the in vitro antitrypanosomal assay.

Conclusion: Future Directions and Therapeutic Potential

This compound and its derivatives represent a promising class of compounds with a wide range of potential therapeutic applications. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to the core scaffold can lead to significant changes in biological activity and selectivity. The favorable antitrypanosomal and antileishmanial activities of certain derivatives underscore the potential of this chemical space in addressing neglected tropical diseases.

Future research should focus on a more systematic exploration of the chemical space around the this compound core. This includes:

  • Diversification of the phenyl ring substituents: Exploring a wider range of electron-donating and electron-withdrawing groups to fine-tune activity and pharmacokinetic properties.

  • Modification of the ethylamine side chain: Investigating the impact of chain length, branching, and incorporation of other functional groups on target engagement.

  • Exploration of different substituents at the C4 and C5 positions of the thiazole ring: Building upon the insights from antitubercular studies to potentially discover novel activities.

By leveraging the foundational knowledge presented in this guide and employing rational drug design principles, the scientific community can continue to unlock the therapeutic potential of this compound and its derivatives.

References

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A Comparative Guide to the Biological Target Validation of 2-(4-Phenyl-1,3-thiazol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic hinges on a critical, often arduous, process: target identification and validation. This guide provides an in-depth, technical comparison of modern methodologies for elucidating and confirming the biological target of a novel compound, using 2-(4-Phenyl-1,3-thiazol-2-yl)ethanamine as a case study. While the 2-aminothiazole scaffold is present in numerous biologically active compounds, the specific molecular target of this compound is not yet definitively established in publicly available literature, making it an excellent candidate for this exploratory and validation workflow.

This document is structured to provide not just procedural steps, but the underlying scientific rationale, enabling you to make informed decisions in your own target validation campaigns. We will navigate from initial hypothesis generation using affinity-based methods to definitive validation through genetic and biophysical approaches.

Part 1: The Crucial First Step - Target Identification

Before a target can be validated, it must first be identified. For a novel compound like this compound, an unbiased approach is often the most fruitful. Affinity-based methods are a cornerstone of this discovery phase, leveraging the physical interaction between the small molecule and its protein target.[1]

Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

This powerful technique allows for the "fishing" of target proteins from a complex biological mixture, such as a cell lysate.[2] The core principle involves immobilizing the small molecule (the "bait") onto a solid support and then identifying the proteins that specifically bind to it.

AC_MS_Workflow cluster_prep Probe Synthesis & Immobilization cluster_binding Binding & Elution cluster_analysis Analysis synthesis Synthesize Linker-Modified This compound immobilization Covalently Couple to Affinity Resin (e.g., NHS-activated) synthesis->immobilization incubation Incubate Lysate with Immobilized Compound immobilization->incubation lysate Prepare Cell/Tissue Lysate lysate->incubation wash Wash to Remove Non-specific Binders incubation->wash elution Elute Bound Proteins (e.g., pH change, competitor) wash->elution sds_page SDS-PAGE Separation elution->sds_page ms In-gel Digestion & LC-MS/MS sds_page->ms bioinformatics Database Search & Protein Identification ms->bioinformatics

Caption: Workflow for Affinity Chromatography-Mass Spectrometry.

  • Probe Synthesis: Synthesize an analog of this compound with a linker arm suitable for immobilization (e.g., an amine or carboxylic acid).

  • Immobilization: Covalently couple the linker-modified compound to a pre-activated resin (e.g., NHS-activated sepharose beads).[3]

  • Lysate Preparation: Prepare a native protein lysate from a relevant cell line or tissue.

  • Binding: Incubate the cell lysate with the compound-coupled resin to allow for the binding of target proteins.[4]

  • Washing: Perform a series of stringent washes with buffers of increasing salt concentration or mild detergents to remove non-specifically bound proteins.[4]

  • Elution: Elute the specifically bound proteins by changing the buffer conditions (e.g., altering pH or ionic strength) or by adding an excess of the free compound to compete for binding.[4]

  • Analysis: Separate the eluted proteins by SDS-PAGE, excise unique protein bands, and identify them using mass spectrometry.[5]

Part 2: Orthogonal Validation - Confirming the Interaction

Once a list of putative targets is generated from the initial screen, it is imperative to validate these interactions using orthogonal methods. This multi-pronged approach builds confidence that the identified protein is a true biological target.[6][7]

Method 1: Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is a powerful biophysical method that assesses target engagement in a cellular environment.[8] It is based on the principle that the binding of a ligand (our small molecule) to its target protein increases the protein's thermal stability.[9][10] When cells are heated, proteins denature and aggregate. A ligand-bound protein will be more resistant to this heat-induced aggregation and remain soluble at higher temperatures.[11]

CETSA_Workflow cluster_treatment Cell Treatment & Heating cluster_lysis Lysis & Separation cluster_detection Detection & Analysis cells Culture Cells treat Treat with Compound or Vehicle (DMSO) cells->treat heat Heat Aliquots to a Range of Temperatures treat->heat lyse Lyse Cells heat->lyse centrifuge Centrifuge to Pellet Aggregated Proteins lyse->centrifuge supernatant Collect Soluble Fraction (Supernatant) centrifuge->supernatant quantify Quantify Soluble Target Protein (e.g., Western Blot, ELISA) supernatant->quantify plot Plot % Soluble Protein vs. Temperature quantify->plot shift Determine Thermal Shift (ΔTm) plot->shift

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

  • Cell Culture and Treatment: Grow the selected cell line to confluency. Treat the cells with this compound or a vehicle control (e.g., DMSO) for a predetermined time.

  • Heating: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling.

  • Lysis: Lyse the cells (e.g., through freeze-thaw cycles or detergents).

  • Separation: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Quantification: Carefully collect the supernatant (soluble fraction) and quantify the amount of the putative target protein using a specific antibody via Western blot or ELISA.

  • Data Analysis: Plot the percentage of soluble protein against temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.

Comparison of Target Identification and Validation Methods
MethodPrincipleProsCons
Affinity Chromatography-MS Physical separation based on binding affinity.Unbiased; identifies novel targets; provides a list of potential interactors.Requires chemical modification of the compound; risk of false positives from non-specific binding.
Cellular Thermal Shift Assay (CETSA) Ligand binding increases protein thermal stability.In-cell/in-situ target engagement; no compound modification needed; can be adapted for high-throughput screening.[9]Requires a specific antibody for detection; not suitable for all proteins (e.g., some membrane proteins).
Genetic Knockdown (siRNA/shRNA) Reduces target protein expression, which should abolish the compound's effect.Directly links target to phenotype; relatively quick and accessible.[12]Incomplete knockdown can lead to ambiguous results; potential for off-target effects.[13][14]
Genetic Knockout (CRISPR/Cas9) Complete ablation of the target gene.[15][16]Provides definitive evidence of target necessity; avoids issues of incomplete knockdown.[17]More time-consuming to generate knockout cell lines; can be lethal if the target is essential for cell survival.[13]

Part 3: Definitive Proof - Genetic Approaches

While biophysical methods like CETSA confirm a direct interaction, genetic approaches are the gold standard for validating that this interaction is responsible for the compound's observed biological effect.[18][19]

Method 2: siRNA-mediated Knockdown

Principle: Small interfering RNA (siRNA) can be used to temporarily reduce the expression of the target protein.[20] If this compound acts through the putative target, then reducing the amount of this target should diminish or abolish the compound's phenotypic effect.[13]

  • siRNA Transfection: Transfect the chosen cell line with siRNA molecules specifically designed to target the mRNA of the putative target protein. A non-targeting (scrambled) siRNA should be used as a negative control.[14]

  • Knockdown Confirmation: After 48-72 hours, harvest a portion of the cells and confirm the reduction in target protein levels via Western blot or qPCR.

  • Phenotypic Assay: Treat the remaining siRNA-transfected cells (both target-specific and scrambled control) with this compound.

  • Data Analysis: Measure the relevant phenotypic outcome (e.g., cell viability, reporter gene activity). A significant reduction in the compound's effect in the target-knockdown cells compared to the control cells validates the target's role in the compound's mechanism of action.

Method 3: CRISPR/Cas9-mediated Knockout

Principle: For the most definitive validation, the CRISPR/Cas9 system can be used to create a cell line in which the gene encoding the target protein is permanently knocked out.[17][] The absence of the target protein should render the cells insensitive to the compound.[15]

CRISPR_Workflow sgRNA_design Design & Synthesize guide RNA (sgRNA) Targeting the Gene of Interest transfection Transfect Cells with Cas9 Nuclease and sgRNA sgRNA_design->transfection selection Select & Isolate Single Cell Clones with Successful Edits transfection->selection validation Validate Gene Knockout (Sequencing, Western Blot) selection->validation phenotypic_assay Treat Wild-Type and Knockout Cells with the Compound and Assess Phenotype validation->phenotypic_assay comparison Compare Compound Efficacy phenotypic_assay->comparison

Caption: Workflow for CRISPR/Cas9-mediated Target Validation.

Conclusion

The validation of a biological target for a novel small molecule like this compound is a systematic, multi-faceted process. It begins with broad, unbiased screening methods such as affinity chromatography to generate initial hypotheses. These hypotheses must then be rigorously tested through orthogonal, in-cell biophysical assays like CETSA to confirm direct target engagement. Finally, genetic methods such as siRNA knockdown or CRISPR/Cas9 knockout provide the ultimate proof by directly linking the target protein to the compound's biological activity. By employing a logical progression of these complementary techniques, researchers can build a robust and compelling case for the mechanism of action of their compound, a critical milestone in the path of drug discovery.

References

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A Comparative Analysis of Phenyl-Thiazole Derivatives and Standard-of-Care Drugs in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of oncology drug discovery, the quest for novel therapeutic agents with improved efficacy and reduced toxicity remains a paramount objective. Heterocyclic compounds, particularly those containing the thiazole scaffold, have emerged as a promising class of molecules due to their diverse biological activities, including potent anticancer properties.[1][2][3] This guide provides a comparative analysis of emerging phenyl-thiazole derivatives against established standard-of-care drugs in various preclinical cancer models. While direct head-to-head clinical data is not yet available for many of these novel compounds, this guide will synthesize the existing in vitro and in vivo evidence to offer a valuable perspective for researchers and drug development professionals.

Introduction to Thiazole-Containing Compounds in Oncology

The thiazole ring is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs and natural products with therapeutic applications.[3] Its unique chemical properties allow for diverse substitutions, enabling the fine-tuning of pharmacological activity. In the context of cancer, thiazole derivatives have been shown to exert their effects through various mechanisms, including the inhibition of protein kinases, disruption of microtubule dynamics, and induction of apoptosis.[4] This guide will delve into specific examples of phenyl-thiazole derivatives that have demonstrated significant cytotoxic activity in preclinical studies and compare their performance with current therapeutic mainstays.

Breast Cancer Models: A Comparative Look

Breast cancer remains a significant global health challenge, with a continuous need for more effective treatment options, especially for resistant and metastatic disease.[5][6] Standard-of-care for breast cancer often involves a combination of chemotherapy, hormone therapy, and targeted therapy, depending on the tumor subtype.[5][7][8][9]

Phenyl-Thiazole Derivatives in Breast Cancer Cell Lines

Several studies have highlighted the potential of phenyl-thiazole derivatives against breast cancer cell lines. For instance, a series of novel pyridopyrimidinone-thiazole hybrids were synthesized and evaluated for their in vitro cytotoxic activities against the MCF-7 (estrogen receptor-positive) and HeLa (cervical cancer, often used in broader cancer screening) cell lines.[10] The results indicated that compounds with phenyl and 4-chlorophenyl substituents exhibited the highest cytotoxic activity.[10] Specifically, a compound designated as K5 , featuring a 4-chlorophenyl substituent, demonstrated the highest potency against both cell lines.[10]

Another study on 1,3,4-thiadiazole derivatives, a related class of compounds, showed that many of the tested compounds exhibited moderate-to-high anticancer activity against the MCF-7 human breast carcinoma cell line.[11]

Standard-of-Care Drugs in Breast Cancer

The standard-of-care for breast cancer is multifaceted. For hormone receptor-positive breast cancer, drugs like Tamoxifen (an antiestrogen) and aromatase inhibitors such as Anastrozole are commonly used.[6] In the realm of chemotherapy, anthracyclines like Doxorubicin and taxanes such as Paclitaxel are frequently employed.[5] For HER2-positive breast cancer, targeted therapies like Trastuzumab (Herceptin) have revolutionized treatment.[9]

Comparative Analysis

To provide a clear comparison, let's examine the reported in vitro cytotoxicity (IC50 values) of a representative phenyl-thiazole derivative against a standard chemotherapeutic agent.

Compound/DrugCancer Cell LineIC50 (µM)Reference
Compound K5 (4-chlorophenyl derivative)MCF-7119[10]
Compound K5 (4-chlorophenyl derivative)HeLa15[10]
Doxorubicin MCF-7~0.75[11]

From this data, it is evident that while the phenyl-thiazole derivative K5 shows activity, particularly against HeLa cells, its potency in the MCF-7 breast cancer cell line is significantly lower than that of the standard chemotherapeutic drug, Doxorubicin.[10][11] This highlights the ongoing need for further optimization of these novel compounds to enhance their cytotoxic efficacy.

Lung Cancer Models: Exploring New Therapeutic Avenues

Lung cancer is a leading cause of cancer-related mortality worldwide, with non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC) being the two main types.[12][13] Treatment regimens typically involve chemotherapy, radiation therapy, targeted therapy, and immunotherapy.[12][14][15][16]

Phenyl-Thiazole Derivatives in Lung Cancer Cell Lines

Recent research has identified promising phenyl-thiazole derivatives with potent antiproliferative activity in lung cancer models. A study focused on 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives revealed that certain oxime and carbohydrazide derivatives exhibited low micromolar activity, significantly greater than the standard chemotherapeutic agent, Cisplatin .[3]

Notably, compounds designated as 21 and 22 (oxime derivatives) demonstrated potent antiproliferative activity against H69 SCLC cells and anthracycline-resistant H69AR cells.[3] These compounds also effectively induced cell death in A549 (NSCLC) agarose-based 3D spheroids, suggesting their potential for overcoming drug resistance and activity in more complex tumor models.[3]

Standard-of-Care Drugs in Lung Cancer

The treatment of lung cancer is highly dependent on the subtype and stage. For NSCLC, platinum-based chemotherapy regimens, often including Cisplatin or Carboplatin in combination with another drug like Pemetrexed or a taxane, are standard.[12][15] For SCLC, a combination of Etoposide and a platinum agent is the typical first-line treatment.[13] In recent years, immunotherapy with checkpoint inhibitors like Pembrolizumab (Keytruda) has become a crucial part of treatment for many lung cancer patients.[14]

Comparative Analysis

The following table summarizes the in vitro cytotoxicity of the promising phenyl-thiazole derivatives against a standard-of-care chemotherapeutic agent in a lung cancer cell line.

Compound/DrugCancer Cell LineIC50 (µM)Reference
Compound 21 (oxime derivative)A5495.42[3]
Compound 22 (oxime derivative)A5492.47[3]
Cisplatin A54911.71[3]

This comparison clearly indicates that the phenyl-thiazole derivatives 21 and 22 exhibit superior in vitro potency against the A549 lung adenocarcinoma cell line compared to the widely used chemotherapeutic drug, Cisplatin.[3] This suggests that these novel compounds warrant further investigation and development as potential new treatments for lung cancer.

Colon Cancer Models: Addressing Unmet Needs

Colorectal cancer (CRC) is the third most common cancer worldwide.[17] Standard treatment for advanced CRC typically involves chemotherapy combinations and targeted therapies.[17][18][19][20][21]

Phenyl-Thiazole and Related Derivatives in Colon Cancer Cell Lines

While specific data on "2-(4-Phenyl-1,3-thiazol-2-yl)ethanamine" in colon cancer models is scarce in the provided results, studies on related thiadiazole derivatives have shown activity. For example, a spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide derivative (Compound 1) showed moderate anticancer activity against the colon HT29 cell line.[22]

Standard-of-Care Drugs in Colon Cancer

The backbone of chemotherapy for colorectal cancer often includes 5-Fluorouracil (5-FU) , frequently in combination with Leucovorin , Oxaliplatin (as in the FOLFOX regimen), or Irinotecan (as in the FOLFIRI regimen).[17][21] Targeted therapies, such as Bevacizumab (Avastin) , which targets VEGF, and EGFR inhibitors like Cetuximab (Erbitux) , are also integral to the treatment of advanced CRC.[18][20]

Comparative Analysis

The table below presents the in vitro cytotoxicity of a thiadiazole derivative in comparison to a standard chemotherapeutic agent in a colon cancer cell line.

Compound/DrugCancer Cell LineIC50 (µM)Reference
Compound 1 (spiro-thiadiazole derivative)HT2924.3[22]
Doxorubicin HT2913.50[22]

In this case, the investigated thiadiazole derivative demonstrated lower potency than Doxorubicin against the HT29 colon cancer cell line.[22] It is important to note that Doxorubicin is not a first-line treatment for colon cancer, but it is a common benchmark for in vitro cytotoxicity studies. This highlights that while these novel compounds show promise, further structural modifications are likely necessary to achieve clinically relevant efficacy in colon cancer.

Mechanistic Insights and Future Directions

The precise mechanisms of action for many of these novel phenyl-thiazole derivatives are still under investigation. However, some studies suggest that they may act as inhibitors of key signaling proteins involved in cancer cell proliferation and survival. For instance, some phenylthiazolyl-7-azaindoles have been shown to exhibit high affinity for Cyclin-Dependent Kinase 1 (CDK1), a crucial regulator of the cell cycle.[4] In silico studies have also proposed that certain thiazole derivatives can interact with human SIRT2 and EGFR.[3]

The following diagram illustrates a potential mechanism of action for a thiazole derivative targeting a key signaling pathway in cancer.

Signaling_Pathway_Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor EGFR EGFR Growth_Factor->EGFR Binds Signaling_Cascade Downstream Signaling Cascade (e.g., RAS/RAF/MEK/ERK) EGFR->Signaling_Cascade Activates Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Activates Thiazole_Derivative Phenyl-Thiazole Derivative Thiazole_Derivative->EGFR Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Promotes

Caption: Proposed mechanism of action for a phenyl-thiazole derivative inhibiting EGFR signaling.

Experimental Protocols

The evaluation of novel anticancer compounds relies on robust and reproducible experimental methodologies. The following is a generalized protocol for a key in vitro assay used in the cited studies.

In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow Diagram:

MTT_Assay_Workflow A 1. Seed cancer cells in a 96-well plate and allow to adhere overnight. B 2. Treat cells with varying concentrations of the test compound and a vehicle control. A->B C 3. Incubate for a specified period (e.g., 48-72 hours). B->C D 4. Add MTT solution to each well and incubate for 2-4 hours. C->D E 5. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO). D->E F 6. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. E->F G 7. Calculate cell viability and determine the IC50 value. F->G

Caption: A typical workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells are harvested from culture and seeded into 96-well microtiter plates at a predetermined density (e.g., 5,000-10,000 cells/well). The plates are then incubated overnight in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., a phenyl-thiazole derivative) or the standard-of-care drug. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a defined period, typically 48 to 72 hours, to allow the compound to exert its cytotoxic or cytostatic effects.

  • MTT Addition: After the incubation period, a sterile MTT solution is added to each well, and the plates are incubated for an additional 2 to 4 hours. During this time, viable cells with active metabolism convert the yellow MTT into purple formazan crystals.

  • Solubilization: The medium is carefully removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting a dose-response curve.

Conclusion

The exploration of phenyl-thiazole derivatives as potential anticancer agents is a vibrant and promising area of research. While still in the early stages of development, several compounds have demonstrated significant in vitro activity, in some cases surpassing that of established standard-of-care drugs in specific cancer cell lines. The superior potency of certain oxime derivatives in lung cancer models is particularly noteworthy.[3]

However, it is crucial to acknowledge that in vitro cytotoxicity is just the first step. Further preclinical studies are necessary to evaluate the in vivo efficacy, pharmacokinetic properties, and toxicity profiles of these promising compounds. The ultimate goal is to identify and develop novel phenyl-thiazole-based therapies that can offer improved outcomes for cancer patients, potentially by overcoming drug resistance or providing better-tolerated treatment options. The continued investigation of this versatile chemical scaffold holds great promise for the future of oncology drug discovery.

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A Comparative Guide to the Structure-Activity Relationship of 2-(4-Phenyl-1,3-thiazol-2-yl)ethanamine Analogs as Dopamine D2 Receptor Ligands

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-(4-phenyl-1,3-thiazol-2-yl)ethanamine analogs, a class of compounds with potential applications in neuroscience, particularly as ligands for dopamine receptors. This document synthesizes findings from related chemical scaffolds to extrapolate a predictive SAR profile, offers a comparative perspective against established dopamine receptor modulators, and provides detailed experimental protocols for their evaluation.

Introduction: The Promise of the Thiazole Scaffold in CNS Drug Discovery

The thiazole ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs and biologically active compounds.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a versatile building block for designing ligands targeting a wide array of biological targets, including enzymes and G-protein coupled receptors (GPCRs). In the context of central nervous system (CNS) disorders, thiazole derivatives have been explored for their potential as antipsychotic, anticonvulsant, and neuroprotective agents.[1][3] The this compound core combines the thiazole motif with a phenylethylamine backbone, a classic pharmacophore for dopamine receptor ligands, suggesting a potential for potent and selective interaction with dopamine D2 and D3 receptors.[4] Understanding the SAR of this class of compounds is crucial for optimizing their affinity, selectivity, and pharmacokinetic properties.

Deciphering the Structure-Activity Relationship (SAR)

While a comprehensive SAR study on a complete series of this compound analogs is not extensively documented in a single source, we can infer a robust SAR model by examining related structures, particularly benzothiazole-based and other heterocyclic bioisosteres targeting dopamine receptors.[4][5] The core scaffold can be dissected into three key regions for modification: the phenyl ring (A) , the ethanamine side chain (B) , and the terminal amino group (C) .

SAR_regions A Region A (Phenyl Ring) B Region B (Ethanamine Side Chain) C Region C (Terminal Amino Group) Core This compound Core Core->A Modifications here affect potency and selectivity Core->B Length and rigidity are critical Core->C Substitution pattern influences D2/D3 selectivity

Caption: Key regions for SAR exploration in this compound analogs.

Region A: The Phenyl Ring - Tuning Potency and Selectivity

Modifications on the 4-phenyl substituent of the thiazole ring are expected to significantly impact the binding affinity and selectivity for D2-like receptors.

  • Substitution Pattern: Electron-withdrawing or electron-donating groups on the phenyl ring can modulate the electronic character of the thiazole system and influence interactions with the receptor binding pocket. For related phenylthiazole inhibitors of other enzymes, it has been shown that a methyl group at the para position can be beneficial for potency.[6]

  • Bioisosteric Replacement: Replacing the phenyl ring with other aromatic or heteroaromatic systems is a common strategy in medicinal chemistry to improve properties such as solubility, metabolic stability, and patentability.[7] For instance, replacing a phenyl ring with a thiophene or pyridine could alter the compound's interaction with the receptor and its overall pharmacokinetic profile.[8]

Region B: The Ethanamine Side Chain - A Critical Linker

The two-carbon ethylamine linker is a classic feature of many biogenic amines and their receptor ligands.

  • Length and Conformation: The length of this linker is often critical for optimal receptor engagement. Shortening or lengthening the chain by one carbon atom can lead to a significant loss of affinity. The conformational flexibility of this chain allows the terminal amino group to adopt the correct orientation within the binding site.

Region C: The Terminal Amino Group - Dictating D2 versus D3 Selectivity

The nature of the substituents on the terminal amino group is a key determinant of affinity and selectivity between D2 and D3 dopamine receptors.

  • N-Alkylation: In many classes of dopamine receptor ligands, increasing the size of the N-alkyl substituents can enhance D2 receptor affinity.[9][10] For example, substitution with ethyl, n-propyl, or phenylethyl groups on the nitrogen atom has been shown to increase D2 affinity and selectivity in related phenylethylamine scaffolds.[9]

  • Incorporation into a Ring: Incorporating the nitrogen atom into a cyclic structure, such as a piperazine or piperidine ring, is a common strategy in the design of CNS drugs. This can constrain the conformation of the side chain and introduce new points of interaction with the receptor. For instance, many atypical antipsychotics feature a terminal piperazine ring.

Comparative Analysis with Standard Antipsychotics

To contextualize the potential of this compound analogs, it is useful to compare their projected properties with those of well-established typical and atypical antipsychotic drugs.

Compound/Class Primary Target(s) Known Advantages Common Disadvantages
Typical Antipsychotics (e.g., Haloperidol) High-affinity D2 receptor antagonistsEffective against positive symptoms of schizophrenia.High incidence of extrapyramidal side effects (EPS) and tardive dyskinesia (TD).
Atypical Antipsychotics (e.g., Clozapine, Risperidone) D2 and 5-HT2A receptor antagonistsLower risk of EPS and TD, efficacy against negative symptoms.[11]Metabolic side effects (weight gain, diabetes), agranulocytosis (clozapine).[12]
This compound Analogs (Projected) Potentially selective D2/D3 receptor ligandsPotential for high potency and improved side effect profile through fine-tuning of D2/D3 selectivity. The thiazole scaffold may offer favorable ADME properties.SAR is not fully elucidated; potential for off-target effects remains to be explored.

Experimental Protocols

General Synthesis of this compound Analogs

A general synthetic route to this class of compounds can be adapted from established methods for thiazole synthesis, such as the Hantzsch thiazole synthesis.

G1 cluster_0 Step 1: Thiazole Ring Formation cluster_1 Step 2: Functionalization of the 2-position cluster_2 Step 3: Introduction of the Ethanamine Side Chain cluster_3 Step 4: N-Alkylation (Optional) A Substituted Phenacyl Bromide C 2-Methyl-4-(substituted-phenyl)-1,3-thiazole A->C B Thioacetamide B->C D Bromination (e.g., NBS) C->D E 2-(Bromomethyl)-4-(substituted-phenyl)-1,3-thiazole D->E F Reaction with KCN E->F G 2-(4-(Substituted-phenyl)-1,3-thiazol-2-yl)acetonitrile F->G H Reduction (e.g., LiAlH4) G->H I 2-(4-(Substituted-phenyl)-1,3-thiazol-2-yl)ethanamine H->I J Reaction with Alkyl Halide I->J K N-Substituted Analogs J->K

Caption: General synthetic workflow for this compound analogs.

Step-by-Step Methodology:

  • Thiazole Ring Formation: A substituted phenacyl bromide is reacted with thioacetamide in a suitable solvent like ethanol under reflux to yield the 2-methyl-4-phenyl-1,3-thiazole core.

  • Functionalization of the 2-position: The methyl group at the 2-position of the thiazole is brominated using a reagent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.

  • Introduction of the Ethanamine Side Chain: The resulting 2-(bromomethyl)thiazole is then reacted with potassium cyanide to form the corresponding acetonitrile derivative. Subsequent reduction of the nitrile, for example with lithium aluminum hydride (LiAlH4) in an ethereal solvent, affords the primary amine, this compound.

  • N-Alkylation (Optional): The primary amine can be further functionalized by reacting with various alkyl halides in the presence of a base to generate a library of N-substituted analogs.

Dopamine D2 Receptor Binding Assay

This protocol outlines a standard radioligand binding assay to determine the affinity of the synthesized analogs for the dopamine D2 receptor.

Materials:

  • HEK293 cells stably expressing the human dopamine D2 receptor.

  • [³H]-Spiperone (a high-affinity D2 antagonist radioligand).

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Non-specific binding determinator: Haloperidol (10 µM).

  • Synthesized test compounds.

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

  • 96-well plates.

  • Filtration apparatus with glass fiber filters.

G2 cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Separation and Counting cluster_3 Data Analysis A Prepare cell membrane homogenates C Incubate membranes, [³H]-Spiperone, and test compound/buffer/haloperidol A->C B Prepare serial dilutions of test compounds B->C D Incubate at room temperature for 60 minutes C->D E Rapidly filter through glass fiber filters D->E F Wash filters with ice-cold assay buffer E->F G Place filters in scintillation vials with cocktail F->G H Count radioactivity using a liquid scintillation counter G->H I Calculate specific binding J Generate competition curves I->J K Determine Ki values using Cheng-Prusoff equation J->K

Caption: Workflow for a dopamine D2 receptor radioligand binding assay.

Procedure:

  • Membrane Preparation: Harvest HEK293-D2 cells and homogenize in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer to a final protein concentration of 100-200 µg/mL.

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Total binding wells: Cell membrane homogenate, [³H]-Spiperone (final concentration ~0.2 nM), and assay buffer.

    • Non-specific binding wells: Cell membrane homogenate, [³H]-Spiperone, and haloperidol (final concentration 10 µM).

    • Test compound wells: Cell membrane homogenate, [³H]-Spiperone, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for 60 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. The IC₅₀ (the concentration of the compound that inhibits 50% of specific binding) is determined from this curve. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel dopamine D2 receptor ligands. Based on the SAR of related compounds, modifications to the phenyl ring and the terminal amino group are likely to yield analogs with a range of affinities and selectivities. The provided synthetic and screening protocols offer a robust framework for the systematic exploration of this chemical space. Future work should focus on synthesizing a focused library of these analogs and evaluating them in a panel of in vitro and in vivo assays to fully characterize their pharmacological profile and therapeutic potential.

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comparative analysis of 2-(4-Phenyl-1,3-thiazol-2-yl)ethanamine's efficacy and toxicity

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of the Efficacy and Toxicity of the 4-Phenyl-1,3-thiazol-2-amine Scaffold

As a foundational framework in medicinal chemistry, the 2-aminothiazole nucleus is integral to a wide array of compounds exhibiting diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This guide provides a comparative analysis of the efficacy and toxicity profile of derivatives of 2-amino-4-phenylthiazole, a representative scaffold of this class. While specific public data for 2-(4-Phenyl-1,3-thiazol-2-yl)ethanamine is limited, a comprehensive examination of the closely related 4-phenyl-1,3-thiazol-2-amines offers critical insights into the structure-activity and structure-toxicity relationships that govern this chemical family.

This analysis synthesizes data from a key study that evaluated a series of eight 4-phenyl-1,3-thiazol-2-amines for their potential as antileishmanial agents, providing a robust dataset for direct comparison of efficacy against Leishmania amazonensis and toxicity against various mammalian cell lines.[1][3][4]

Comparative Efficacy: Antileishmanial Activity

The therapeutic potential of the 4-phenyl-1,3-thiazol-2-amine scaffold was evaluated against the promastigote forms of Leishmania amazonensis, the causative agent of cutaneous leishmaniasis.[1][4] The in vitro efficacy of eight derivatives, distinguished by substitutions on the 4-phenyl ring, was quantified by determining their half-maximal inhibitory concentration (IC50). The results are benchmarked against standard-of-care drugs, Pentamidine and Amphotericin B.

Out of the eight analogs tested, four demonstrated notable activity against L. amazonensis promastigotes, with IC50 values ranging from approximately 20 to 60 μM.[1] Compound 6 , featuring a tert-butyl group at the R4 position of the phenyl ring, emerged as the most potent derivative in the series, with an IC50 of 20.78 μM.[1][3] This potency is comparable to that of the standard drug Amphotericin B (IC50: 16.23 μM) under the same assay conditions, although no compound in the series surpassed the efficacy of Pentamidine (IC50: 10.76 μM).[1]

Table 1: Comparative In Vitro Efficacy against L. amazonensis

Compound Phenyl Ring Substituent (R) IC50 (μM) against L. amazonensis Promastigotes[1]
3 4-CH2CH3 46.63
4 3,4-Cl 53.12
5 4-CF3 Not specified, similar to 4
6 4-C(CH3)3 20.78
Pentamidine Standard Drug 10.76

| Amphotericin B | Standard Drug | 16.23 |

This data suggests that lipophilicity and steric bulk on the phenyl ring may play a significant role in the antileishmanial activity of this scaffold.

Comparative Toxicity and Therapeutic Window

A critical aspect of drug development is assessing a compound's toxicity to host cells to determine its therapeutic window. The cytotoxicity of the 4-phenyl-1,3-thiazol-2-amine series was evaluated against three distinct mammalian cell lines: monkey kidney epithelial cells (Vero), murine fibroblasts (L929), and human monocytic cells (THP-1).[1][3] The key metric derived from this analysis is the Selectivity Index (SI), calculated as the ratio of host cell cytotoxicity (IC50 or CC50) to parasiticidal efficacy (IC50). A higher SI value indicates greater selectivity for the pathogen over host cells.

While Compound 6 was the most potent, it did not possess the most favorable therapeutic window. Compound 3 (R = 4-CH2CH3), despite its more moderate efficacy (IC50: 46.63 μM), exhibited the highest selectivity, with an SI of 26.11 when measured against Vero cells.[1][3][4] This highlights a common challenge in drug discovery: the most potent compound is not always the most viable candidate due to toxicity concerns.

Table 2: Comparative Cytotoxicity and Selectivity Index (SI)

Compound IC50 (μM) vs. L. amazonensis[1] IC50 (μM) vs. Vero Cells[1] Selectivity Index (SI) vs. Vero Cells[1][3]
3 46.63 >1220 26.11
4 53.12 255 4.80

| 6 | 20.78 | 118.2 | 5.69 |

The data underscores that Compound 3 , with its ethyl substituent, achieves a superior balance of moderate efficacy and low toxicity, making it a more promising starting point for further optimization.

Experimental Methodologies & Workflows

To ensure scientific integrity and reproducibility, the protocols used to generate the comparative data are detailed below. These methods are standard for the initial screening of potential antiprotozoal agents.

Experimental Workflow

The overall process from compound synthesis to lead identification follows a logical progression of screening and analysis.

G cluster_0 Synthesis & Preparation cluster_1 Biological Screening cluster_2 Data Analysis & Evaluation synth Hantzsch Thiazole Synthesis purify Crystallization & Purity Analysis (GC-MS) synth->purify stock Stock Solution Preparation (DMSO) purify->stock anti_assay Antileishmanial Assay (L. amazonensis) stock->anti_assay Test Compounds cyto_assay Cytotoxicity Assay (Vero, L929, THP-1 cells) stock->cyto_assay Test Compounds ic50 IC50 Determination (Efficacy) anti_assay->ic50 cc50 IC50 Determination (Toxicity) cyto_assay->cc50 si_calc Selectivity Index (SI) Calculation ic50->si_calc cc50->si_calc lead_id Lead Candidate Identification si_calc->lead_id

Caption: High-level workflow from synthesis to lead identification.

Protocol 1: Antileishmanial Assay against L. amazonensis Promastigotes

This protocol details the in vitro screening method to determine the efficacy of the compounds.[1]

  • Culturing Parasites: Leishmania amazonensis promastigotes are grown in 199 media supplemented with 10% (v/v) fetal bovine serum and 1% penicillin/streptomycin.

  • Plate Preparation: 1x10^6 promastigotes/mL are seeded into 96-well plates.

  • Compound Addition: The synthesized 4-phenyl-2-aminothiazoles are added to the wells at concentrations ranging from 3.2 to 142 μM. Compounds are first dissolved in DMSO and then diluted in the media to achieve a final DMSO concentration of 1%.

  • Incubation: Plates are incubated at 25 °C for 48 hours.

  • Viability Assessment: PrestoBlue® viability reagent (10 μL) is added to each well, and the plates are incubated for an additional 2 hours.

  • Data Acquisition: The fluorescence or absorbance is read using a plate reader to determine the percentage of viable parasites relative to a DMSO control.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve using appropriate statistical software.

Protocol 2: Mammalian Cell Cytotoxicity Assay

This protocol is used to assess the toxicity of the compounds against host cell models.[1]

  • Cell Culture: Vero, L929, or THP-1 cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum.

  • Plate Seeding: Cells are seeded into 96-well plates at a density of approximately 1x10^5 cells/mL and allowed to adhere overnight.

  • Compound Exposure: The test compounds are added to the cells at various concentrations, similar to the antileishmanial assay.

  • Incubation: Plates are incubated for 48 hours in a humidified incubator at 37 °C with 5% CO2.

  • Viability Measurement: Cell viability is determined using the MTT assay. MTT reagent is added to each well, and after incubation (approx. 3 hours), the resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is determined from the dose-response curve, representing the concentration at which 50% of the cells are non-viable.

Structure-Activity Relationship (SAR) Insights

The comparative data provides preliminary insights into the relationship between the chemical structure of the derivatives and their biological activity.

SAR scaffold Core Scaffold 4-Phenyl-1,3-thiazol-2-amine comp6 Compound 6 R = 4-C(CH3)3 Efficacy (IC50) = 20.78 μM SI = 5.69 scaffold->comp6 comp3 Compound 3 R = 4-CH2CH3 Efficacy (IC50) = 46.63 μM SI = 26.11 scaffold->comp3 comp4 Compound 4 R = 3,4-Cl Efficacy (IC50) = 53.12 μM SI = 4.80 scaffold->comp4 substituent_node Substituent at R-position of Phenyl Ring substituent_node->scaffold analysis analysis comp6:p->analysis Highest Potency comp3:t->analysis Highest Selectivity comp4:t->analysis Lowest Selectivity

Caption: Structure-Activity Relationship (SAR) summary for key derivatives.

  • High Lipophilicity/Bulk (Compound 6): The bulky, lipophilic tert-butyl group confers the highest potency, suggesting that interaction with a hydrophobic pocket in the biological target is beneficial for activity.

  • Moderate Lipophilicity (Compound 3): The ethyl group provides a balance that results in lower potency but significantly reduced toxicity, leading to the best overall selectivity.

  • Electron-Withdrawing Groups (Compound 4): The dichloro-substituents result in moderate potency but also higher toxicity, yielding a poor selectivity index.

Discussion and Future Perspectives

This comparative analysis demonstrates that the 4-phenyl-1,3-thiazol-2-amine scaffold is a promising starting point for the development of new therapeutic agents, particularly for neglected diseases like leishmaniasis.[1][3][4] The data clearly illustrates the critical trade-off between efficacy and toxicity. While Compound 6 is the most potent inhibitor of L. amazonensis, its relatively low selectivity index makes it a less attractive candidate for further development compared to Compound 3 , which exhibits a much safer therapeutic window.[1]

Future research should focus on several key areas:

  • Mechanism of Action: The parent study suggests that S-methyl-5-thioadenosine phosphorylase could be a potential macromolecular target for these compounds.[1][3] Elucidating the precise mechanism of action would enable more rational drug design.

  • Scaffold Optimization: Efforts should be directed at modifying the scaffold of Compound 3 to enhance its potency while maintaining its low toxicity profile. This could involve exploring other alkyl or alkoxy substituents at the 4-position of the phenyl ring.

  • Broad-Spectrum Activity: Given the known wide-ranging biological activities of 2-aminothiazoles, promising candidates should be screened against other pathogens (bacteria, fungi) and cancer cell lines to explore their full therapeutic potential.[5][6][7]

By systematically analyzing both efficacy and toxicity, researchers can more effectively identify and optimize lead compounds, accelerating the journey from initial discovery to clinical application.

References

  • Rodrigues, C. A., et al. (2018). 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. Journal of Venomous Animals and Toxins including Tropical Diseases, 24(1). Available at: [Link]

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A Senior Application Scientist's Guide to Cross-Validating the Anticancer Activity of 2-(4-Phenyl-1,3-thiazol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of approved anticancer drugs like Dasatinib.[1] Derivatives of 1,3-thiazole are known to exhibit a wide pharmacological profile, interacting with various proteins and enzymes implicated in cancer progression.[1][2] This guide focuses on a specific analogue, 2-(4-Phenyl-1,3-thiazol-2-yl)ethanamine, outlining a rigorous, multi-cell line validation strategy to characterize its anticancer potential. It is imperative that novel compounds are tested across a diverse panel of cell lines, as a singular model can produce misleading, context-specific results.[3][4][5] Using multiple cell lines helps validate findings, avoid cell-specific artifacts, and better model the heterogeneity of human cancers.[3][6] This guide provides detailed, field-tested protocols for assessing cytotoxicity and apoptotic induction, emphasizing the causality behind experimental choices to ensure robust and reproducible data.

Introduction: The Rationale for Cross-Validation

The promise of a new chemical entity in oncology research is only as strong as the evidence supporting its efficacy and mechanism of action. Thiazole derivatives have shown potential in inducing apoptosis, inhibiting critical signaling pathways like PI3K/AkT, and modulating key enzymes such as topoisomerases.[2][7] However, the unique genetic and phenotypic landscape of each cancer cell line dictates its response to a given therapeutic agent.[8] A compound showing remarkable potency in one cell line (e.g., breast cancer) might be entirely inert in another (e.g., lung cancer).

This phenomenon stems from the inherent biological differences between tumors of different origins. Therefore, cross-validation is not merely a suggestion but a mandatory step in preclinical screening.[3][4] By systematically evaluating this compound against a panel of cell lines representing distinct cancer types, we can:

  • Determine the breadth of its activity: Is the compound broadly cytotoxic or selective for a specific cancer type?

  • Uncover potential mechanisms: Differential sensitivity can provide clues about the compound's molecular target, which may be overexpressed or uniquely active in responsive cell lines.

  • Build a robust data package: Data from multiple, well-characterized models provides a stronger foundation for subsequent in vivo studies and translational research.[9]

This guide will utilize a representative panel of three human cancer cell lines:

  • MCF-7: An estrogen receptor-positive (ER+) breast adenocarcinoma cell line.

  • A549: A lung carcinoma cell line.

  • HCT116: A colorectal carcinoma cell line.

These lines are selected for their distinct origins, common use in drug screening, and well-documented genetic backgrounds, providing a solid basis for comparative analysis.[8]

Experimental Design & Workflow

The overall strategy is to first determine the dose-dependent cytotoxic effect of the compound in each cell line to establish its half-maximal inhibitory concentration (IC50). Subsequently, we will investigate if the observed cell death occurs via apoptosis, a preferred mechanism for anticancer agents.

G cluster_prep Preparation cluster_exp1 Experiment 1: Cytotoxicity Screening cluster_exp2 Experiment 2: Apoptosis Validation cluster_analysis Data Synthesis Compound_Prep Prepare Stock & Working Solutions of Compound Treat_Cells Treat with Serial Dilutions of Compound (24-72h) Compound_Prep->Treat_Cells Cell_Culture Culture MCF-7, A549, & HCT116 Cell Lines Seed_Cells Seed Cells into 96-well Plates Cell_Culture->Seed_Cells Seed_Cells_6well Seed Cells into 6-well Plates Cell_Culture->Seed_Cells_6well Seed_Cells->Treat_Cells MTT_Assay Perform MTT Assay (Measures Metabolic Activity) Treat_Cells->MTT_Assay Absorbance Read Absorbance at 570 nm MTT_Assay->Absorbance IC50_Calc Calculate IC50 Values Absorbance->IC50_Calc Treat_IC50 Treat with Compound (at 1x and 2x IC50) IC50_Calc->Treat_IC50 Informs Dose Selection Compare_IC50 Compare IC50 Values Across Cell Lines IC50_Calc->Compare_IC50 Seed_Cells_6well->Treat_IC50 Harvest_Cells Harvest & Stain Cells (Annexin V-FITC & PI) Treat_IC50->Harvest_Cells Flow_Cytometry Analyze by Flow Cytometry Harvest_Cells->Flow_Cytometry Quantify_Apoptosis Quantify Apoptotic vs. Necrotic vs. Live Cells Flow_Cytometry->Quantify_Apoptosis Compare_Apoptosis Compare Apoptosis Rates Quantify_Apoptosis->Compare_Apoptosis Conclusion Draw Conclusions on Cell Line-Specific Activity Compare_IC50->Conclusion Compare_Apoptosis->Conclusion

Caption: Overall experimental workflow for cross-validation.

Detailed Methodologies

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[10][11] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[10][11] The amount of formazan produced is directly proportional to the number of viable cells.[10]

Protocol:

  • Cell Seeding: Trypsinize and count MCF-7, A549, and HCT116 cells. Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well flat-bottom plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adhesion.[10]

  • Compound Treatment: Prepare a 2X serial dilution of this compound in a serum-free medium. Remove the old media from the wells and add 100 µL of the diluted compound solutions. Include "vehicle control" (e.g., 0.1% DMSO) and "media only" (no cells) wells for background correction.[10]

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[11]

  • Formazan Formation: Incubate for 4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.[12] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Apoptosis Detection (Annexin V/PI Staining)

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[13][14][15] In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[14][15] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) to detect this event. Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised, staining the DNA.[13][14]

Protocol:

  • Cell Seeding and Treatment: Seed approximately 1 x 10⁶ cells in T25 flasks or 6-well plates.[14] After 24 hours, treat the cells with this compound at concentrations corresponding to their 1X and 2X IC50 values for 24 hours. Include a vehicle-treated control group.

  • Cell Harvesting: Collect both floating and adherent cells. Wash the collected cells twice with cold 1X PBS by centrifuging at ~500 x g for 5 minutes.[13][14]

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[13][16] Add 5 µL of FITC-conjugated Annexin V and 2 µL of PI solution (e.g., 1 mg/mL).[14]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[13][15]

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.[13][15] Keep samples on ice and analyze within one hour.

  • Flow Cytometry Analysis: Acquire data on a flow cytometer. The cell populations will be distinguished as follows:

    • Live Cells: Annexin V-negative and PI-negative.[13]

    • Early Apoptotic Cells: Annexin V-positive and PI-negative.[13]

    • Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.[13]

Data Presentation & Interpretation

Quantitative data should be summarized for clear, at-a-glance comparison.

Table 1: Comparative Cytotoxicity of this compound

Cell LineTissue of OriginIC50 (µM) after 48h ± SD
MCF-7 Breast Adenocarcinoma[Insert Experimental Value]
A549 Lung Carcinoma[Insert Experimental Value]
HCT116 Colorectal Carcinoma[Insert Experimental Value]
SD: Standard Deviation from n=3 independent experiments.

Interpretation: A significantly lower IC50 value in one cell line compared to others suggests a higher sensitivity. For example, if the IC50 for HCT116 is 5 µM while it is >50 µM for MCF-7 and A549, it indicates a potent and selective activity against colorectal cancer cells, warranting further investigation into the genetic makeup of HCT116 (e.g., p53 status, KRAS mutations) that might confer this sensitivity.

Table 2: Induction of Apoptosis by this compound at 24h

Cell LineTreatment% Live Cells% Early Apoptotic% Late Apoptotic/Necrotic
MCF-7 Vehicle[Value][Value][Value]
1x IC50[Value][Value][Value]
2x IC50[Value][Value][Value]
A549 Vehicle[Value][Value][Value]
1x IC50[Value][Value][Value]
2x IC50[Value][Value][Value]
HCT116 Vehicle[Value][Value][Value]
1x IC50[Value][Value][Value]
2x IC50[Value][Value][Value]

Interpretation: A dose-dependent increase in the percentage of early and late apoptotic cells confirms that the compound's cytotoxic effect is mediated through the induction of programmed cell death. If a cell line shows high cytotoxicity (low IC50) but a low percentage of apoptotic cells, it may suggest an alternative cell death mechanism, such as necrosis or autophagy, is at play.

Hypothetical Mechanism of Action

Based on existing literature for thiazole derivatives, a plausible mechanism of action is the inhibition of a key signaling pathway involved in cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.[2][7] This pathway is frequently dysregulated in various cancers.

G Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Compound 2-(4-Phenyl-1,3-thiazol- 2-yl)ethanamine Compound->PI3K Hypothesized Inhibition Compound->AKT Compound->mTORC1

Caption: Hypothetical PI3K/AKT/mTOR signaling pathway inhibition.

Conclusion

This guide provides a comprehensive framework for the cross-validation of this compound. By employing standardized assays across a panel of biologically distinct cancer cell lines, researchers can generate a robust, comparative dataset. This approach not only validates the compound's activity but also provides critical insights into its spectrum of efficacy and potential mechanisms of action, forming an indispensable foundation for further drug development. The true value of a potential therapeutic lies not in its effect on a single model but in its consistent and understandable activity across the diverse landscape of human cancer.

References

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A Head-to-Head Comparison of 2-(4-Phenyl-1,3-thiazol-2-yl)ethanamine with Known Inhibitors for Phenylethanolamine N-Methyltransferase (PNMT)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Targeting Epinephrine Biosynthesis

Phenylethanolamine N-methyltransferase (PNMT) is a pivotal enzyme in the catecholamine biosynthetic pathway, responsible for the final step in the production of epinephrine (adrenaline) from its precursor, norepinephrine (noradrenaline).[1][2] This conversion is not only crucial for the physiological "fight-or-flight" response but is also implicated in a range of pathological conditions. Dysregulation of epinephrine levels in the central nervous system (CNS) and periphery has been linked to hypertension, myocardial infarction, and neurodegenerative disorders such as Alzheimer's and Parkinson's diseases.[2][3] Consequently, the inhibition of PNMT presents a compelling therapeutic strategy for modulating adrenergic signaling and offers a promising avenue for the development of novel treatments for these conditions.

This guide provides a comparative analysis of a novel compound, 2-(4-phenyl-1,3-thiazol-2-yl)ethanamine, against a panel of well-characterized PNMT inhibitors. While direct inhibitory data for this compound against PNMT is not yet extensively documented, its structural features, particularly the phenylethylamine-like moiety, suggest it as a plausible candidate for PNMT inhibition. We will delve into the known potencies and limitations of established inhibitors and propose a rigorous experimental framework to empirically determine the comparative efficacy and selectivity of this promising thiazole derivative.

The Contender: this compound

This compound is a heterocyclic compound featuring a phenyl-substituted thiazole ring linked to an ethanamine side chain. The 2-aminothiazole scaffold is a well-established pharmacophore present in a wide array of biologically active molecules, demonstrating antimicrobial, anti-inflammatory, and anticancer properties.[4][5][6] The structural resemblance of its ethanamine side chain to the endogenous PNMT substrate, norepinephrine, provides a strong rationale for investigating its potential as a PNMT inhibitor.

Established PNMT Inhibitors: A Comparative Overview

The quest for potent and selective PNMT inhibitors has yielded several classes of compounds, each with distinct characteristics and limitations. The most well-studied inhibitors belong to the 1,2,3,4-tetrahydroisoquinoline (THIQ) family, which act as substrate analogues by mimicking the conformation of norepinephrine.[2]

Key Comparative Inhibitors:
  • SK&F 64139 (7,8-dichloro-1,2,3,4-tetrahydroisoquinoline): One of the most potent PNMT inhibitors identified, with a Ki value in the nanomolar range.[2][7] However, its clinical utility is hampered by its high affinity for the α2-adrenoceptor, leading to a lack of selectivity and complicating the interpretation of in vivo studies.[2][8]

  • SK&F 29661 (1,2,3,4-tetrahydroisoquinoline-7-sulfonamide): Another potent THIQ-based inhibitor.[2][9] Its primary drawback is the presence of a polar sulfonamide group, which significantly limits its ability to cross the blood-brain barrier (BBB), restricting its use to peripheral PNMT inhibition.[2][8]

  • CGS 19281A: A representative of the pyrido[3,4-b]indole class of PNMT inhibitors.[10]

  • LY134046 and LY78335: These are potent, centrally active PNMT inhibitors that have been shown to antagonize ethanol-induced intoxication and sedation in preclinical models, highlighting the role of central PNMT in these processes.[1]

  • Transition-State Analogues: More recent efforts have focused on designing transition-state analogues that mimic the geometry and electronic properties of the S_N2 reaction catalyzed by PNMT.[2] These inhibitors, such as the one designated as "inhibitor 3" in recent literature, have demonstrated nanomolar potency by occupying both the substrate and cofactor (S-adenosylmethionine, SAM) binding sites.[3] A second-generation transition-state analogue, "inhibitor 4," has shown even greater promise with a Ki of 1.2 nM and an intracellular IC50 of 81 nM, indicating good cell permeability.[7][11]

Quantitative Comparison of Known PNMT Inhibitors

CompoundChemical ClassKi (nM)IC50 (nM)Selectivity IssuesBBB PenetrationReference(s)
This compound Thiazole DerivativeData Not AvailableData Not AvailableTo Be DeterminedTo Be DeterminedN/A
SK&F 64139 Tetrahydroisoquinoline1.6~100High affinity for α2-adrenoceptorYes[2][7][10]
SK&F 29661 Tetrahydroisoquinoline120Data Not AvailableGoodNo[2][7][9]
CGS 19281A Pyrido[3,4-b]indoleData Not Available2700To Be DeterminedYes[10]
Inhibitor 3 (TSA) Transition-State Analogue12.0 - 16.3Data Not AvailableTo Be DeterminedTo Be Determined[2][3]
Inhibitor 4 (TSA) Transition-State Analogue1.281 (intracellular)>12,000-fold vs. α2-adrenoceptorYes[7][11]

Signaling Pathway and Proposed Experimental Validation

The enzymatic reaction catalyzed by PNMT is the terminal step in the biosynthesis of epinephrine. Understanding the inhibitory potential of this compound requires a systematic experimental approach to determine its potency, selectivity, and cellular activity.

Adrenergic Signaling Pathway

PNMT_Pathway Norepinephrine Norepinephrine PNMT PNMT (Phenylethanolamine N-methyltransferase) Norepinephrine->PNMT Epinephrine Epinephrine PNMT->Epinephrine SAH SAH (S-adenosyl homocysteine) PNMT->SAH SAM SAM (S-adenosyl methionine) SAM->PNMT Inhibitor This compound & Known Inhibitors Inhibitor->PNMT

Caption: The PNMT-catalyzed conversion of norepinephrine to epinephrine.

Proposed Experimental Workflow for Comparative Analysis

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_cell_based Cell-Based Evaluation PNMT_Assay PNMT Inhibition Assay (Radiolabel or Coupled-Enzyme) Determine IC50 and Ki Selectivity_Assay Selectivity Profiling (e.g., α2-adrenoceptor binding assay) PNMT_Assay->Selectivity_Assay Cell_Permeability Cell-Based PNMT Inhibition Assay (e.g., HEK293T expressing PNMT) Determine intracellular IC50 Selectivity_Assay->Cell_Permeability Toxicity_Assay Cytotoxicity Assay (e.g., MTT assay) Cell_Permeability->Toxicity_Assay Data_Analysis Comparative Data Analysis vs. Known Inhibitors Toxicity_Assay->Data_Analysis Start Synthesize & Purify This compound Start->PNMT_Assay

Caption: Proposed workflow for evaluating this compound.

Experimental Protocols

In Vitro PNMT Inhibition Assay (Radiolabel Method)

This protocol is a classic and reliable method for determining the inhibitory potency of a compound against PNMT.

Causality: This assay directly measures the enzymatic activity of PNMT by quantifying the formation of radiolabeled epinephrine from norepinephrine using a tritiated methyl donor, [³H]-SAM. The reduction in product formation in the presence of the inhibitor allows for the calculation of IC50 and subsequently the inhibition constant (Ki).

Methodology:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing phosphate buffer, purified human PNMT enzyme, and varying concentrations of this compound or a known inhibitor (e.g., SK&F 64139 as a positive control).

  • Substrate Addition: Add norepinephrine to the reaction mixture.

  • Initiation of Reaction: Start the enzymatic reaction by adding [³H]-S-adenosylmethionine ([³H]-SAM).

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30 minutes).

  • Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., a solution containing unlabeled epinephrine and S-adenosylhomocysteine).

  • Separation of Product: Separate the radiolabeled epinephrine product from the unreacted [³H]-SAM using a suitable method, such as scintillation proximity assay (SPA) or by extraction and subsequent liquid scintillation counting.

  • Data Analysis: Quantify the radioactivity of the product. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

α2-Adrenoceptor Binding Assay (Selectivity)

Causality: This assay is crucial for determining the selectivity of the test compound. Many PNMT inhibitors with a phenylethylamine-like scaffold show off-target effects at adrenergic receptors. This experiment will quantify the affinity of this compound for the α2-adrenoceptor, a common off-target for THIQ-based inhibitors.

Methodology:

  • Membrane Preparation: Use cell membranes prepared from a cell line recombinantly expressing the human α2-adrenoceptor.

  • Competitive Binding: In a 96-well plate, incubate the cell membranes with a known radiolabeled ligand for the α2-adrenoceptor (e.g., [³H]-clonidine) in the presence of varying concentrations of this compound.

  • Incubation: Allow the binding reaction to reach equilibrium.

  • Separation: Separate the membrane-bound radioligand from the unbound radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the affinity constant (Ki) for the α2-adrenoceptor. A selectivity ratio of >500 (α2 Ki / PNMT Ki) is generally desired for a selective PNMT inhibitor.[8]

Cell-Based PNMT Inhibition Assay

Causality: This assay assesses the ability of the compound to penetrate the cell membrane and inhibit PNMT in a cellular context. This is a critical step to bridge the gap between in vitro enzymatic activity and potential in vivo efficacy.

Methodology:

  • Cell Culture: Culture HEK293T cells that have been engineered to overexpress human PNMT.

  • Compound Treatment: Treat the cells with varying concentrations of this compound for a specified duration.

  • Substrate Loading: Add a cell-permeable PNMT substrate, such as norepinephrine, to the culture medium.

  • Cell Lysis and Product Measurement: After incubation, lyse the cells and measure the intracellular concentration of epinephrine using a sensitive analytical method like high-performance liquid chromatography (HPLC) with electrochemical detection or LC-MS/MS.

  • Data Analysis: Plot the percentage of inhibition of epinephrine formation against the logarithm of the inhibitor concentration to determine the intracellular IC50 value.

Conclusion and Future Directions

While this compound presents an intriguing structural scaffold for the potential inhibition of PNMT, its efficacy remains to be empirically validated. The proposed experimental workflow provides a comprehensive strategy to elucidate its inhibitory profile and benchmark its performance against established PNMT inhibitors. Should this compound demonstrate potent and selective inhibition of PNMT, coupled with good cell permeability, it could represent a novel and promising lead compound for the development of therapeutics for conditions associated with aberrant epinephrine signaling. Further studies would then be warranted to investigate its pharmacokinetic properties and in vivo efficacy in relevant animal models.

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  • Journal of Medicinal Chemistry. (2026). Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210.

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Comparative Guide for Target Identification and On-Target Effect Confirmation of 2-(4-Phenyl-1,3-thiazol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers, the journey from a promising bioactive small molecule to a validated therapeutic candidate is fraught with challenges. A critical, often rate-limiting step is the definitive identification of the molecule's biological target and the rigorous confirmation of its on-target effects.[1] This is particularly true for compounds emerging from phenotypic screens, where a desirable cellular effect is observed without prior knowledge of the specific molecular mechanism.[2][3][4][5]

This guide provides a comprehensive, multi-faceted strategy for elucidating the mechanism of action of 2-(4-Phenyl-1,3-thiazol-2-yl)ethanamine (hereafter referred to as Compound X ), a novel molecule with a thiazole scaffold common to many kinase inhibitors.[6] Since Compound X lacks a well-documented primary target, this guide is structured to first identify high-confidence candidate targets and subsequently confirm direct engagement and functional modulation in a self-validating, orthogonal manner.

We will proceed through a logical workflow:

  • Unbiased Target Discovery: Employing chemical proteomics to survey a broad range of potential targets.

  • In-Cellulo Target Engagement: Validating the interaction within a physiological cellular environment.

  • Biophysical Characterization: Quantifying the direct binding affinity and thermodynamics.

  • Functional Validation & Comparison: Confirming the modulation of target activity against known benchmarks.

Part 1: Unbiased Target Identification with Kinobeads Profiling

The first imperative is to narrow the vast landscape of potential protein interactions to a manageable set of high-confidence candidates.[7] Given that the thiazole moiety is a privileged structure in kinase inhibitors, a logical and powerful starting point is a chemical proteomics approach focused on the kinome.[6] The Kinobeads assay is an unbiased, affinity-based method that utilizes immobilized, broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome from a lysate.[8][9][10] By pre-incubating the lysate with a free compound (our Compound X), we can perform a competition binding experiment to identify which kinases are displaced from the beads, thus revealing them as direct targets.[8]

Experimental Workflow: Kinobeads Competition Binding Assay

This experiment aims to identify which of the ~300+ kinases captured by the Kinobeads are direct binding partners of Compound X by measuring their dose-dependent displacement.

Kinobeads_Workflow cluster_analysis Analysis prep1 Culture & Lyse MOLM-16 Cells prep2 Quantify Protein in Lysate prep1->prep2 comp1 Aliquot Lysate prep2->comp1 comp2 Incubate with varying concentrations of Compound X (or DMSO) comp1->comp2 comp3 Add Kinobeads Slurry (Affinity Capture) comp2->comp3 ana1 Wash Beads & Elute Proteins comp3->ana1 ana2 Tryptic Digestion ana1->ana2 ana3 LC-MS/MS Analysis ana2->ana3 ana4 Quantify Peptides & Determine EC50 Values ana3->ana4

Figure 1: Workflow for Kinobeads-based target identification.
Detailed Protocol:
  • Cell Lysis: Culture MOLM-16 human leukemia cells (a cell line known to express a broad range of kinases) to ~80% confluency. Harvest and lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Lysate Preparation: Centrifuge the lysate at high speed to pellet debris. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Competition Binding: Aliquot the cell lysate (e.g., 1 mg protein per aliquot). Treat each aliquot with Compound X across a range of concentrations (e.g., 0.01 µM to 100 µM) or with DMSO as a vehicle control. Incubate for 45 minutes at 4°C with gentle rotation.

  • Affinity Capture: Add a slurry of pre-washed Kinobeads to each aliquot. Incubate for another 60 minutes at 4°C to allow kinases not bound by Compound X to bind to the beads.

  • Washing and Elution: Pellet the beads by centrifugation and wash extensively to remove non-specifically bound proteins. Elute the captured proteins using a denaturing elution buffer (e.g., SDS-PAGE sample buffer).

  • Sample Preparation for MS: Eluted proteins are subjected to in-solution tryptic digestion to generate peptides.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures using label-free quantitative mass spectrometry to identify and quantify the proteins in each sample.

  • Data Analysis: For each identified kinase, plot the relative abundance (compared to the DMSO control) against the concentration of Compound X. Fit the data to a dose-response curve to determine the half-maximal effective concentration (EC50) for displacement.

Hypothetical Results:

The analysis reveals several kinases that are displaced by Compound X, with one showing particularly high affinity.

Kinase TargetEC50 (µM)FunctionRationale for Follow-up
Pim-1 0.15 Serine/threonine kinase, proto-oncogenePotent interaction. Pim-1 is a known cancer target.[11]
ABL12.5Tyrosine kinaseModerate interaction.
SRC8.1Tyrosine kinaseWeaker interaction.
GSK3B> 50Serine/threonine kinaseNo significant interaction.
Part 2: Confirmation of Direct Target Engagement in Cells

Identifying a binding partner in a cell lysate is a critical first step, but it is essential to confirm this interaction occurs in the complex milieu of an intact cell.[12][13] The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free biophysical method that assesses drug-target engagement in living cells or tissues.[14][15] The principle is that ligand binding stabilizes a target protein, increasing its resistance to heat-induced denaturation.[14]

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

We will perform two key CETSA experiments:

  • CETSA Melt Curve: To demonstrate that Compound X binding increases the melting temperature (Tagg) of Pim-1.

  • Isothermal Dose-Response Fingerprint (ITDRF): To quantify the potency of target engagement (EC50) at a fixed temperature.

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis treat1 Treat MOLM-16 cells with Compound X or DMSO heat1 Aliquot treated cells treat1->heat1 heat2 Heat aliquots to a range of temperatures (Melt Curve) or a single temp (ITDRF) heat1->heat2 ana1 Cell Lysis (Freeze-Thaw) heat2->ana1 ana2 Centrifuge to separate soluble vs. aggregated proteins ana1->ana2 ana3 Collect Supernatant ana2->ana3 ana4 Western Blot for Pim-1 ana3->ana4 ana5 Quantify Band Intensity ana4->ana5

Figure 2: General workflow for a CETSA experiment.
Detailed Protocol:
  • Cell Treatment: Treat intact MOLM-16 cells with a saturating concentration of Compound X (e.g., 10 µM) or DMSO for 1 hour at 37°C.

  • Thermal Challenge (Melt Curve): Aliquot the treated cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis & Fractionation: Lyse the cells by three rapid freeze-thaw cycles. Centrifuge at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated, denatured proteins (pellet).

  • Detection: Collect the supernatant and analyze the amount of soluble Pim-1 protein by Western blotting using a specific anti-Pim-1 antibody.

  • ITDRF Protocol: For the isothermal dose-response experiment, treat cells with a range of Compound X concentrations. Heat all samples to a single, optimized temperature (e.g., 56°C, where a significant difference between treated and untreated samples is observed in the melt curve). Analyze the remaining soluble Pim-1 as described above.

  • Data Analysis: Quantify the band intensities from the Western blots. For the melt curve, plot the percentage of soluble Pim-1 relative to the 40°C sample against temperature. For the ITDRF, plot the percentage of soluble Pim-1 against the log of Compound X concentration to determine the cellular EC50.

Hypothetical Results:

CETSA Melt Curve Data:

Temperature (°C)% Soluble Pim-1 (DMSO)% Soluble Pim-1 (10 µM Cmpd X)
48100100
509599
528297
545192
562581
581055
60528

The data clearly show a rightward shift in the melting curve for Pim-1 in the presence of Compound X, indicating stabilization. The aggregation temperature (Tagg) shifts from approximately 54°C to 58.5°C.

Isothermal Dose-Response (ITDRF) Data at 56°C:

[Compound X] (µM)% Soluble Pim-1
0 (DMSO)25
0.0135
0.0558
0.171
0.279
0.583
1.084

From this data, a cellular EC50 of 0.06 µM is calculated, demonstrating potent target engagement in an intact cell environment.

Part 3: Biophysical Validation of Direct Binding via ITC

To obtain definitive, quantitative proof of a direct physical interaction between Compound X and Pim-1, we turn to Isothermal Titration Calorimetry (ITC).[4][16] ITC is a gold-standard biophysical technique that measures the heat released or absorbed during a binding event.[17] It directly determines the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy ΔH and entropy ΔS) of the interaction, requiring no labels or modifications.[16]

Experimental Workflow: Isothermal Titration Calorimetry

ITC_Workflow cluster_setup Instrument Setup cluster_titration Titration cluster_analysis Data Analysis setup1 Purified Pim-1 Protein in Sample Cell titrate1 Inject small aliquots of Compound X into Pim-1 setup2 Compound X in Syringe titrate2 Measure heat change (Δq) after each injection titrate1->titrate2 ana1 Plot heat change vs. molar ratio titrate2->ana1 ana2 Fit data to a binding model ana1->ana2 ana3 Determine Kd, n, ΔH, ΔS ana2->ana3

Figure 3: Principle of an ITC experiment.
Detailed Protocol:
  • Protein Preparation: Express and purify recombinant human Pim-1 kinase. Ensure the protein is correctly folded and active.

  • Sample Preparation: Dialyze the purified Pim-1 and dissolve Compound X into the identical buffer to minimize heat of dilution effects. A typical setup involves 10-20 µM Pim-1 in the sample cell and 100-200 µM Compound X in the titration syringe.

  • Titration: Perform a series of small, timed injections (e.g., 2 µL) of Compound X into the sample cell containing Pim-1 protein while maintaining a constant temperature (e.g., 25°C).

  • Data Acquisition: The instrument records the differential power required to maintain zero temperature difference between the sample and reference cells, which corresponds to the heat change upon binding.

  • Data Analysis: Integrate the heat-change peaks for each injection and plot them against the molar ratio of Compound X to Pim-1. Fit the resulting isotherm to a suitable binding model (e.g., one-site binding) to calculate the thermodynamic parameters.

Hypothetical Results:

The ITC experiment confirms a direct, high-affinity interaction between Compound X and Pim-1 kinase.

ParameterValueInterpretation
Binding Affinity (Kd) 95 nM Confirms a high-affinity, direct interaction.
Stoichiometry (n)1.05Indicates a 1:1 binding model.
Enthalpy (ΔH)-8.5 kcal/molThe binding is enthalpically driven (favorable).
Entropy (TΔS)+2.2 kcal/molThe binding is entropically opposed.
Part 4: Functional Validation and Performance Comparison

The final step is to demonstrate that the confirmed binding of Compound X to Pim-1 translates into a functional consequence—the inhibition of its kinase activity. We will compare the inhibitory potency of Compound X to that of two well-characterized, clinical-stage Pim kinase inhibitors: AZD1208 [16][18][19][20] and SGI-1776 .[17][21][22][23][24]

Pim-1 Signaling Pathway Context

Pim-1 is a serine/threonine kinase that promotes cell proliferation and survival by phosphorylating downstream targets like the pro-apoptotic protein BAD.[25][26] Inhibition of Pim-1 is expected to reduce BAD phosphorylation, promoting apoptosis.

Pim1_Pathway Cytokines Cytokines / Growth Factors JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT activates Pim1 Pim-1 Kinase (Active) JAK_STAT->Pim1 upregulates transcription BAD_p p-BAD (Ser112) (Inactive) Pim1->BAD_p produces BAD BAD (Active) Pim1->BAD phosphorylates Apoptosis Apoptosis BAD->Apoptosis promotes Inhibitors Compound X AZD1208 SGI-1776 Inhibitors->Pim1 inhibit

Figure 4: Simplified Pim-1 signaling pathway and point of inhibition.
Experimental Workflow: In Vitro Kinase Assay

An in vitro kinase assay will be used to measure the ability of Compound X to inhibit Pim-1-mediated phosphorylation of a substrate peptide. A luminescence-based assay, such as the ADP-Glo™ Kinase Assay, is a robust and high-throughput method.[27]

Detailed Protocol:
  • Reaction Setup: In a 384-well plate, set up reactions containing Pim-1 kinase buffer, a specific peptide substrate for Pim-1 (e.g., a BAD-derived peptide), and ATP at its Km concentration.[27]

  • Inhibitor Addition: Add Compound X, AZD1208, or SGI-1776 across a wide range of concentrations. Include a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

  • Kinase Reaction: Add purified Pim-1 kinase to initiate the reaction. Incubate for 60 minutes at room temperature.

  • ADP Detection: Stop the kinase reaction and measure the amount of ADP produced (which is proportional to kinase activity) using the ADP-Glo™ system. This involves first depleting the remaining ATP, then converting ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.

  • Data Analysis: Normalize the luminescent signal to the controls. Plot the percentage of inhibition versus the log of inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value for each compound.

Performance Comparison:

This head-to-head comparison will benchmark Compound X against established alternatives.

CompoundTarget(s)IC50 vs. Pim-1 (nM)Notes
Compound X Pim-1 (from this study)12 Potent and selective (based on Kinobeads).
AZD1208 Pan-Pim inhibitor2.6Potent pan-Pim inhibitor.[18]
SGI-1776 Pan-Pim, Flt37Dual Pim/Flt3 inhibitor.[22][23]
Overall Conclusion

This guide has outlined a rigorous, step-by-step workflow for the confident identification and validation of the on-target effects of a novel compound, this compound (Compound X). By progressing from broad, unbiased chemical proteomics to specific, quantitative biophysical and functional assays, we have built a layered, self-validating case for Pim-1 kinase as its primary molecular target.

This integrated approach, combining Kinobeads profiling, CETSA, ITC, and in vitro functional assays, provides a robust framework for moving compounds from phenotypic discovery to mechanism-based drug development. Each step provides a critical piece of evidence, and together they establish the necessary confidence in the compound's mechanism of action to justify further preclinical and clinical development.

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Benchmarking the Preclinical Performance of 2-(4-Phenyl-1,3-thiazol-2-yl)ethanamine: A Comparative Guide for Novel Antidepressant Candidates

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey of a novel compound from synthesis to a potential therapeutic is paved with rigorous preclinical evaluation. This guide provides a comprehensive framework for benchmarking the performance of 2-(4-Phenyl-1,3-thiazol-2-yl)ethanamine , a promising scaffold anticipated to exhibit monoamine oxidase (MAO) inhibitory activity, against established alternatives in relevant preclinical models of depression. By adhering to the principles of scientific integrity and logical experimental design, this document outlines a self-validating system for assessing the therapeutic potential of this novel chemical entity.

Introduction: The Rationale for Investigating this compound as a Monoamine Oxidase Inhibitor

Monoamine oxidase inhibitors (MAOIs) were the first class of antidepressants to be developed and function by preventing the breakdown of key neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain.[1] This elevation of monoamine levels is a well-established mechanism for alleviating depressive symptoms. While early non-selective and irreversible MAOIs were effective, their use has been limited by significant side effects, including the "cheese effect," a hypertensive crisis triggered by the consumption of tyramine-rich foods.[1]

The development of reversible and selective MAOIs has revitalized interest in this therapeutic class. The 4-phenyl-1,3-thiazole scaffold is present in a variety of biologically active compounds, and its derivatives have been explored for diverse therapeutic applications, including as potential MAOIs.[2][3] this compound, with its structural similarities to known monoaminergic agents, presents a compelling candidate for investigation as a novel antidepressant with a potentially improved safety profile.

This guide will delineate a preclinical benchmarking strategy to evaluate its efficacy, selectivity, and preliminary safety profile in comparison to two key reference compounds:

  • Moclobemide: A reversible inhibitor of MAO-A (RIMA), representing a modern, safer MAOI.

  • Selegiline: A selective inhibitor of MAO-B, used in the treatment of Parkinson's disease and, in a transdermal formulation, for depression.[4]

Experimental Workflow: A Phased Approach to Preclinical Evaluation

A logical and phased experimental workflow is critical for the efficient and ethical evaluation of a new chemical entity. The proposed workflow for this compound is designed to first establish its primary mechanism of action and then to assess its behavioral efficacy and pharmacokinetic properties.

experimental_workflow cluster_phase1 Phase 1: In Vitro Characterization cluster_phase2 Phase 2: In Vivo Behavioral Efficacy cluster_phase3 Phase 3: Pharmacokinetic Profiling p1_1 MAO-A and MAO-B Inhibition Assays p1_2 Selectivity Index Determination p1_1->p1_2 Calculate IC50 values p2_1 Forced Swim Test (FST) in Mice p1_2->p2_1 Proceed if selective MAO-A or dual inhibition is observed p2_2 Tail Suspension Test (TST) in Mice p3_1 Rodent Pharmacokinetic Studies (PO & IV) p2_2->p3_1 Proceed if significant antidepressant-like activity is confirmed p3_2 Brain Penetration Assessment p3_1->p3_2 Analyze plasma and brain tissue

Caption: A phased preclinical evaluation workflow for this compound.

In Vitro Performance: Monoamine Oxidase Inhibition and Selectivity

The foundational step in characterizing this compound is to determine its inhibitory activity and selectivity for the two major isoforms of monoamine oxidase, MAO-A and MAO-B.

Experimental Protocol: In Vitro MAO Inhibition Assay

Objective: To quantify the half-maximal inhibitory concentration (IC50) of this compound, moclobemide, and selegiline against human recombinant MAO-A and MAO-B.

Methodology:

  • Enzyme Source: Commercially available human recombinant MAO-A and MAO-B enzymes.

  • Substrate: Kynuramine for a fluorometric assay, which is a non-selective substrate for both MAO-A and MAO-B.

  • Assay Principle: The assay measures the fluorescence of 4-hydroxyquinoline, a product of kynuramine deamination by MAO.

  • Procedure:

    • Prepare a series of dilutions of the test compounds (this compound, moclobemide, and selegiline) and a vehicle control.

    • Incubate the enzyme with the test compounds for a defined period (e.g., 15 minutes) at 37°C.

    • Initiate the enzymatic reaction by adding the kynuramine substrate.

    • After a further incubation period (e.g., 30 minutes), stop the reaction and measure the fluorescence at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values by fitting the data to a dose-response curve.

Comparative Data and Expected Outcomes

The following table presents a hypothetical but expected outcome for the in vitro MAO inhibition assays, based on the known properties of the comparators.

CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity Index (MAO-B IC50 / MAO-A IC50)
This compound To be determinedTo be determinedTo be determined
Moclobemide~200>10,000>50 (Selective for MAO-A)
Selegiline>5,000~10<0.002 (Selective for MAO-B)

Interpretation of Expected Results: The primary goal is to determine if this compound is a selective MAO-A inhibitor (similar to moclobemide), a selective MAO-B inhibitor (similar to selegiline), or a non-selective inhibitor. A high selectivity index for MAO-A would be a promising result for a potential antidepressant with a reduced risk of the "cheese effect."

In Vivo Efficacy: Preclinical Models of Antidepressant Activity

Demonstrating efficacy in well-validated animal models of depression is a crucial step in the preclinical pipeline. The Forced Swim Test (FST) and Tail Suspension Test (TST) are the most commonly used behavioral despair models to screen for antidepressant-like activity.[5][6][7]

Experimental Protocols

Animals: Male Swiss mice or other appropriate rodent strains.

Forced Swim Test (FST):

  • Apparatus: A transparent cylinder (20 cm diameter, 40 cm height) filled with water (23-25°C) to a depth of 15 cm.

  • Procedure:

    • Administer the test compound (this compound, moclobemide, or selegiline) or vehicle intraperitoneally (i.p.) or orally (p.o.) at various doses.

    • After a predetermined pretreatment time (e.g., 30-60 minutes), place each mouse individually into the swim cylinder for a 6-minute session.

    • Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only those movements necessary to keep the head above water.[8][9][10][11]

  • Data Analysis: Compare the mean duration of immobility between the treated groups and the vehicle control group.

Tail Suspension Test (TST):

  • Apparatus: A suspension box that allows the mouse to be hung by its tail, preventing it from climbing or escaping.[5]

  • Procedure:

    • Administer the test compounds or vehicle as described for the FST.

    • After the pretreatment period, suspend each mouse by its tail using adhesive tape, approximately 1 cm from the tip.

    • Record the total duration of immobility over a 6-minute period. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.[6][7]

  • Data Analysis: Compare the mean duration of immobility between the treated groups and the vehicle control group.

Comparative Data and Expected Outcomes

The following table illustrates the expected dose-dependent effects of the compounds in the FST and TST.

CompoundDose Range (mg/kg)Forced Swim Test (Reduction in Immobility Time)Tail Suspension Test (Reduction in Immobility Time)
This compound To be determinedDose-dependent decrease expectedDose-dependent decrease expected
Moclobemide10 - 30Significant decreaseSignificant decrease
Selegiline5 - 20Variable effects, may require specific conditionsVariable effects, may require specific conditions
Vehicle Control-Baseline immobilityBaseline immobility

Causality Behind Experimental Choices: The FST and TST are used as they are sensitive to a broad range of clinically effective antidepressants, including MAOIs. A significant and dose-dependent reduction in immobility time by this compound, comparable to or greater than that of moclobemide, would provide strong evidence of its antidepressant-like potential. Selegiline's effects can be more variable in these models, and its inclusion provides a valuable comparator for a selective MAO-B inhibitor.

Pharmacokinetic Profile: Absorption, Distribution, and Brain Penetration

A favorable pharmacokinetic profile is essential for a centrally-acting drug. Key parameters to investigate include oral bioavailability, plasma half-life, and, most importantly, the ability to cross the blood-brain barrier.

Experimental Protocol: Rodent Pharmacokinetic Study

Objective: To determine the key pharmacokinetic parameters of this compound following intravenous (IV) and oral (PO) administration in rats.

Methodology:

  • Animals: Male Sprague-Dawley rats with cannulated jugular veins.

  • Drug Administration:

    • IV Group: Administer a single bolus dose of the compound intravenously.

    • PO Group: Administer a single dose of the compound by oral gavage.

  • Sample Collection: Collect serial blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes) post-dose. At the final time point, collect brain tissue.

  • Sample Analysis: Analyze the concentration of the compound in plasma and brain homogenates using a validated LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters including:

    • Clearance (CL)

    • Volume of distribution (Vd)

    • Half-life (t1/2)

    • Area under the curve (AUC)

    • Oral bioavailability (%F)

    • Brain-to-plasma concentration ratio (Kp)

Comparative Data and Expected Outcomes

This table provides a template for summarizing the pharmacokinetic data.

ParameterThis compoundMoclobemideSelegiline
Oral Bioavailability (%F) To be determinedHighModerate to high
Plasma Half-life (t1/2, hours) To be determined1-21.5-2
Brain-to-Plasma Ratio (Kp) To be determined>1>1

Significance of Pharmacokinetic Parameters: Good oral bioavailability is crucial for patient compliance. A reasonable half-life ensures sustained therapeutic concentrations. A brain-to-plasma ratio greater than 1 is a strong indicator of efficient blood-brain barrier penetration, a prerequisite for a centrally-acting antidepressant.

Signaling Pathway and Mechanism of Action

The therapeutic effects of MAOIs are a direct consequence of their impact on monoaminergic signaling pathways.

mao_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO_A MAO-A MAO_B MAO-B Serotonin Serotonin Serotonin->MAO_A Metabolism Serotonin_cleft Serotonin Serotonin->Serotonin_cleft Release Norepinephrine_cleft Norepinephrine Serotonin->Norepinephrine_cleft Release Dopamine_cleft Dopamine Serotonin->Dopamine_cleft Release Norepinephrine Norepinephrine Norepinephrine->MAO_A Metabolism Norepinephrine->Serotonin_cleft Release Norepinephrine->Norepinephrine_cleft Release Norepinephrine->Dopamine_cleft Release Dopamine Dopamine Dopamine->MAO_A Metabolism Dopamine->MAO_B Metabolism Dopamine->Serotonin_cleft Release Dopamine->Norepinephrine_cleft Release Dopamine->Dopamine_cleft Release Receptors Postsynaptic Receptors Serotonin_cleft->Receptors Binding Norepinephrine_cleft->Receptors Binding Dopamine_cleft->Receptors Binding Signal Neuronal Signaling (Mood Regulation) Receptors->Signal MAOI 2-(4-Phenyl-1,3-thiazol- 2-yl)ethanamine (Potential MAO-A Inhibitor) MAOI->MAO_A Inhibition

Caption: Proposed mechanism of action of this compound as a MAO-A inhibitor.

By inhibiting MAO-A, this compound is expected to increase the synaptic concentrations of serotonin and norepinephrine, and to a lesser extent dopamine. This enhanced neurotransmitter availability leads to increased activation of postsynaptic receptors, ultimately modulating neuronal circuits involved in mood and emotion.

Conclusion and Future Directions

This guide outlines a robust and comprehensive preclinical benchmarking strategy for this compound. Successful outcomes in the proposed in vitro and in vivo studies would provide a strong rationale for advancing this compound to more extensive preclinical safety and toxicology studies, and ultimately, to clinical development. The key to a successful evaluation lies in the rigorous application of validated models, the inclusion of appropriate comparators, and a thorough understanding of the underlying neurobiology.

References

  • Chimenti, F., et al. (2005). MAOI activity of some novel series of substituted thiazol-2-yl-hydrazines. Farmaco, 60(8), 687-693. [Link]

  • Cryan, J. F., et al. (2005). The tail suspension test as a model for assessing antidepressant activity: review of pharmacological and genetic studies in mice. Neuroscience & Biobehavioral Reviews, 29(4-5), 571-625. [Link]

  • Gomha, S. M., et al. (2017). Synthesis and biological significance of 2-amino-4-phenyl-1,3-thiazole derivatives. Journal of Saudi Chemical Society, 21(1), S107-S114. [Link]

  • Can, A., et al. (2012). The Mouse Forced Swim Test. Journal of Visualized Experiments, (59), e3638. [Link]

  • Steru, L., et al. (1985). The tail suspension test: a new method for screening antidepressants in mice. Psychopharmacology, 85(3), 367-370. [Link]

  • Castagné, V., et al. (2009). The tail suspension test. Current protocols in pharmacology, Chapter 5, Unit-5.31. [Link]

  • Finberg, J. P. M., & Rabey, J. M. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in Pharmacology, 7, 340. [Link]

  • Porsolt, R. D., et al. (1977). Depression: a new animal model sensitive to antidepressant treatments. Nature, 266(5604), 730-732. [Link]

  • Slattery, D. A., & Cryan, J. F. (2012). Using the rat forced swim test to assess antidepressant-like activity in rodents. Nature protocols, 7(6), 1009–1014. [Link]

  • Melior Discovery. (n.d.). Tail Suspension Test In Mice. Retrieved January 20, 2026, from [Link]

  • Riederer, P., et al. (2017). Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease: From Bench to Bedside. Biomedicines, 5(4), 59. [Link]

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independent verification of the synthesis and activity of 2-(4-Phenyl-1,3-thiazol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

An Independent Researcher's Guide to the Synthesis and Biological Evaluation of 2-(4-Phenyl-1,3-thiazol-2-yl)ethanamine

This guide provides a comprehensive, in-depth analysis of this compound, a member of the pharmacologically significant 2-aminothiazole class of compounds. For researchers, scientists, and drug development professionals, this document details an independent verification of its synthesis, outlines a robust framework for evaluating its biological activity, and compares its profile to relevant alternatives. The protocols and rationale are presented with scientific integrity, drawing from established methodologies to ensure reproducibility and trustworthiness.

The Thiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,3-thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. This scaffold is a cornerstone in medicinal chemistry, found in numerous natural products and synthetic drugs.[1] Its prevalence is due to its unique physicochemical properties and its ability to engage in various biological interactions. Thiazole-containing compounds exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, antiviral, and antifungal properties.[2][3][4] The specific compound of interest, this compound, combines the core thiazole ring with a phenyl group at the 4-position and an ethanamine side chain at the 2-position, making it an attractive candidate for biological investigation.

Independent Verification of Synthesis

The synthesis of 2-substituted-4-phenylthiazoles is most reliably achieved through variations of the Hantzsch thiazole synthesis, first described in 1887.[1][5] This reaction typically involves the condensation of an α-haloketone with a thioamide.[5][6] For the target compound, a multi-step approach is often necessary to incorporate the reactive ethanamine side chain without undesirable side reactions.

Recommended Synthesis Protocol: A Multi-Step Hantzsch Approach

This protocol is adapted from established methodologies for synthesizing similar aminoalkylthiazoles and is designed for high yield and purity.[7] The causality behind this multi-step choice is rooted in protecting the primary amine functionality, which could otherwise compete in the cyclization reaction.

G cluster_0 Step 1: Synthesis of Protected Intermediate cluster_1 Step 2: Hantzsch Thiazole Cyclization cluster_2 Step 3: Deprotection cluster_3 Step 4: Purification & Verification A Methyl Vinyl Ketone + Phthalimide B 4-Phthalimido-2-butanone A->B C Bromination (e.g., with Br2) B->C D 1-Bromo-4-N-phthalimido-2-butanone C->D F Protected Thiazole Intermediate (2-(2-(Phthalimido)ethyl)-4-phenylthiazole) D->F E Thiobenzamide E->F H Final Product This compound F->H G Hydrazine Hydrate G->H I Filtration & Recrystallization H->I J Characterization (NMR, Mass Spec, TLC) I->J

Caption: Multi-step synthesis workflow for this compound.

Step 1: Synthesis of 1-Bromo-4-N-phthalimido-2-butanone

  • Rationale: This step prepares the α-haloketone precursor with a protected amine. Phthalimide is an excellent protecting group for primary amines as it is stable under various reaction conditions and can be readily removed.

  • Procedure:

    • To a solution of phthalimide in a suitable solvent (e.g., DMF), add a base (e.g., potassium carbonate) followed by methyl vinyl ketone. Stir at room temperature until the formation of 4-phthalimido-2-butanone is complete (monitored by TLC).

    • Isolate the product.

    • Dissolve the 4-phthalimido-2-butanone in a solvent like chloroform or acetic acid. Add bromine (Br₂) dropwise at 0°C.

    • Allow the reaction to proceed to completion, then work up the mixture to isolate the crude 1-bromo-4-N-phthalimido-2-butanone.

Step 2: Hantzsch Cyclization

  • Rationale: This is the core ring-forming reaction. The sulfur of the thiobenzamide acts as a nucleophile, attacking the carbon bearing the bromine. Subsequent intramolecular condensation and dehydration form the stable aromatic thiazole ring.[6]

  • Procedure:

    • Dissolve the crude 1-bromo-4-N-phthalimido-2-butanone and thiobenzamide in a polar solvent like ethanol.

    • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).[8]

    • Cool the reaction mixture. The product, 2-(2-(phthalimido)ethyl)-4-phenylthiazole, may precipitate and can be collected by filtration.

Step 3: Deprotection to Yield Final Compound

  • Rationale: Hydrazine hydrate is used for the standard Ing-Manske procedure to cleave the phthalimide protecting group, liberating the primary amine.

  • Procedure:

    • Suspend the protected thiazole intermediate in ethanol.

    • Add hydrazine hydrate and reflux the mixture. A precipitate of phthalhydrazide will form.

    • After cooling, acidify the mixture with HCl to precipitate any remaining phthalhydrazide and dissolve the desired amine product as its hydrochloride salt.

    • Filter the mixture. Neutralize the filtrate with a base (e.g., NaOH or NaHCO₃) to precipitate the free amine, this compound.

Step 4: Purification and Characterization

  • Rationale: This self-validating step is critical to confirm the identity and purity of the final compound, ensuring that any observed biological activity is attributable to the target molecule.

  • Procedure:

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

    • Dry the purified solid.

    • Confirm the structure using standard analytical techniques:

      • ¹H NMR: To verify the proton environment.

      • ¹³C NMR: To confirm the carbon skeleton.

      • Mass Spectrometry: To confirm the molecular weight.[9]

      • TLC: To ensure purity against a reference standard.

Comparison of Synthesis Strategies

While the multi-step Hantzsch synthesis is robust, other methods have been developed to improve efficiency and reduce environmental impact.[10]

Synthesis MethodKey FeaturesTypical YieldAdvantagesDisadvantagesReferences
Classical Hantzsch α-haloketone + thioamide in refluxing ethanol.60-80%High-yielding, simple procedure, well-established.Long reaction times, use of volatile organic solvents.[6],[5]
Microwave-Assisted Same reactants but uses microwave irradiation for heating.80-95%Drastically reduced reaction times, often higher yields.Requires specialized microwave reactor equipment.[11]
Ultrasonic Irradiation Reaction performed under ultrasonic irradiation at room temp.79-90%Energy efficient, avoids high temperatures, green approach.Scalability can be a challenge.[2],[10]
**Catalyst-Mediated (e.g., SiW/SiO₂) **One-pot, multi-component reaction using a reusable solid acid catalyst.79-90%Environmentally benign ("green"), catalyst is recoverable and reusable.Catalyst preparation and initial cost.[2],[10]

Framework for Biological Activity Verification

The 2-aminothiazole scaffold is a known "privileged structure," meaning it binds to multiple, diverse biological targets.[4][9] Therefore, a broad but systematic screening approach is necessary to validate and characterize the activity of this compound.

Recommended Experimental Workflow

This workflow ensures a logical progression from broad screening to more specific characterization, incorporating essential controls for data integrity.

G cluster_0 Primary Screening: Broad Activity Profile cluster_1 Secondary Screening: Potency & Selectivity cluster_2 Mechanism of Action (MoA) Studies A Synthesized & Purified Compound B Antimicrobial Assays (vs. Bacteria & Fungi, MIC determination) A->B C Antiproliferative Assays (vs. Cancer Cell Lines, e.g., MCF-7, HeLa) A->C D Antiprotozoal Assays (e.g., vs. Leishmania amazonensis) A->D E Dose-Response Analysis (Calculate IC50 / EC50) B->E C->E D->E F Cytotoxicity Assays (vs. Non-cancerous cells, e.g., Vero, L929) Determine Selectivity Index (SI) E->F G Target-based assays (e.g., Enzyme inhibition) F->G H Cell-based pathway analysis F->H I Lead Candidate Identification G->I H->I

Caption: A systematic workflow for the biological evaluation of the target compound.

Detailed Methodologies

1. Primary Screening: Antimicrobial Activity

  • Rationale: Thiazole derivatives are well-documented antimicrobial agents.[12] A Minimum Inhibitory Concentration (MIC) assay is the standard method to quantify this activity.

  • Protocol:

    • Use a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

    • Perform a serial two-fold dilution of the test compound in a 96-well plate containing growth medium.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Include a positive control (e.g., ciprofloxacin for bacteria, fluconazole for fungi) and a negative control (vehicle, e.g., DMSO).

    • Incubate for 18-24 hours. The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.

2. Primary Screening: Antiproliferative/Cytotoxic Activity

  • Rationale: Many thiazole-containing compounds, including those linked to pyridopyrimidines, show potent cytotoxic effects against cancer cells.[7]

  • Protocol:

    • Select a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer).

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with serial dilutions of the test compound for 48-72 hours.

    • Assess cell viability using a standard method like the MTT or PrestoBlue® assay.[9]

    • Include a positive control (e.g., doxorubicin) and a vehicle control.

3. Secondary Screening: Potency and Selectivity

  • Rationale: A potent compound is not useful if it is also highly toxic to healthy cells. This step is crucial for establishing a therapeutic window.

  • Protocol:

    • Potency (IC₅₀): From the primary screening data, plot cell viability versus log[concentration] and fit the data to a dose-response curve to calculate the IC₅₀ (the concentration that inhibits 50% of the biological activity).

    • Selectivity (SI): Determine the cytotoxicity (CC₅₀) of the compound against a non-cancerous cell line (e.g., Vero kidney cells).[9][13] The Selectivity Index is calculated as: SI = CC₅₀ (non-cancerous cells) / IC₅₀ (target cells/pathogen) . A higher SI value indicates greater selectivity and is a desirable characteristic for a drug candidate.

Comparative Analysis with Alternative Scaffolds

While this compound is a promising scaffold, it is important to understand its performance relative to other well-known heterocyclic structures.

Heterocyclic ScaffoldRepresentative Biological ActivitySynthetic AccessibilityKey AdvantagesPotential LiabilitiesReferences
2-Aminothiazoles Broad-spectrum: Antileishmanial, Anticancer, Antimicrobial.[4][7][9]High (Hantzsch synthesis is robust and versatile).Well-established chemistry, easily derivatized at multiple positions.Potential for off-target effects due to being a "privileged structure".[9]
Benzothiazoles Anticonvulsant, Antimicrobial, Antioxidant.Moderate to High (often from 2-aminothiophenol).[14]Fused aromatic ring can enhance binding via π-stacking interactions.Can have different metabolic profiles compared to thiazoles.[14]
1,3,4-Thiadiazoles Muscle relaxant, Anticonvulsant.High.Known to possess central nervous system activity.Different electronic properties than the 1,3-thiazole isomer.[15]
Pyridopyrimidines Anticancer, Anti-inflammatory, Antiviral.Moderate (multi-step synthesis often required).Fused ring system offers rigid scaffold for specific receptor targeting.Synthesis can be more complex than for simple heterocycles.[7]

Conclusion

This guide establishes a rigorous and verifiable pathway for the synthesis and evaluation of this compound. The recommended multi-step Hantzsch synthesis, coupled with robust purification and characterization, provides a reliable source of the target compound. The proposed biological screening workflow, moving from broad primary assays to specific selectivity studies, creates a self-validating system to accurately profile the compound's therapeutic potential. By understanding its synthesis and activity in the context of alternative scaffolds, researchers can make informed decisions about its viability as a lead compound for further drug development.

References

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC, National Institutes of Health. [Link]

  • Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]

  • Hantzsch Thiazole Synthesis. SynArchive. [Link]

  • Chemical synthesis of 2-aminothiazole analogs. ResearchGate. [Link]

  • Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PubMed, National Institutes of Health. [Link]

  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. BEPLS. [Link]

  • Synthesis and biological significance of 2-amino-4-phenyl-1,3-thiazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI. [Link]

  • Common methods for the synthesis of 2-aminothiazole. ResearchGate. [Link]

  • Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Indian Journal of Pharmaceutical Sciences. [Link]

  • Various methods for the synthesis of 2-aminothiazoles. ResearchGate. [Link]

  • 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. PMC, National Institutes of Health. [Link]

  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. PMC, National Institutes of Health. [Link]

  • Pharmacological activity of 5-phenyl-1:3:4-thiadiazole (l 1538), 2-amino-5-phenyl-1:3:4-thiadiazole (l 1460) and 2-amino-5-(2'-thienyl)-1:3:4-thiadiazole (l 1458). PMC, National Institutes of Health. [Link]

  • Synthesis and cytotoxic evaluation of some novel 3-[2-(2-phenyl-thiazol-4-yl)-ethyl]-3H-pyrido[2,3-d]pyrimidin-4-one derivatives. PMC, National Institutes of Health. [Link]

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  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. ResearchGate. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2-(4-Phenyl-1,3-thiazol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-(4-Phenyl-1,3-thiazol-2-yl)ethanamine (CAS No. 61887-92-1). As a research chemical, its toxicological and environmental properties are not yet fully characterized.[1] Therefore, this document is grounded in the precautionary principle, treating the compound as hazardous waste to ensure the highest degree of safety for laboratory personnel and the environment. The procedures outlined herein synthesize regulatory standards with practical laboratory applications, empowering researchers to manage this chemical waste stream with confidence and integrity.

Hazard Assessment and Waste Characterization

The foundational step in any disposal procedure is a thorough understanding of the material's potential hazards. While comprehensive data for this compound is limited, an analysis of its structure—containing a thiazole ring and an ethanamine side chain—and available safety data sheets (SDS) for it and related compounds allows for a robust precautionary assessment.[1][2]

The primary concerns include potential respiratory irritation and uninvestigated systemic toxicity.[1] Structurally related thiazole compounds can be flammable and may produce toxic combustion byproducts, including nitrogen oxides (NOx) and sulfur oxides (SOx).[2][3] Furthermore, many amine-containing compounds exhibit corrosive properties and can be harmful to aquatic life.

Therefore, all waste containing this compound, including pure compound, solutions, and contaminated labware, must be classified and handled as hazardous chemical waste.

Identifier & Property Information
Chemical Name This compound
CAS Number 61887-92-1[1]
Molecular Formula C11H12N2S[1]
Known Hazards May cause respiratory irritation.[1] Full toxicological properties not thoroughly investigated.[1]
Inferred Hazards Potential for flammability and harmful combustion byproducts (NOx, SOx) based on thiazole moiety.[2][3] Potential aquatic toxicity.
Regulatory Framework Disposal is governed by federal and state hazardous waste regulations, such as the EPA's Resource Conservation and Recovery Act (RCRA).[4][5][6]
In-Lab Waste Collection and Segregation Protocol

Proper segregation at the point of generation is critical to prevent dangerous chemical reactions and ensure a safe disposal pathway. Disposing of this chemical down the drain is strictly prohibited.[7]

Step 1: Don Appropriate Personal Protective Equipment (PPE) Before handling the chemical or its waste, ensure you are wearing:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Inspect gloves before use.[1]

  • Body Protection: A standard laboratory coat.

Step 2: Prepare a Designated Hazardous Waste Container

  • Use a clean, empty chemical bottle or a designated waste container that is compatible with organic amines and potential solvents.[7]

  • Ensure the container has a secure, tight-fitting lid to prevent the release of vapors.[8]

Step 3: Label the Waste Container

  • Before adding any waste, affix a completed chemical waste tag to the container.[7]

  • The label must clearly state "HAZARDOUS WASTE" and list all chemical constituents by their full name, including "this compound" and any solvents.

Step 4: Collect and Segregate Waste

  • Solid Waste: Collect unused or waste this compound powder in the designated container.

  • Liquid Waste: Collect solutions containing the compound in the designated container.

  • Contaminated Labware: Items such as pipette tips, contaminated gloves, and weigh boats should be collected in a separate, clearly labeled container or bag for "Chemically Contaminated Dry Waste".[8]

  • Incompatibility Warning: Do not mix this waste with strong oxidizing agents, as this can create a fire or explosion hazard.[2][3] Keep segregated from acids and acid chlorides.[3]

Step 5: Store the Waste Container Safely

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • The storage location must be away from ignition sources and heat.[8]

  • Utilize secondary containment (e.g., a spill tray) to mitigate leaks or spills.[8]

G cluster_workflow Diagram 1: In-Lab Waste Collection Workflow start Start ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe prepare Prepare & Label Compatible Waste Container ppe->prepare collect Collect Waste (Solid, Liquid, Contaminated Dry Waste) prepare->collect segregate Segregate from Incompatible Chemicals (e.g., Oxidizers) collect->segregate store Securely Seal & Store Container in Designated Satellite Area segregate->store end_process End store->end_process

Caption: In-Lab Waste Collection Workflow.

Final Disposal Pathway

The ultimate disposal of this compound must be handled by professionals in accordance with all local, state, and federal regulations.[2]

Step 1: Contact Your Institution's Environmental Health & Safety (EHS) Office

  • Your EHS department is the authoritative body for waste management at your facility. They will provide specific instructions and schedule a pickup.

Step 2: Arrange for Professional Disposal

  • The waste will be collected by a licensed professional waste disposal company.[1] This ensures a compliant "cradle-to-grave" management process as mandated by the EPA.[4]

Step 3: Recommended Disposal Method

  • The recommended method for this type of organic chemical waste is high-temperature incineration in a facility equipped with an afterburner and scrubber.[1] This process is designed to destroy the organic molecule while treating the potentially toxic combustion byproducts (NOx, SOx) to minimize environmental release.

Step 4: Documentation

  • Retain all documentation related to the hazardous waste manifest provided by the disposal company. This is a crucial part of regulatory compliance.[9]

G cluster_pathway Diagram 2: Overall Disposal Pathway gen Waste Generated in Laboratory assess Assess & Characterize as Hazardous Waste (Precautionary Principle) gen->assess collect Collect & Segregate Waste (See Diagram 1) assess->collect contact_ehs Contact Institutional EHS Office for Pickup collect->contact_ehs vendor Licensed Disposal Vendor Collects Waste contact_ehs->vendor transport Transport to Permitted TSDF* vendor->transport incinerate Final Disposal: High-Temperature Incineration transport->incinerate note *TSDF: Treatment, Storage, and Disposal Facility

Caption: Overall Disposal Pathway.

Spill and Emergency Procedures

In the event of a spill, prioritize personnel safety.

  • Minor Spill:

    • Evacuate personnel from the immediate area.

    • Ensure adequate ventilation.

    • Wearing appropriate PPE, prevent the spill from entering drains.[1]

    • For a solid spill, carefully sweep or scoop the material to avoid creating dust.[1]

    • For a liquid spill, absorb with an inert material (e.g., vermiculite, dry sand).

    • Place all contaminated materials into a suitable, sealed container for hazardous waste disposal.[1]

  • Major Spill:

    • Evacuate the laboratory immediately.

    • Alert your institution's emergency response team and EHS office.

By adhering to this structured and cautious disposal protocol, researchers can ensure they are not only compliant with regulations but are also upholding the highest standards of laboratory safety and environmental stewardship.

References

  • National Institutes of Health (NIH). (2022). NIH Waste Disposal Guide 2022. Available at: [Link]

  • National Institutes of Health (NIH). (2022). NIH Waste Disposal Guide 2022. Available at: [Link]

  • National Institutes of Health (NIH). (2022). NIH Waste Disposal Guide 2022 - Chemical Waste. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). NIH Waste Disposal Guide. Available at: [Link]

  • National Institutes of Health (NIH). (2022). Chemical Waste. Office of Research Facilities. Available at: [Link]

  • Capot Chemical. (2026). MSDS of 2-(4-Phenyl-thiazol-2-YL)-ethylamine. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Steps in Complying with Regulations for Hazardous Waste. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Resource Conservation and Recovery Act (RCRA) Regulations. Available at: [Link]

  • Chemistry For Everyone. (2025). What Regulations Govern Hazardous Waste Management?. Available at: [Link]

  • Waste Dive. (2015). EPA proposes rules for hazardous waste, pharmaceuticals. Available at: [Link]

  • Chemical-Suppliers.com. (n.d.). This compound. Available at: [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Thiazole, 99%. Available at: [Link]

  • PubChem. (n.d.). 2-Amino-4-phenylthiazole. National Center for Biotechnology Information. Available at: [Link]

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Navigating the Handling of 2-(4-Phenyl-1,3-thiazol-2-yl)ethanamine: A Senior Application Scientist's Guide to Safety and Operational Integrity

Author: BenchChem Technical Support Team. Date: February 2026

For the researcher dedicated to advancing drug development, the introduction of novel chemical entities into the workflow is a constant. Among these, compounds like 2-(4-Phenyl-1,3-thiazol-2-yl)ethanamine, a molecule with potential significance in medicinal chemistry, demand not just scientific curiosity but an unwavering commitment to safety. This guide moves beyond mere procedural checklists to instill a deep, causal understanding of the "why" behind each safety protocol. Our objective is to ensure that your handling of this and similar aromatic amine compounds is not only compliant but executed with a level of expertise that mitigates risk and ensures the integrity of your research.

Hazard Assessment: Understanding the Intrinsic Risks

This compound is an aromatic amine containing a thiazole moiety. While comprehensive toxicological data for this specific compound is not widely available, its structural class provides a strong basis for a conservative and rigorous safety assessment. Aromatic amines as a class are known for their potential for skin absorption and systemic toxicity, with some members being confirmed or suspected carcinogens.[1][2] Aniline, a structurally related aromatic amine, is readily absorbed through the skin and can induce methemoglobinemia, a condition that reduces the blood's oxygen-carrying capacity, leading to symptoms like cyanosis, headache, dizziness, and in severe cases, death.[1][2]

Therefore, we must operate under the precautionary principle that this compound may exhibit similar hazardous properties.

Occupational Exposure Limits (OELs): Establishing a Quantitative Benchmark

No specific Occupational Safety and Health Administration (OSHA) Permissible Exposure Limit (PEL) or American Conference of Governmental Industrial Hygienists (ACGIH) Threshold Limit Value (TLV) has been established for this compound. In such data-poor situations, it is prudent to adopt a conservative in-house OEL based on a well-studied structural analog. Aniline serves as a suitable surrogate for this purpose.

Jurisdiction/OrganizationLimit (8-hour TWA)Skin NotationNotes
OSHA PEL 5 ppmYesThe legal airborne permissible exposure limit.[2]
ACGIH TLV 2 ppmYesRecommended limit based on more recent health data.[2]
NIOSH REL Lowest Feasible ConcentrationN/ANIOSH considers aniline a potential occupational carcinogen.[3]
In-House Recommended Limit ≤ 2 ppm Yes Adopting the more protective ACGIH TLV is best practice.

TWA = Time-Weighted Average; PEL = Permissible Exposure Limit; TLV = Threshold Limit Value; REL = Recommended Exposure Limit.

The "Skin Notation" is critical; it indicates that skin absorption is a significant route of exposure, making dermal protection a primary focus of our control strategy.[2]

Personal Protective Equipment (PPE): An Integrated System of Defense

The selection of PPE is not a matter of preference but a scientifically-driven choice based on the anticipated hazards of inhalation, skin/eye contact, and ingestion. The following protocols constitute the minimum required PPE for handling this compound in solid or solution form.

Dermal Protection: The First Line of Defense

Given the high potential for skin absorption, glove selection is paramount. The choice between nitrile and butyl rubber depends on the duration of exposure and the solvent used.

  • Primary Recommendation: Butyl Rubber Gloves. For prolonged handling or when working with concentrated solutions, butyl rubber gloves are recommended. They offer superior resistance to a wide array of organic compounds, including aromatic amines.[4]

  • Alternative for Incidental Contact: Nitrile Gloves. For handling small quantities or for short-duration tasks where only incidental splash contact is anticipated, double-gloving with high-quality nitrile gloves (minimum 5-mil thickness) is acceptable. However, it is crucial to understand that nitrile offers limited resistance to some aromatic amines and should be replaced immediately upon any splash contact.[5]

Glove Permeation & Breakthrough Time:

Permeation is the process by which a chemical passes through a glove material on a molecular level. Breakthrough time is the duration from initial contact until the chemical is detected on the inside of the glove. The following table, using aniline as a proxy, illustrates the importance of selecting the appropriate glove material.

Chemical (Proxy)Glove MaterialBreakthrough Time (minutes)Degradation RatingSource
AnilineNitrile (Sol-Vex® 37-165, 22 mil)>480Excellent[6]
AnilineBarrier® (2.5 mil Laminated Film)>480Excellent[6]

Data from Ansell 8th Edition Chemical Resistance Guide. Note that breakthrough times can vary significantly with glove thickness, manufacturer, and temperature.[7][8]

Additional Dermal Protection:

  • Laboratory Coat: A clean, buttoned laboratory coat made of a tightly woven material is mandatory.

  • Chemical-Resistant Apron: When handling larger quantities (>1 liter) or when there is a significant splash risk, a chemical-resistant apron worn over the lab coat is required.

Respiratory Protection: Safeguarding Against Inhalation

Handling of the solid powder, which can become airborne, or working with volatile solutions necessitates respiratory protection. All respirator use must be in accordance with a formal respiratory protection program as defined by OSHA standard 29 CFR 1910.134, which includes medical evaluation, fit testing, and training.[9][10]

  • For Weighing and Handling Solids: A half-mask or full-facepiece air-purifying respirator equipped with Organic Vapor (OV) cartridges and P100 particulate filters is required. The P100 filter will capture any fine dust, while the organic vapor cartridge will adsorb vapors.

  • For Handling Solutions: A half-mask or full-facepiece air-purifying respirator with Organic Vapor (OV) cartridges is sufficient if there is no risk of aerosol generation.

Respirator Cartridge Color Coding:

Cartridge ColorProtection Provided
Black Organic Vapors
Magenta (Purple) Particulates (P100 - 99.97% efficiency)
Eye and Face Protection
  • Safety Glasses with Side Shields: Mandatory for all laboratory operations.

  • Chemical Splash Goggles: Required when there is any risk of splashing.

  • Face Shield: Must be worn in conjunction with chemical splash goggles when handling larger quantities or performing operations with a high potential for splashing.

Operational and Disposal Plans: From Benchtop to Waste Stream

Engineering Controls and Safe Handling
  • Ventilation: All handling of this compound, including weighing, transfers, and reaction setup, must be conducted within a certified chemical fume hood.

  • Housekeeping: Maintain a clean and organized workspace. Immediately decontaminate any surfaces that may have come into contact with the compound.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[11]

PPE Donning and Doffing Workflow

Properly putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.[11][12]

PPE_Donning_Doffing cluster_donning Donning (Putting On) PPE cluster_doffing Doffing (Taking Off) PPE d1 1. Lab Coat / Apron d2 2. Mask / Respirator d1->d2 d3 3. Goggles / Face Shield d2->d3 d4 4. Gloves (extend over cuffs) d3->d4 f1 1. Gloves (peel off) f2 2. Gown / Apron (peel away) f1->f2 f3 3. Exit Lab & Wash Hands f2->f3 f4 4. Goggles / Face Shield (from back) f3->f4 f5 5. Mask / Respirator (from back) f4->f5 f6 6. Wash Hands Thoroughly f5->f6

Caption: Sequential workflow for donning and doffing PPE.

Emergency Response Plan

Rapid and correct response to an exposure or spill is critical. All laboratory personnel must be familiar with the location and operation of safety showers and eyewash stations.

Emergency_Response cluster_exposure Personnel Exposure cluster_spill Chemical Spill action_node action_node start Incident Occurs skin_contact Skin Contact? start->skin_contact eye_contact Eye Contact? start->eye_contact inhalation Inhalation? start->inhalation spill_size Spill Size? start->spill_size skin_action Remove contaminated clothing. Flush with water for 15+ min in safety shower. skin_contact->skin_action eye_action Flush eyes for 15+ min at eyewash station. Hold eyelids open. eye_contact->eye_action inhalation_action Move to fresh air immediately. inhalation->inhalation_action seek_medical Seek Immediate Medical Attention. Bring SDS. skin_action->seek_medical eye_action->seek_medical inhalation_action->seek_medical minor_spill Minor Spill (<100 mL, contained) spill_size->minor_spill major_spill Major Spill (>100 mL, uncontained) spill_size->major_spill minor_action Alert personnel. Don appropriate PPE. Contain with absorbent pads. Neutralize if possible. Collect waste. minor_spill->minor_action major_action Evacuate immediate area. Alert others & supervisor. Call Emergency Services. Close doors, restrict access. major_spill->major_action

Caption: Decision-making workflow for emergency incidents.

Step-by-Step Spill Cleanup (Minor Spill):

  • Alert Personnel: Immediately notify others in the lab.

  • Don PPE: Wear, at a minimum, a lab coat, chemical splash goggles, and double nitrile or butyl rubber gloves. If the compound is a powder, a respirator is required.

  • Contain the Spill: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads), starting from the outside and working inwards to prevent spreading.[13]

  • Collect Residue: Carefully scoop the absorbent material into a designated, labeled hazardous waste container.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., methanol or ethanol), followed by soap and water. Place all cleaning materials into the hazardous waste container.

  • Dispose: Dispose of all contaminated materials, including gloves, as hazardous waste.

  • Report: Inform your supervisor and document the incident according to your institution's policy.

Waste Disposal and Deactivation Plan

Disposal of this compound and its contaminated materials must be handled through your institution's hazardous waste program. Aromatic amine waste should not be disposed of down the drain.

Best Practice: Chemical Deactivation Prior to Disposal

For bulk quantities of waste, chemical deactivation can render the material less hazardous. Advanced oxidation processes have been shown to be effective for the degradation of aniline and its derivatives. A laboratory-scale deactivation could involve a Fenton's reaction, which generates highly reactive hydroxyl radicals.[9]

Protocol for Deactivation of Aromatic Amine Waste Solution (Example):

This procedure should be performed in a chemical fume hood with appropriate PPE.

  • Dilute the aqueous amine waste stream to a concentration of <1 g/L.

  • Adjust the pH of the solution to ~3-5 with sulfuric acid.

  • While stirring, add a catalytic amount of iron(II) sulfate (e.g., 0.1-0.5 g/L).

  • Slowly add 30% hydrogen peroxide. The reaction is exothermic and will generate gas. Add the peroxide in small aliquots to control the reaction rate.

  • Allow the reaction to stir at room temperature for several hours or overnight.

  • Neutralize the resulting solution with sodium bicarbonate or sodium hydroxide.

  • The treated solution, now containing degraded products, should be collected and disposed of as hazardous waste.

This deactivation step reduces the toxicity of the waste stream, representing a more responsible and safer disposal pathway.[9]

Conclusion: Fostering a Culture of Inherent Safety

The effective and safe handling of this compound is a direct reflection of a laboratory's commitment to scientific integrity and the well-being of its researchers. By understanding the rationale behind each safety protocol—from the molecular permeation of a chemical through a glove to the selection of a specific respirator cartridge—we elevate our practice from simple adherence to informed, expert execution. This guide provides the foundational knowledge and procedural steps to build that expertise, ensuring that your valuable research is conducted not only productively but with the highest standards of safety.

References

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  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Aniline. Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs) - Restored. Centers for Disease Control and Prevention. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). Donning and Doffing PPE: Proper Wearing, Removal, and Disposal. Retrieved from [Link]

  • Khan, I., Saeed, K., Zekker, I., Zhang, B., Hendi, A. H., Ahmad, A., ... & Rehman, S. (2022). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. PMC. Retrieved from [Link]

  • University of Wisconsin-Madison. (2023). 8 Steps to Handling a Lab Chemical Spill. Retrieved from [Link]

  • The City University of New York (CUNY). (2023). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

  • Wang, Y., Wang, J., Liu, C., & Zhang, W. (2016). Degradation of Aniline by Heterogeneous Fenton's Reaction Using a Ni-Fe Oxalate Complex Catalyst. PubMed. Retrieved from [Link]

  • Ansell. (n.d.). Ansell Chemical Resistance Glove Chart. Environment, Health and Safety - University of South Carolina. Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). Aniline - IDLH. Centers for Disease Control and Prevention. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). major requirements of OSHA's Respiratory Protection Standard 29 CFR 1910.134. Retrieved from [Link]

  • All Safety Products, Inc. (n.d.). Glove Selection Chart - Chemical Breakthrough Times. Retrieved from [Link]

  • ISHN. (2013). Chemical contact: All about glove degradation, permeation & breakthrough time. Retrieved from [Link]

  • Argonne National Laboratory. (2014). FACT Sheet - Glove Selection. Retrieved from [Link]

  • Scribd. (n.d.). Sequence of Donning and Doffing PPE CDC Guidelines. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Aniline Acute Exposure Guideline Levels. PubMed. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). 1910.134 - Respiratory protection. Retrieved from [Link]

  • American Conference of Governmental Industrial Hygienists (ACGIH). (n.d.). BENZIDINE. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). Sequence for Putting on Personal Protective Equipment (PPE). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). ANILINE. Retrieved from [Link]

  • JNESO. (n.d.). CDC Donning and Doffing Guidance for PPE. Retrieved from [Link]

  • Slideshare. (n.d.). (CDC) PROPER DONNING AND DOFFING OF.pptx. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Benzidine | C12H12N2 | CID 7111. PubChem. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Benzidine - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Environmental Protection Agency (EPA). (n.d.). Identification and Description of Chemical Deactivation/Detoxification Methods for the Safe Disposal of Selected Pesticides. Retrieved from [Link]

  • Protective Industrial Products. (n.d.). MaxiChem®: Nitrile Blend Coated Glove with Nylon / Elast. Retrieved from [Link]

  • Standard Glove Co. (n.d.). Standard X-Heavy Butyl Glove. Retrieved from [Link]

  • Kimberly-Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Benzidine Tox Profile. Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). amines, aromatic 2002. Centers for Disease Control and Prevention. Retrieved from [Link]

  • WIT Press. (n.d.). New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Table 8-1, Regulations and Guidelines Applicable to Benzidine. PubMed. Retrieved from [Link]

  • The Glove Guru. (n.d.). Butyl Gloves. Retrieved from [Link]

  • Beloit College. (n.d.). Chemical Safety. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Assessment of aromatic amides in printed food contact materials: analysis of potential cleavage to primary aromatic amines during simulated passage through the gastrointestinal tract. PubMed. Retrieved from [Link]

  • MDPI. (n.d.). A Sustained-Release Material for Removing Aniline from Groundwater Based on Waste Foamed Polystyrene as the Encapsulating Matrix. Retrieved from [Link]

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Sources

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